3-Bromo-5-morpholinopyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(5-bromopyridin-3-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-5-9(7-11-6-8)12-1-3-13-4-2-12/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIOXTGXIQKWBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675209 | |
| Record name | 4-(5-Bromopyridin-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200064-13-7 | |
| Record name | 4-(5-Bromopyridin-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromo-5-morpholinopyridine: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Bromo-5-morpholinopyridine
This compound is a heterocyclic compound of significant interest in the field of medicinal chemistry. Its structure, which combines a pyridine ring with a morpholine moiety and a bromine atom, makes it a versatile and highly valuable building block for the synthesis of complex, biologically active molecules. The pyridine core is a common feature in many pharmaceuticals, while the morpholine group is often introduced to improve the physicochemical properties of a compound, such as its solubility and metabolic stability[1][2]. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse substituents and the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound, with a focus on its role as a key intermediate in the development of novel therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. While comprehensive experimental data for this compound is not widely published, a combination of reported data for closely related analogs and computational predictions provides a solid foundation for its handling and application in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrN₂O | [3] |
| Molecular Weight | 243.10 g/mol | [3] |
| CAS Number | 885465-03-2 | - |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Melting Point | Not explicitly reported; related aminobromopyridines have melting points ranging from 65-95 °C | [4] |
| Boiling Point | Not reported | - |
| Solubility | Expected to be soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate. | General chemical knowledge |
| pKa | The pyridine nitrogen is expected to be basic. The pKa of 3-aminopyridine is approximately 6.0. The morpholine nitrogen will also contribute to the overall basicity. | [5] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a microwave-assisted nucleophilic aromatic substitution reaction. This method offers significant advantages over traditional heating, including reduced reaction times and often improved yields.
Reaction Scheme:
Caption: Microwave-assisted synthesis of this compound.
Detailed Experimental Protocol:
This protocol is adapted from a reported microwave-assisted synthesis of 3-amino-5-bromopyridine derivatives[3].
Materials:
-
3,5-Dibromopyridine
-
Morpholine
-
N-Methyl-2-pyrrolidone (NMP)
-
Toluene
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and hexanes for chromatography
Equipment:
-
Microwave reactor
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a microwave reaction vessel, combine 3,5-dibromopyridine (1.0 eq), morpholine (1.2 eq), NMP, and toluene.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 180 °C for 30 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvents.
-
Purify the crude product by silica gel flash column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield 5-Bromo-3-(morpholin-4-yl)pyridine[3].
Yield:
The reported isolated yield for this reaction is 63%[3].
Characterization and Spectroscopic Data
Accurate characterization of this compound is essential to confirm its identity and purity. The following spectroscopic data has been reported for this compound[3].
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.20 (d, J = 2.56 Hz, 1H), 8.15 (d, J = 1.76 Hz, 1H), 7.28 (t, J = 1.96 Hz, 1H), 3.86 (t, J = 4.77 Hz, 4H), 3.19 (t, J = 4.88 Hz, 4H) |
| Mass Spectrometry (MS) | m/z 244 (M + 1) |
| Elemental Analysis | Calculated for C₉H₁₁BrN₂O: C, 44.47%; H, 4.56%; N, 11.52%. Found: C, 44.23%; H, 4.58%; N, 11.43% |
Predicted ¹³C NMR: Key signals would be expected for the five distinct carbons of the pyridine ring and the two distinct carbons of the morpholine ring. The carbon bearing the bromine atom (C5) would be shifted downfield, and the carbons of the morpholine ring would appear in the aliphatic region.
Predicted IR Spectrum: Characteristic peaks would include C-H stretching vibrations from the aromatic and aliphatic portions of the molecule, C=C and C=N stretching vibrations from the pyridine ring, and C-O-C stretching from the morpholine ring. A C-Br stretching vibration would be expected in the lower frequency region of the spectrum.
Application in Drug Discovery: Synthesis of ABT-702
A prime example of the utility of this compound is its role as a key intermediate in the synthesis of ABT-702, a potent and selective non-nucleoside inhibitor of adenosine kinase (AK)[6][7][8][9][10]. Adenosine kinase is a therapeutic target for pain and inflammation.
The synthesis of ABT-702 involves a Suzuki coupling reaction, where the bromine atom of this compound is displaced by a boronic acid derivative to form a new carbon-carbon bond. This highlights the strategic importance of the bromo-substituent as a versatile handle for molecular elaboration.
Synthetic Workflow for ABT-702 Intermediate:
Caption: Key Suzuki coupling step in the synthesis of ABT-702.
This application demonstrates the power of this compound as a scaffold that allows for the late-stage introduction of complex molecular fragments, a highly desirable feature in medicinal chemistry for the rapid generation of analog libraries for SAR studies.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis, particularly in the realm of drug discovery and development. Its straightforward synthesis, coupled with the strategic placement of a reactive bromine handle and the beneficial physicochemical properties imparted by the morpholine moiety, makes it an attractive starting material for the creation of novel therapeutic agents. The successful application of this intermediate in the synthesis of the potent adenosine kinase inhibitor ABT-702 serves as a compelling testament to its utility. As the demand for novel and effective pharmaceuticals continues to grow, the importance of key intermediates like this compound in enabling the efficient construction of complex molecular architectures is set to increase.
References
- Reddy, T. J., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, 83(4), 875-882. [Link]
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Journal of Chemical Society of Pakistan, 43(4). [Link]
- Spectral data of compound 5a-5m, 6a-6e. (n.d.).
- Lee, C. H., et al. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Journal of medicinal chemistry, 44(13), 2133–2138. [Link]
- Royal Society of Chemistry. (2011). Supporting Information.
- Jarvis, M. F., et al. (2000). ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse. The Journal of pharmacology and experimental therapeutics, 295(3), 1156–1164. [Link]
- Kowaluk, E. A., et al. (2000). ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine), a Novel Orally Effective Adenosine Kinase Inhibitor With Analgesic and Anti-Inflammatory Properties. II. In Vivo Characterization in the Rat. The Journal of pharmacology and experimental therapeutics, 295(3), 1165–1174. [Link]
- Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Journal of Indian Research, 1(4), 84-88. [Link]
- Kolehmainen, E., et al. (2006). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 11(1), 1-13. [Link]
- Google Patents. (n.d.). CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde.
- ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5.
- PubMed. (2000). ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse. The Journal of pharmacology and experimental therapeutics, 295(3), 1156–1164. [Link]
- PubMed. (2000). ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin- 3-yl)pyrido[2,3-d]pyrimidine), a Novel Orally Effective Adenosine Kinase Inhibitor With Analgesic and Anti-Inflammatory Properties. II. In Vivo Characterization in the Rat. The Journal of pharmacology and experimental therapeutics, 295(3), 1165–1174. [Link]
- Royal Society of Chemistry. (n.d.). Supporting Information.
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 198. [Link]
- Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. [Link]
- Goel, K. K., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 9(13), e202304625. [Link]
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3-Bromo-5-morpholinopyridine structure and properties
An In-depth Technical Guide to 3-Bromo-5-morpholinopyridine for Advanced Research
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We delve into its core chemical structure, physicochemical properties, synthesis, and reactivity. This document serves as a crucial resource for researchers, offering detailed experimental protocols, characterization data, and insights into its application in the development of novel therapeutic agents. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity.
Introduction: The Strategic Importance of this compound
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals. Among these, pyridine derivatives are paramount due to their presence in numerous biologically active molecules. This compound emerges as a particularly valuable synthetic intermediate. It strategically combines two key pharmacophoric elements: the bromopyridine core and the morpholine moiety.
The bromine atom at the 3-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental for constructing complex molecular architectures.[1][2] The morpholine ring is recognized in medicinal chemistry as a "privileged structure."[3] Its inclusion in a molecule often confers favorable properties, including improved aqueous solubility, metabolic stability, and pharmacokinetic profiles, while also serving as a key interaction motif with biological targets.[3][4]
This guide provides an in-depth exploration of this compound, equipping drug development professionals with the foundational knowledge required to leverage this potent building block in their research endeavors.
Chemical Identity and Structure
The unique reactivity and biological relevance of this compound are direct consequences of its molecular structure.
Molecular Structure
The molecule consists of a pyridine ring substituted with a bromine atom at the 3-position and a morpholine ring attached via its nitrogen atom to the 5-position.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on laboratory conditions and scale.
-
Reagent Preparation: To a flame-dried round-bottom flask, add 3,5-dibromopyridine (1.0 eq), morpholine (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Solvent Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to the flask to dissolve the reactants.
-
Reaction: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Some protocols may utilize microwave heating for shorter reaction times. [5]4. Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to yield pure this compound.
Spectral Data and Characterization
Structural confirmation and purity assessment are performed using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and the morpholine protons. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.5 ppm), showing characteristic coupling patterns. The morpholine protons will appear as two multiplets in the aliphatic region (typically δ 3.0-4.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion (M+) peak and an M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom. For C₉H₁₁BrN₂O, the expected m/z would be approximately 242 and 244.
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-N stretching, C-O-C stretching from the morpholine ring, and aromatic C-H and C=C/C=N stretching from the pyridine ring.
Reactivity and Applications in Drug Discovery
The utility of this compound lies in its predictable reactivity, which allows for its elaboration into more complex molecules.
Key Reactions
The bromine atom is the primary site of reactivity, making it an ideal substrate for palladium-catalyzed cross-coupling reactions.
Caption: Key cross-coupling reactions involving this compound.
These reactions enable the introduction of a wide variety of substituents (aryl, heteroaryl, alkyl, amino groups) at the 3-position, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. [1]
Role in Medicinal Chemistry
The this compound scaffold is a valuable starting point for the synthesis of inhibitors for various biological targets, including kinases, which are often dysregulated in diseases like cancer. [1]The morpholine group can act as a hydrogen bond acceptor and improve the physicochemical properties of the final compound, while the pyridine ring can engage in π-stacking or hydrogen bonding interactions within a protein's active site. [3][4]
Safety, Handling, and Storage
Proper safety precautions are mandatory when working with this and related chemical compounds.
-
Hazard Identification: Based on data for analogous compounds like 3-bromopyridine, this substance should be considered harmful if swallowed and may cause skin and serious eye irritation. [6][7]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat. * Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [7][8][9]Avoid contact with skin and eyes. Wash hands thoroughly after handling. * Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [6]Keep away from strong oxidizing agents and strong acids. [6]
Conclusion
This compound stands out as a high-value building block for modern drug discovery. Its synthesis is straightforward, and its structure offers dual functionality: a reactive handle for molecular diversification and a beneficial morpholine moiety for optimizing drug-like properties. The strategic application of this intermediate allows for the efficient generation of compound libraries to probe a wide range of biological targets, accelerating the path toward novel therapeutics. This guide provides the essential technical knowledge for researchers to confidently and effectively utilize this compound in their synthetic and medicinal chemistry programs.
References
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- Arkivoc.
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- Amerigo Scientific. 3-Bromo-5-(prop-1-en-2-yl)pyridine. [Link]
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- NIST WebBook. Pyridine, 3-bromo-. [Link]
- Chemistry Stack Exchange. Which organic compound's NMR and IR are these?[Link]
- Pipzine Chemicals. 3-Bromo-5-methylpyridine Manufacturer & Supplier in China. [Link]
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- ResearchGate.
- PubChem. 3-Bromopyridine. [Link]
- PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]
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- ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. [Link]
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- MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]
- MDPI. Special Issue : Organic Compounds with Biological Activity. [Link]
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An In-depth Technical Guide to 4-(5-bromopyridin-3-yl)morpholine (CAS Number: 200064-13-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(5-bromopyridin-3-yl)morpholine, a heterocyclic building block with significant potential in medicinal chemistry. While specific biological activity for this compound is not extensively documented in peer-reviewed literature, its structural motifs—a bromopyridine core and a morpholine substituent—are prevalent in a wide array of bioactive molecules. This guide will delve into the known physicochemical characteristics of 4-(5-bromopyridin-3-yl)morpholine, outline a putative synthetic pathway and analytical methodologies, and explore the established roles of its constituent chemical functionalities in drug design and development. The information presented herein is intended to serve as a valuable resource for researchers utilizing this compound as a scaffold or intermediate in the synthesis of novel chemical entities with therapeutic potential.
Introduction: The Significance of Pyridinyl-Morpholine Scaffolds in Medicinal Chemistry
The convergence of pyridine and morpholine substructures within a single molecular entity represents a powerful strategy in modern drug discovery. The pyridine ring, a bioisostere of benzene, introduces a nitrogen atom that can act as a hydrogen bond acceptor and modulate the pKa of the molecule, thereby influencing its solubility and pharmacokinetic profile.[1] The morpholine moiety is a privileged scaffold in medicinal chemistry, often incorporated to enhance aqueous solubility, improve metabolic stability, and provide a versatile point for structural diversification.[2][3] The combination of these two heterocycles in 4-(5-bromopyridin-3-yl)morpholine, coupled with a bromine atom that can serve as a handle for further chemical transformations such as cross-coupling reactions, makes this compound a valuable starting material for the synthesis of compound libraries targeting a diverse range of biological targets.[2]
Physicochemical Properties
4-(5-bromopyridin-3-yl)morpholine is a solid at room temperature with a molecular formula of C9H11BrN2O.[4] While specific experimental data for properties such as melting point and boiling point may vary depending on the purity of the sample, the available information from various suppliers provides a foundational understanding of its physical characteristics.[1]
| Property | Value/Description | Source(s) |
| CAS Number | 200064-13-7 | [4] |
| Molecular Formula | C9H11BrN2O | [4] |
| Molecular Weight | 243.10 g/mol | [4] |
| Appearance | Solid (Typical) | [1] |
| Purity | Typically ≥95% | [4] |
| Storage | 2-8 °C, in a dry, dark place | [5] |
| SMILES | BrC1=CN=CC(=C1)N1CCOCC1 | [4] |
| Predicted XlogP | 1.3 - 1.6 | [6] |
Synthesis and Characterization
Putative Synthetic Workflow
The synthesis would likely proceed as outlined in the following workflow:
Caption: Putative synthesis of 4-(5-bromopyridin-3-yl)morpholine.
Step-by-Step Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of 3,5-dibromopyridine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add morpholine (1.1-1.5 eq) and a base such as potassium carbonate (K2CO3) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Reaction: Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, 4-(5-bromopyridin-3-yl)morpholine.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring and the morpholine ring. The protons on the pyridine ring will appear in the aromatic region, while the protons of the morpholine ring will appear as multiplets in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the pyridine and morpholine rings.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (243.10 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.
Potential Applications in Drug Discovery and Medicinal Chemistry
The true value of 4-(5-bromopyridin-3-yl)morpholine lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom provides a reactive site for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents at the 5-position of the pyridine ring.
The Role of the Morpholine Moiety
The morpholine ring is a common feature in many FDA-approved drugs and is known to confer several advantageous properties:
-
Improved Physicochemical Properties: The morpholine group can increase the aqueous solubility and polarity of a molecule, which can lead to improved pharmacokinetic properties.[2]
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can increase the half-life of a drug.[3]
-
Biological Activity: The morpholine nitrogen can act as a hydrogen bond acceptor, interacting with biological targets. The entire ring can also serve as a rigid scaffold to orient other functional groups for optimal binding.
The Role of the Bromopyridine Moiety
The bromopyridine core is another key feature that contributes to the utility of this compound:
-
Synthetic Handle: The bromine atom is a versatile functional group that can be readily transformed into other functionalities through various chemical reactions, enabling the exploration of a broad chemical space.
-
Modulation of Electronic Properties: The electronegativity of the nitrogen and bromine atoms influences the electron distribution of the pyridine ring, which can affect its binding affinity to biological targets.
Potential Therapeutic Areas
Given the prevalence of the pyridinyl-morpholine scaffold in bioactive compounds, derivatives of 4-(5-bromopyridin-3-yl)morpholine could potentially be explored for a variety of therapeutic applications, including but not limited to:
-
Oncology: Many kinase inhibitors incorporate the morpholine moiety.[2]
-
Neuroscience: Compounds containing this scaffold have been investigated as receptor antagonists.
-
Infectious Diseases: The pyridine ring is a key component of several antibacterial and antiviral agents.
Safety and Handling
While a comprehensive Material Safety Data Sheet (MSDS) for 4-(5-bromopyridin-3-yl)morpholine is not widely available, based on information from suppliers and the nature of the compound, the following general safety precautions should be observed:
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Handle in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Store in a tightly closed container in a cool, dry, and dark place. Recommended storage temperature is 2-8 °C.[5]
Conclusion
4-(5-bromopyridin-3-yl)morpholine is a valuable heterocyclic building block with significant potential for the synthesis of novel bioactive compounds. While its own biological activity is not yet well-defined in the public domain, its constituent parts—the bromopyridine core and the morpholine moiety—are well-established pharmacophores in medicinal chemistry. This guide has provided a comprehensive overview of its known chemical properties, a plausible synthetic route, and an exploration of its potential applications in drug discovery. Researchers and scientists can leverage this information to effectively utilize 4-(5-bromopyridin-3-yl)morpholine as a key intermediate in the development of the next generation of therapeutic agents.
References
- Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 8(35), e202302146.
- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.
- Singh, R. K., & Kumar, S. (2020). Morpholine as a versatile moiety, a privileged pharmacophore and an outstanding heterocyclic motif with wide ranges of pharmacological activities due to different mechanisms of action. Bioorganic Chemistry, 96, 103578.
- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020).
- ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF.
- MDPI. Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides.
- Organic Chemistry Portal. Morpholine synthesis.
- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.
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- E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update.
- ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives.
- National Institute of Standards and Technology. Morpholine. In NIST Chemistry WebBook.
- PubChemLite. 4-(3-bromopyridin-4-yl)morpholine (C9H11BrN2O).
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- National Institute of Standards and Technology. Morpholine. In NIST Chemistry WebBook.
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Synthesis of 3-Bromo-5-morpholinopyridine from 3,5-dibromopyridine
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-5-morpholinopyridine, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary focus is on the strategic conversion of commercially available 3,5-dibromopyridine. We will dissect the prevalent synthetic methodologies, with a detailed exploration of the palladium-catalyzed Buchwald-Hartwig amination as the superior strategy for achieving selective mono-amination. This document offers field-proven insights into reaction mechanisms, optimization of experimental parameters, and detailed protocols, designed for researchers, chemists, and professionals in pharmaceutical development.
Introduction: The Strategic Importance of Substituted Pyridines
Substituted pyridines are ubiquitous structural motifs in a vast array of biologically active compounds, including numerous pharmaceuticals and agrochemicals.[1][2] The specific compound, this compound (CAS 200064-13-7)[3][4], serves as a critical intermediate, offering two distinct points for further chemical modification: the bromine atom for cross-coupling reactions and the morpholine nitrogen for potential salt formation or structural modification. Its synthesis from the symmetric precursor 3,5-dibromopyridine presents a classic challenge in selective functionalization. Achieving high-yield mono-substitution without significant formation of the di-substituted byproduct is paramount for an efficient and cost-effective process.
Synthetic Strategies: A Comparative Analysis
Two principal pathways emerge for the nucleophilic substitution of a bromine atom on the 3,5-dibromopyridine ring with morpholine: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Pathway A: Direct Nucleophilic Aromatic Substitution (SNAr)
The direct reaction of an amine with an aryl halide, known as Nucleophilic Aromatic Substitution (SNAr), is a fundamental transformation. In the context of pyridine chemistry, the electron-deficient nature of the ring facilitates nucleophilic attack, particularly at the 2-, 4-, and 6-positions. While the 3- and 5-positions are less activated, substitution can be forced under strenuous conditions.
Causality Behind the Challenge : The SNAr mechanism typically proceeds through a high-energy intermediate known as a Meisenheimer complex.[5][6] For an unactivated halide like 3,5-dibromopyridine, overcoming the activation energy for the formation of this complex requires harsh conditions, such as high temperatures and the use of very strong bases.
Attempts to synthesize related 3-amino-5-bromopyridines via SNAr have been reported to proceed with strong base-promoted conditions (e.g., t-BuONa/NaNH2).[7] However, these methods are often plagued by significant drawbacks:
-
Low Selectivity : A mixture of mono- and di-substituted products is common, alongside potential side-products from competing reactions.
-
Poor Regioselectivity : In some cases, rearrangement or substitution at other positions has been observed.[7]
-
Harsh Conditions : High temperatures and strong, non-nucleophilic bases are required, limiting functional group tolerance.
-
Purification Difficulties : The resulting product mixtures are often challenging to separate, leading to low isolated yields of the desired mono-substituted product.[7]
Given these limitations, the SNAr approach is generally considered less practical and efficient for the selective synthesis of this compound.
Pathway B: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, allowing for the coupling of amines with aryl and heteroaryl halides under relatively mild conditions with exceptional functional group tolerance.[2][8] This reaction has become an indispensable tool in both academic and industrial settings for synthesizing arylamines.[1][9][10]
The Mechanistic Advantage : The power of this methodology lies in its catalytic cycle, which provides a lower energy pathway compared to the uncatalyzed SNAr reaction. The choice of palladium source, phosphine ligand, and base is critical to the success and efficiency of the transformation.[11]
The generally accepted catalytic cycle is illustrated below.
Step-by-Step Protocol
-
Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,5-dibromopyridine (1.0 eq), sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq, 2 mol%), and XPhos (0.04 eq, 4 mol%).
-
Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Addition of Reagents : Under a positive pressure of inert gas, add anhydrous, degassed toluene (to achieve a concentration of ~0.2 M with respect to the limiting reagent) via syringe.
-
Initiation : Add morpholine (1.2 eq) to the stirring suspension via syringe.
-
Reaction : Place the flask in a preheated oil bath at 80-100 °C. Stir vigorously for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the 3,5-dibromopyridine is complete.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Isolation : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.
Discussion of Key Parameters and Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the interplay between the catalyst, ligand, base, and solvent.
-
Catalyst System (Palladium & Ligand) : The combination of Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand like XPhos is highly effective for coupling secondary amines. [12]Other common ligands include RuPhos, SPhos, and Josiphos-type ligands. [9][13]The choice of ligand can significantly impact reaction rate and yield, and screening may be necessary for optimization.
-
Base : A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for this transformation. Other bases like potassium tert-butoxide (KOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) can also be used. [10]* Solvent : Anhydrous, non-polar aprotic solvents are preferred. Toluene is a standard choice, though dioxane and THF are also frequently used. It is crucial that the solvent is thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Temperature : The reaction typically requires heating to proceed at a reasonable rate. Temperatures between 80 °C and 110 °C are common. Higher temperatures can sometimes lead to catalyst decomposition or side reactions.
Conclusion
The synthesis of this compound from 3,5-dibromopyridine is most effectively and selectively achieved using the Palladium-Catalyzed Buchwald-Hartwig amination. This method surpasses traditional SNAr approaches by offering milder reaction conditions, superior functional group tolerance, and, most importantly, greater control over the selective mono-amination, leading to higher yields of the desired product. The detailed protocol and discussion of key experimental parameters provided in this guide serve as a robust starting point for researchers in the synthesis of this and other valuable heteroaromatic intermediates.
References
- Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Angewandte Chemie International Edition, 50(28), 6338-6361. [Link]
- Kühn, O., & Fischer, C. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
- Boutadla, Y., et al. (2009). Palladium N-Heterocyclic Carbene Pre-catalysts Bearing Different Ancillary Ligands for the Buchwald–Hartwig Amination of Cyclic Secondary Amines with Aryl Chlorides.
- Penalva, C., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Tetrahedron Letters, 52(10), 1121-1124. [Link]
- Buchwald, S. L., & Hartwig, J. F. (2010).
- Baran, P. S., et al. (2013). Palladium‐Catalyzed Amination of Aryl Halides.
- Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]
- Lipshutz, B. H., et al. (2019). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- Marion, N., & Nolan, S. P. (2007). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Bioorganic & Medicinal Chemistry, 15(20), 6641-6651. [Link]
- Organ, M. G., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal, 12(18), 4749-4755. [Link]
- This compound. (n.d.). Chemspace. [Link]
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- Williams, A., et al. (2015). Concerted Nucleophilic Aromatic Substitutions. Angewandte Chemie International Edition, 54(40), 11846-11849. [Link]
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A Technical Guide to 3-Bromo-5-morpholinopyridine: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Introduction: The Strategic Value of the 3-Bromo-5-morpholinopyridine Scaffold
In the landscape of medicinal chemistry and drug development, the pyridine ring stands as a cornerstone scaffold, prized for its presence in numerous therapeutic agents and its versatile chemical functionality. The strategic introduction of specific substituents onto this core structure is a fundamental exercise in molecular design, aimed at modulating physicochemical properties, biological activity, and metabolic stability. This compound (Chemical Formula: C₉H₁₁BrN₂O) has emerged as a particularly valuable building block for researchers. Its unique trifunctional nature—a nucleophilic morpholine nitrogen, an electrophilic pyridine nitrogen, and a reactive C-Br bond poised for cross-coupling—offers a powerful toolkit for the synthesis of complex molecular architectures.
This guide provides an in-depth technical overview of this compound, moving beyond simple data recitation to explore the causality behind synthetic strategies and the logic of its application in modern synthetic workflows. It is intended for researchers, scientists, and drug development professionals who require a practical, field-proven understanding of this important chemical intermediate.
Physicochemical and Spectroscopic Data
A thorough characterization of a synthetic building block is the foundation of its effective use. The table below summarizes the key physical and spectroscopic properties of this compound.
| Property | Value | Source |
| Chemical Formula | C₉H₁₁BrN₂O | [1][2] |
| Molecular Weight | 243.10 g/mol | [1][2] |
| CAS Number | 200064-13-7 | [1][2][3] |
| Appearance | Off-white to light yellow solid | Typical Supplier Data |
| ¹H NMR (CDCl₃) | δ 8.20 (d, 1H), 8.15 (d, 1H), 7.28 (t, 1H), 3.86 (t, 4H), 3.19 (t, 4H) | [4] |
| Mass Spec (MS) | m/z 244 (M+1) | [4] |
Note: Spectroscopic data is based on reported literature values and may vary slightly based on solvent and instrumentation.
Synthesis of this compound: A Comparative Analysis
The efficient synthesis of this compound is critical for its accessibility as a building block. Traditional methods often suffer from harsh conditions, long reaction times, and the formation of difficult-to-separate by-products. Modern synthetic chemistry, however, offers more refined and efficient pathways.
Methodology 1: Microwave-Assisted Nucleophilic Aromatic Substitution
A highly effective and rapid method for the synthesis of this compound involves the microwave-assisted reaction of 3,5-dibromopyridine with morpholine.[4] This approach represents a significant improvement over conventional heating methods.
Rationale for Microwave Irradiation: Conventional heating of 3,5-dibromopyridine with amines can be sluggish and often leads to the formation of isomeric by-products due to competing reaction pathways. Microwave irradiation accelerates the reaction rate by efficiently heating the polar solvent and reactants, leading to significantly shorter reaction times. This rapid heating minimizes the formation of thermal decomposition products and unwanted side-products, resulting in a cleaner reaction profile and higher isolated yields of the desired mono-substituted product.[4] For instance, under identical thermal conditions (180°C), conventional heating of 3,5-dibromopyridine with pyrrolidine yielded only 4% of the product, whereas microwave heating produced a 55% yield.[4]
Experimental Protocol: Microwave Synthesis
-
Vessel Preparation: To an 80 mL microwave reaction vessel, add 3,5-dibromopyridine (5.14 g, 21.7 mmol) and morpholine (an excess is typically used).
-
Solvent Addition: Add a solvent mixture of toluene (8.2 mL) and 1-methyl-2-pyrrolidinone (NMP) (4.1 mL). NMP serves as a high-boiling polar solvent that efficiently absorbs microwave energy.
-
Microwave Irradiation: Seal the vessel and place it in a CEM Discover microwave instrument. Irradiate the mixture with a microwave power of 300 watts at 180°C for approximately 1 hour.
-
Work-up and Purification: After cooling, the crude product is purified by silica gel flash chromatography.
-
Crystallization: The purified compound is then crystallized from a suitable solvent (e.g., EtOAc) to yield pure 5-Bromo-3-(morpholin-4-yl)pyridine.[4]
Yield Comparison of Synthetic Methods
| Method | Reagents | Conditions | Yield | By-products | Reference |
| Microwave | 3,5-dibromopyridine, Morpholine | NMP/Toluene, 180°C, <1 hr | 63% | Minimal | [4] |
| Strong Base | 3,5-dibromopyridine, Morpholine | t-BuONa/NaNH₂ | 40% | Two major by-products | [4] |
| Palladium Catalysis | 3,5-dibromopyridine, Morpholine | Pd₂(dba)₃/rac-BINAP | 71% | Not specified | [4] |
This data clearly demonstrates the advantage of the microwave-assisted protocol in providing a good yield with a cleaner product profile and significantly reduced reaction time.
Core Reactivity: A Gateway to Molecular Diversity
The synthetic utility of this compound is primarily derived from the reactivity of the C-Br bond at the 3-position of the pyridine ring. This site is ideal for participating in palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation in modern organic synthesis.[5]
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful method for creating biaryl and heteroaryl structures by coupling an organohalide with an organoboron species, such as a boronic acid or ester.[6] For this compound, this reaction allows for the introduction of a vast array of aryl or heteroaryl substituents, a key strategy in exploring the structure-activity relationship (SAR) of potential drug candidates.[7][8]
Mechanism Overview: The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound.
-
Transmetalation: The organic group from the activated boronic acid (in the form of a boronate complex) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]
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Physical and chemical properties of 3-Bromo-5-morpholinopyridine
An In-depth Technical Guide to 3-Bromo-5-morpholinopyridine: Properties, Synthesis, and Analysis
Introduction
This compound is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. As a disubstituted pyridine, it incorporates two key structural motifs: a bromine atom and a morpholine ring. The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce molecular complexity. The morpholine moiety is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical characterization of this compound, offering field-proven insights for researchers and drug development professionals.
Compound Identification and Structure
A clear identification of the molecular structure and its associated identifiers is the foundation of all chemical research.
| Identifier | Value |
| IUPAC Name | 4-(5-Bromopyridin-3-yl)morpholine |
| CAS Number | 886364-70-7; 200064-13-7[1] |
| Molecular Formula | C₉H₁₁BrN₂O[1] |
| Molecular Weight | 243.10 g/mol [1] |
| SMILES | C1COCCN1C2=CC(=CN=C2)Br |
| InChI Key | Not readily available. |
Physicochemical Properties
The physical properties of a compound dictate its handling, formulation, and behavior in various experimental settings.
| Property | Value | Source |
| Appearance | Solid | [2] |
| Melting Point | 34-35 °C | [2] |
| Boiling Point | Data not available | |
| Solubility | Soluble in common organic solvents like CDCl₃ for NMR analysis.[2] Limited solubility in water is expected for similar organic heterocyclic compounds.[3] |
Synthesis and Chemical Reactivity
The synthetic accessibility and predictable reactivity of this compound are central to its utility as a chemical intermediate.
Synthetic Strategy: Microwave-Assisted Nucleophilic Aromatic Substitution
A highly efficient method for synthesizing this compound involves the microwave-assisted reaction of 3,5-dibromopyridine with morpholine.[2] This approach offers significant advantages over conventional heating methods, which often result in low yields and the formation of unwanted by-products.[2]
Causality Behind the Method:
-
Microwave Irradiation: Provides rapid and uniform heating, drastically reducing reaction times from many hours to minutes. This minimizes the thermal degradation of reactants and products.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at positions ortho and para to the ring nitrogen. In 3,5-dibromopyridine, the C3 and C5 positions are electronically activated for substitution. The reaction with morpholine, a secondary amine, proceeds via an SNAr mechanism to displace one of the bromine atoms.
-
Efficiency: This method has been reported to produce the desired product in good yield (63%) without the by-products often seen in strong base-promoted reactions.[2]
Below is a diagram illustrating the synthetic workflow.
Chemical Reactivity
The reactivity of this compound is dominated by the bromine substituent on the electron-deficient pyridine ring.
-
Cross-Coupling Reactions: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of aryl, heteroaryl, alkyl, alkynyl, and amino groups at the C3 position, providing a powerful tool for library synthesis and structure-activity relationship (SAR) studies in drug discovery.[4][5]
-
Lithiation: The bromine can be exchanged with lithium using organolithium reagents (e.g., n-butyllithium) at low temperatures, generating a lithiated intermediate that can react with various electrophiles.
-
Basicity: The nitrogen atom of the pyridine ring and the morpholine ring are basic and can be protonated or act as ligands for metal centers.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is critical. NMR and mass spectrometry are primary techniques for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound in CDCl₃, the following signals are characteristic[2]:
-
δ 8.20 (d, 1H, J = 2.56 Hz): Corresponds to the proton at the C2 position of the pyridine ring.
-
δ 8.15 (d, 1H, J = 1.76 Hz): Corresponds to the proton at the C6 position of the pyridine ring.
-
δ 7.28 (t, 1H, J = 1.96 Hz): Corresponds to the proton at the C4 position of the pyridine ring.
-
δ 3.86 (t, 4H, J = 4.77 Hz): Protons on the morpholine ring adjacent to the oxygen atom (-O-CH₂-).
-
δ 3.19 (t, 4H, J = 4.88 Hz): Protons on the morpholine ring adjacent to the nitrogen atom (-N-CH₂-).
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
-
Electrospray Ionization (ESI-MS): This technique typically shows the protonated molecule [M+H]⁺. For C₉H₁₁BrN₂O, the expected m/z is 243.0 and 245.0.
-
Isotopic Pattern: A key feature is the presence of two major peaks of nearly equal intensity separated by 2 m/z units ([M+H]⁺ and [M+2+H]⁺). This is the characteristic isotopic signature of a molecule containing one bromine atom (⁵⁰·⁷% ⁷⁹Br and ⁴⁹·³% ⁸¹Br).[6] The reported mass spectrum shows a peak at m/z 244 (M+1), which likely represents the [M+H]⁺ ion for the ⁸¹Br isotope or is an average representation.[2]
The logical workflow for characterizing a newly synthesized batch of this compound is outlined below.
Experimental Protocol: ¹H NMR Spectroscopy
This protocol provides a self-validating system for confirming the identity and purity of this compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized compound. The precise mass is not critical for identity confirmation but is for quantitative analysis (qNMR).
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice as it is a common solvent that dissolves many organic compounds and has a residual solvent peak (δ ~7.26 ppm) that does not typically interfere with the compound's signals.
-
Use a CDCl₃ solvent that contains tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) for referencing the chemical shift axis.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer (a 400 MHz instrument is sufficient).[2]
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve good resolution and symmetrical peak shapes.
-
Acquire a standard ¹H NMR spectrum. A 90° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~2-4 seconds, and a relaxation delay of 1-2 seconds are typical starting parameters. Co-add 8 to 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing and Interpretation:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.
-
Integrate the peaks. Set the integration of one of the aromatic proton signals (e.g., the triplet at δ 7.28 ppm) to 1.0. The other aromatic peaks should integrate to ~1.0, and the two morpholine signals should integrate to ~4.0 each.
-
Analyze the chemical shifts, integration values, and coupling patterns (multiplicity and J-couplings) and compare them to the reference data to confirm the structure. The presence of significant unassignable peaks indicates impurities.
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions can be inferred from related structures like 3-bromopyridine.
-
Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7] May cause respiratory irritation.[7]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[8] Avoid breathing dust, fumes, or vapors.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[9]
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- CAS 200064-13-7 | this compound. BLD Pharm.
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- The Role of Halogenated Pyridines in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd.
- Mastering Organic Synthesis: The Role of 3-Bromo-5-chloropyridine. Ningbo Inno Pharmchem Co., Ltd.
- Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry. Benchchem.
- Safety Data Sheet for 3-Bromopyridine. Jubilant Ingrevia.
- Safety Data Sheet for 3-Bromopyridine. Thermo Fisher Scientific.
- Safety D
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An In-depth Technical Guide to the Solubility of 3-Bromo-5-morpholinopyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-5-morpholinopyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. In the absence of extensive published quantitative solubility data for this specific molecule, this document emphasizes the foundational principles governing its solubility. We present a theoretical framework for predicting its behavior in various organic solvents based on its distinct structural motifs: a substituted pyridine ring and a morpholine moiety. This guide offers a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility using the benchmark shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This document is designed to equip researchers, scientists, and drug development professionals with the necessary theoretical knowledge and practical methodologies to effectively work with this compound.
Introduction: The Structural Rationale for Solubility Analysis
This compound is a molecule that marries two key heterocyclic structures prevalent in medicinal chemistry. Its solubility is a critical parameter that dictates its utility in synthetic reactions, its formulation potential, and its behavior in biological assays. The molecule's structure can be deconstructed into two primary components that govern its physicochemical properties:
-
The 3-Bromo-Pyridine Core: The pyridine ring is an aromatic heterocycle with a nitrogen atom that imparts polarity and allows it to act as a hydrogen bond acceptor. The bromine substituent adds to the molecular weight and introduces a degree of polarizability, which can influence van der Waals interactions. The position of the bromine and the point of attachment to the morpholine ring are critical in determining the molecule's overall dipole moment and interaction potential.
-
The Morpholine Moiety: The morpholine ring is a saturated heterocycle containing both an ether linkage and a secondary amine (in this case, a tertiary amine as it's attached to the pyridine ring). This group is well-regarded in drug design for its ability to enhance aqueous solubility and metabolic stability.[1][2] The oxygen atom can act as a hydrogen bond acceptor, and the nitrogen atom introduces basicity, with a pKa that can be crucial for solubility in different pH environments.[1] The incorporation of a morpholine ring often improves both aqueous and lipid solubility, a desirable trait for pharmacokinetic profiles.[3]
Understanding the interplay of these structural features is paramount for predicting and experimentally determining the solubility of this compound in a range of organic solvents.
Theoretical Solubility Profile
The guiding principle for predicting solubility is "like dissolves like," which posits that a solute will dissolve best in a solvent that has a similar polarity.[4] The polarity of this compound is complex, possessing both polar (pyridine nitrogen, morpholine oxygen and nitrogen) and less polar (aromatic ring, bromine atom) characteristics.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol | High to Moderate | The hydroxyl groups of these solvents can act as hydrogen bond donors to the nitrogen and oxygen atoms of the solute. The overall polarity of the solute is expected to be compatible with these solvents. |
| Polar Aprotic | Acetonitrile, DMSO, DMF | High | These solvents possess significant dipole moments and can engage in strong dipole-dipole interactions with the polar regions of the solute. The absence of acidic protons prevents unwanted reactions. DMSO is a particularly strong solvent for a wide range of organic compounds.[5] |
| Intermediate Polarity | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | THF, with its ether oxygen, should be a good solvent. DCM's ability to engage in dipole interactions should facilitate dissolution. Ethyl acetate's ester group provides some polarity. |
| Nonpolar | Hexanes, Toluene | Low to Very Low | The dominant nonpolar character of these solvents makes them poor candidates for dissolving the polar this compound. The energy required to break the solute-solute and solvent-solvent interactions to form new solute-solvent interactions is likely unfavorable. |
Experimental Determination of Thermodynamic Solubility
For definitive solubility data, experimental determination is essential. The shake-flask method is the gold standard for measuring thermodynamic (or equilibrium) solubility, representing the saturation point of a solution in equilibrium with an excess of the solid compound.[6]
Core Principles of the Shake-Flask Method
This method involves creating a slurry by adding an excess amount of the solid compound to the solvent of choice. The mixture is then agitated at a constant temperature for an extended period to ensure that equilibrium is reached between the dissolved and undissolved solute. After equilibration, the undissolved solid is separated, and the concentration of the solute in the resulting saturated solution is quantified.[7]
Detailed Experimental Protocol
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
HPLC column (e.g., C18 reversed-phase)
Step-by-Step Workflow:
-
Preparation: Add an excess amount of solid this compound to a glass vial. An amount that is visually in excess is sufficient; typically, 5-10 mg for a few mL of solvent is a good starting point.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the slurry for at least 24 hours to ensure equilibrium is reached. Some systems may require up to 72 hours; it is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued.[8]
-
Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to settle. To ensure complete removal of undissolved particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Sample Collection: Carefully draw the supernatant using a syringe and filter it through a chemically inert 0.22 µm syringe filter into a clean vial.[9] This step is critical to remove any remaining microscopic particles that could otherwise lead to an overestimation of solubility.
-
Dilution: Accurately dilute a known volume of the filtered, saturated solution with the appropriate mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted sample by HPLC to determine the concentration of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
HPLC Quantification Method
A reversed-phase HPLC method is suitable for the quantification of pyridine derivatives.[10][11]
Table 2: Example HPLC Parameters for Quantification
| Parameter | Condition |
| HPLC System | Standard system with pump, autosampler, and UV detector |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% formic acid or trifluoroacetic acid to improve peak shape) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound) |
| Injection Vol. | 10 µL |
| Quantification | Based on a calibration curve of standard solutions of this compound of known concentrations. |
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound must be consulted, the safety precautions for related bromo-pyridine compounds provide a strong basis for safe handling.[12][13]
-
Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Caption: Predicting Solubility Based on Molecular Interactions.
Conclusion
The solubility of this compound in organic solvents is dictated by its hybrid structure, which combines the polar, hydrogen-bonding acceptor capabilities of a pyridine and a morpholine ring with the less polar characteristics of its aromatic system and bromine substituent. While high solubility is predicted in polar aprotic and protic solvents, and low solubility in nonpolar solvents, these estimations must be confirmed through empirical measurement. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for determining the thermodynamic solubility, which is a cornerstone for advancing research and development involving this compound. Adherence to proper safety protocols is essential when handling this and related chemical entities.
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The Therapeutic Potential of Morpholine-Containing Pyridines: A Technical Guide to Their Biological Activities
Introduction: The Privileged Scaffolds of Medicinal Chemistry
In the landscape of modern drug discovery, the morpholine and pyridine rings stand out as "privileged structures," consistently appearing in a multitude of biologically active compounds.[1] The morpholine moiety, a saturated six-membered heterocycle containing both nitrogen and oxygen, is prized for its ability to improve the physicochemical properties of a molecule, such as aqueous solubility and metabolic stability.[2] This often translates to enhanced pharmacokinetic profiles.[1] The pyridine ring, an aromatic six-membered heterocycle containing a nitrogen atom, is a versatile scaffold found in numerous natural products and FDA-approved drugs.[3] Its poor basicity can also contribute to improved water solubility.[4]
The fusion of these two scaffolds into a single molecular entity has given rise to a plethora of compounds with significant therapeutic potential across various disease areas. This technical guide provides an in-depth exploration of the biological activities of morpholine-containing pyridines, with a focus on their anticancer, anti-inflammatory, antibacterial, and antiviral properties. We will delve into their mechanisms of action, provide concrete examples of active compounds, and detail the experimental protocols used to evaluate their efficacy.
I. Anticancer Activity: Targeting the PI3K/Akt Signaling Pathway
A significant body of research on morpholine-containing pyridines has centered on their potent anticancer activities. Many of these compounds function as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and motility.[5][6] Aberrant activation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[5]
Mechanism of Action: Inhibition of PI3K
The morpholine moiety in these compounds often plays a crucial role in their binding to the ATP-binding pocket of PI3K. Specifically, the oxygen atom of the morpholine ring can form a key hydrogen bond with the backbone amide of a valine residue in the hinge region of the enzyme, a critical interaction for potent inhibition.[7] By blocking the activity of PI3K, these compounds prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. This, in turn, inhibits the recruitment and activation of the downstream kinase Akt, leading to the suppression of pro-survival signaling and the induction of apoptosis in cancer cells.
Signaling Pathway Diagram
Caption: The PI3K/Akt signaling pathway and the inhibitory action of morpholine-pyridine compounds.
Examples of Anticancer Morpholine-Containing Pyridines
| Compound Name | Target | Cancer Cell Line | IC50 | Reference |
| GDC-0941 (Pictilisib) | PI3K | Breast, Prostate | Low nM | [6] |
| BKM120 (Buparlisib) | Pan-PI3K | Various | Low nM | [6] |
| ZSTK474 | Pan-PI3K | Various | Low nM | [7] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[8] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8]
Workflow Diagram
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the morpholine-containing pyridine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using a suitable software.
II. Anti-inflammatory Activity
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Morpholine-containing pyridines have emerged as promising candidates for the development of novel anti-inflammatory agents.[11]
Mechanism of Action
The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key inflammatory pathways. Some derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, which are synthesized by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. The iron-chelating properties of some pyridine-4-one derivatives may also contribute to their anti-inflammatory effects, as key enzymes in the inflammatory pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent.[11]
Examples of Anti-inflammatory Morpholine-Containing Pyridines
| Compound Class | Key Features | Observed Effect | Reference |
| 3-Hydroxy-pyridine-4-one derivatives | Iron chelating properties | Reduced paw edema in rats | [11] |
| Pyridone and pyridine derivatives fused with a steroidal structure | - | More potent than Prednisolone in reducing carrageenan-induced edema | [1] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used and well-established in vivo assay for screening the anti-inflammatory activity of new compounds.[12] Injection of carrageenan, a phlogistic agent, into the rat paw induces an acute inflammatory response characterized by edema formation.[12]
Step-by-Step Methodology
-
Animal Acclimatization: Acclimate male Wistar rats (150-200 g) to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose) orally or intraperitoneally at a predetermined dose. A control group should receive only the vehicle. A standard anti-inflammatory drug, such as indomethacin (10 mg/kg), should be used as a positive control.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.[13]
-
Paw Volume Measurement: Measure the paw volume of each rat immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[13]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group. Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to determine the significance of the results.
III. Antibacterial Activity
The rise of antibiotic-resistant bacteria poses a significant threat to global health. The development of new antibacterial agents with novel mechanisms of action is therefore a critical area of research. Morpholine-containing pyridines have demonstrated promising activity against a range of bacterial pathogens.[4]
Mechanism of Action
The precise mechanisms of antibacterial action for many morpholine-containing pyridines are still under investigation. However, it is believed that these compounds may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication. The presence of the morpholine ring can enhance the antibacterial activity of the pyridine scaffold.[7]
Examples of Antibacterial Morpholine-Containing Pyridines
| Compound Class | Target Bacteria | Activity | Reference |
| Schiff bases derived from 2-acetylpyridine and 4-(2-aminoethyl)morpholine | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent antibacterial activity | [7] |
| Ruthenium-based agents modified with a morpholine moiety | Staphylococcus aureus | Strong bactericidal activity | [14] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[15] The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism after overnight incubation.[15]
Step-by-Step Methodology
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).[15]
-
Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.[15]
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth medium only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[15]
-
MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[15]
IV. Antiviral Activity
Viral infections continue to be a major cause of morbidity and mortality worldwide. The development of effective antiviral therapies is crucial for combating both existing and emerging viral threats. Several morpholine-containing pyridine derivatives have shown promising antiviral activity against a variety of viruses.[16][17]
Mechanism of Action
The antiviral mechanisms of these compounds can vary depending on the specific virus and the compound's structure. Some derivatives may inhibit viral entry into host cells, while others may interfere with viral replication by targeting viral enzymes such as polymerases or proteases.[16]
Examples of Antiviral Morpholine-Containing Pyridines
| Compound Class | Target Virus | Mechanism of Action | Reference |
| Purine morpholine nucleoside analogues | Pepper mild mottle virus (PMMoV) | Target PMMoV coat protein | [12] |
| Various pyridine derivatives | HIV, HCV, HBV, RSV, CMV | Various (e.g., reverse transcriptase inhibition, polymerase inhibition) | [2][16] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound.[18] This assay measures the ability of a compound to reduce the number of plaques (areas of virus-induced cell death) in a cell monolayer.[18]
Step-by-Step Methodology
-
Cell Seeding: Seed a confluent monolayer of host cells in a multi-well plate.
-
Virus Preparation: Prepare serial dilutions of the virus stock.
-
Compound Treatment: Pre-incubate the cell monolayer with different concentrations of the test compound for a specific period.
-
Virus Infection: Infect the cells with the virus in the presence of the test compound.
-
Overlay: After an adsorption period, remove the virus inoculum and add a semi-solid overlay (e.g., containing agar or methylcellulose) to restrict the spread of the virus.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: After incubation, fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% inhibitory concentration (IC50) can then be determined.
Conclusion and Future Perspectives
The amalgamation of the morpholine and pyridine scaffolds has proven to be a highly fruitful strategy in the design and development of novel therapeutic agents. The compounds derived from this combination exhibit a broad spectrum of biological activities, with particularly strong potential in the fields of oncology, inflammation, and infectious diseases. The ability of the morpholine moiety to confer favorable pharmacokinetic properties, coupled with the versatile biological activity of the pyridine ring, makes this a privileged structural motif for future drug discovery efforts.
Further research in this area should focus on elucidating the precise mechanisms of action for compounds with antibacterial and antiviral activities. Structure-activity relationship (SAR) studies will continue to be crucial for optimizing the potency and selectivity of these molecules. Additionally, the exploration of novel synthetic methodologies will enable the creation of more diverse and complex morpholine-containing pyridine libraries for biological screening. As our understanding of the intricate roles these compounds play in various biological pathways deepens, we can anticipate the emergence of new and improved therapies for a range of human diseases.
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Introduction: The Central Role of Bromopyridines in Modern Medicinal Chemistry
An In-depth Technical Guide to the Synthesis, Reactivity, and Application of Substituted Bromopyridines for Drug Discovery Professionals
Substituted bromopyridines represent a cornerstone class of heterocyclic intermediates, indispensable to the modern drug discovery and development pipeline. Their value lies not in their intrinsic biological activity, but in their exceptional synthetic versatility. The pyridine core is a prevalent motif in a vast number of therapeutic agents, including antivirals, oncology drugs, and central nervous system agents, owing to its ability to engage in hydrogen bonding and other key biological interactions.[1] The bromine substituent serves as a uniquely reactive handle, enabling a diverse array of chemical transformations that are crucial for constructing complex molecular architectures and exploring structure-activity relationships (SAR).[2][3]
The C-Br bond, being weaker than a C-Cl bond, allows for faster and more efficient oxidative addition to palladium(0) catalysts, making bromopyridines highly reactive substrates in a multitude of cross-coupling reactions.[4] This reactivity profile, combined with the electronic properties of the pyridine ring, makes substituted bromopyridines ideal building blocks for the modular and efficient assembly of novel therapeutic candidates.[3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis of these vital intermediates, delves into their key reactive pathways with mechanistic insights, and highlights their application in pharmaceutical synthesis.
Part 1: Synthesis of Substituted Bromopyridines
The strategic placement of a bromine atom on a substituted pyridine ring is the first critical step in leveraging these building blocks. The choice of synthetic route is dictated by the desired substitution pattern, the electronic nature of existing substituents, and scalability considerations.
Direct Electrophilic Bromination
Direct bromination is the most straightforward approach, but it is often hampered by a lack of regioselectivity, particularly in unactivated systems. Pyridine itself is electron-deficient and reacts sluggishly, often requiring harsh conditions such as oleum or high temperatures, which can lead to a mixture of products.[5] However, the presence of strongly activating groups can direct the bromination, although selective monobromination can still be challenging.[6] For instance, the synthesis of 2-amino-5-bromopyridine proceeds by first protecting the activating amino group via acylation, followed by bromination and subsequent hydrolysis.[7]
Sandmeyer-Type Reactions from Aminopyridines
For clean, regioselective synthesis, the diazotization of aminopyridines followed by a Sandmeyer-type reaction is a robust and widely employed method.[6][8] This process involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a bromide, typically from a copper(I) bromide source. This method is particularly valuable for accessing isomers that are difficult or impossible to obtain via direct bromination.
Experimental Protocol: Synthesis of 2-Bromopyridine from 2-Aminopyridine
-
Diazotization: A solution of 2-aminopyridine in 48% hydrobromic acid is cooled to below 0°C in an ice-salt bath.
-
Bromine Addition: Liquid bromine is added dropwise to the cooled solution, maintaining the low temperature. This forms a yellow-orange perbromide intermediate.[8]
-
Nitrite Addition: A solution of sodium nitrite in water is added dropwise over an extended period, ensuring the temperature remains at or below 0°C. This generates the unstable diazonium salt in situ.[8]
-
Neutralization & Extraction: After the reaction is complete, the mixture is carefully neutralized with a strong base (e.g., NaOH) while keeping the temperature below 25°C. The product is then extracted with an organic solvent like ether.[8]
-
Purification: The organic extract is dried and purified by distillation to yield 2-bromopyridine.[8][9]
Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful strategy for regioselective C-H activation.[10] A directing metalation group (DMG), typically a Lewis basic moiety like an amide or methoxy group, coordinates to an organolithium reagent (e.g., n-BuLi).[10][11] This coordination positions the base to deprotonate the sterically accessible ortho-proton, generating a highly reactive lithiated intermediate. This intermediate can then be quenched with an electrophilic bromine source (e.g., 1,2-dibromoethane) to install a bromine atom with high precision. This method allows for the synthesis of highly substituted pyridines that would be inaccessible by other means.[12][13]
Caption: Major synthetic pathways to substituted bromopyridines.
The Halogen Dance Reaction
The "halogen dance" is a fascinating isomerization reaction where a halogen atom migrates to a different position on the ring under the influence of a strong, hindered base, such as a lithium amide.[14][15] The reaction is driven by the formation of a more stable arylmetal intermediate.[15] This powerful transformation allows for the functionalization of positions that are not accessible through direct methods.[14] For example, a 3-bromopyridine can be isomerized to a 4-lithiated species, which can then be trapped or undergo further reactions, effectively providing a route to 4-substituted pyridines from more readily available 3-bromo precursors.[16][17]
Part 2: Reactivity and Key Transformations
The synthetic utility of substituted bromopyridines is most evident in their diverse reactivity, which allows for the introduction of a wide range of functional groups.
Palladium-Catalyzed Cross-Coupling Reactions
This family of reactions is arguably the most important application of bromopyridines in drug discovery, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency.[4][18] The general catalytic cycle involves three key steps: oxidative addition of the bromopyridine to a Pd(0) complex, transmetalation with a coupling partner, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Key Cross-Coupling Reactions:
| Reaction Name | Bond Formed | Coupling Partner (R'-M) | Typical Application |
| Suzuki-Miyaura | C-C (sp²) | Boronic acid/ester | Biaryl synthesis, core scaffold construction |
| Buchwald-Hartwig | C-N | Amine/Amide | Introduction of nitrogen-containing functional groups |
| Sonogashira | C-C (sp) | Terminal Alkyne | Synthesis of alkynylated heterocycles |
| Heck | C-C (sp²) | Alkene | Vinylation of pyridine ring |
| Stille | C-C (sp²) | Organostannane | Biaryl synthesis under mild conditions |
| Carbonylative | C-C(=O) | Various, with CO | Synthesis of pyridyl ketones |
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the bromopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand (e.g., PPh₃, 4 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).[19]
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/H₂O (4:1).[19]
-
Reaction: Stir the mixture at an elevated temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction, dilute with an organic solvent, wash with water and brine, and dry the organic layer.
-
Purification: Purify the crude product by column chromatography on silica gel.[19]
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group like bromine is present at the 2- or 4-positions.[20] The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[21] The stability of this intermediate is key to the reaction's feasibility. Attack at the C-2 or C-4 position allows the negative charge to be delocalized onto the electronegative nitrogen atom, a stabilizing resonance form that is not possible with attack at C-3.[21] This inherent electronic property dictates the high regioselectivity of SNAr on the pyridine scaffold. Activating the pyridine by forming an N-oxide or a pyridinium salt can further enhance its reactivity toward nucleophiles.[22][23]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on a bromopyridine.
Metal-Halogen Exchange
Treatment of bromopyridines with strong bases, typically organolithium reagents like n-butyllithium, can induce a metal-halogen exchange to form pyridyl-lithium or pyridyl-Grignard reagents.[24][25] This transformation effectively inverts the polarity of the carbon atom from electrophilic to strongly nucleophilic. These newly formed organometallic reagents are highly valuable for creating new carbon-carbon bonds by reacting with a wide range of electrophiles, such as aldehydes, ketones, and alkyl halides.[24] Careful temperature control is often critical to prevent side reactions, such as addition to the pyridine ring.[25]
Part 3: Applications in Drug Discovery and Development
The synthetic methodologies described above are not merely academic exercises; they are routinely applied in the synthesis of life-changing medicines.
-
Kinase Inhibitors: The aminopyridine scaffold is a common feature in many kinase inhibitors used in oncology.[3] 6-Bromopyridin-3-amine, for example, is a key starting material. The bromine atom is readily displaced via Suzuki coupling to build the core structure, while the amino group provides a crucial interaction point within the kinase active site.[3]
-
Abiraterone: This drug, used in the treatment of prostate cancer, features a pyridine ring. Synthetic routes often rely on the coupling of a 3-bromopyridine derivative to build the final molecule.[6]
-
Chemical Library Synthesis: In early-stage drug discovery, generating large libraries of diverse compounds for high-throughput screening is essential. Bromopyridines serve as ideal starting points for parallel synthesis. A single bromopyridine intermediate can be reacted with hundreds or thousands of different boronic acids (Suzuki), amines (Buchwald-Hartwig), or other coupling partners to rapidly generate a vast chemical library.[2]
Conclusion
Substituted bromopyridines are far more than simple chemical intermediates; they are enabling tools that accelerate the discovery and development of new medicines. Their predictable and versatile reactivity in cornerstone reactions like palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions allows medicinal chemists to precisely and efficiently construct complex molecular targets. A thorough understanding of their synthesis and reactivity, including the causality behind experimental choices and potential side reactions, is fundamental for any researcher aiming to innovate in the fields of organic synthesis and drug design. The continued development of new methods to synthesize and functionalize these valuable heterocycles will undoubtedly lead to the creation of the next generation of therapeutic agents.
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Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-morpholinopyridine
Introduction: The Strategic Importance of C-N Bond Formation
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] Aryl and heteroaryl amines are ubiquitous structural motifs found in a vast array of biologically active compounds.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for constructing these bonds, largely supplanting harsher, classical methods that suffer from limited substrate scope and poor functional group tolerance.[1][3]
This guide provides a comprehensive overview and a detailed, field-proven protocol for the Buchwald-Hartwig amination of 3-Bromo-5-morpholinopyridine. This particular substrate is of significant interest in drug discovery, as the morpholinopyridine scaffold is a key component in numerous kinase inhibitors and other therapeutic agents. By coupling this heteroaryl halide with various primary or secondary amines, researchers can rapidly generate diverse libraries of compounds for biological screening. This document is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical steps required to successfully implement this critical transformation.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states.[3][4] The success of the reaction is critically dependent on the choice of a phosphine ligand, which stabilizes the palladium center, promotes key steps in the cycle, and influences the overall efficiency and scope of the transformation.[3][5]
The generally accepted mechanism involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst, coordinated to one or more phosphine ligands, inserts into the carbon-bromine bond of the this compound. This step forms a stable Pd(II) complex.[1][6]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a strong, non-nucleophilic base, the coordinated amine is deprotonated to form a palladium-amido complex.[1]
-
Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][6]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Reaction Parameters and Optimization
The efficiency of the Buchwald-Hartwig amination is highly sensitive to the interplay between the catalyst, ligand, base, and solvent.[7] Thoughtful selection of these components is paramount for achieving high yields, especially when dealing with electron-deficient heteroaryl halides like bromopyridines.
| Parameter | Recommended Choice(s) | Rationale & Expert Insights |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a Pd(0) source and often used directly. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species by the amine or phosphine ligand.[4][8] Pre-formed palladium precatalysts (e.g., XPhos Pd G3) are also excellent choices as they are often more air-stable and provide more consistent results. |
| Ligand | XPhos, RuPhos, BrettPhos | Electron-rich, sterically bulky dialkylbiaryl phosphine ligands are the state-of-the-art for coupling heteroaryl halides.[9] Their bulk promotes the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step, and facilitates the final reductive elimination.[3][10] XPhos and RuPhos are excellent general ligands for this type of transformation.[5] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for many systems.[11] However, it can be incompatible with base-sensitive functional groups.[8] In such cases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective alternatives, though they may require higher reaction temperatures.[11][12] |
| Solvent | Toluene, 1,4-Dioxane, THF | Aprotic, non-coordinating solvents are preferred. Toluene is a common choice due to its high boiling point and good solubility for many organic reagents.[11] 1,4-Dioxane is also frequently used. It is critical that the solvent is anhydrous and degassed to prevent catalyst deactivation.[13] Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the palladium catalyst.[11][12] |
| Temperature | 80 - 110 °C | The reaction typically requires heating to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[12] The optimal temperature must be determined empirically for each specific substrate combination. |
Detailed Experimental Protocol
This protocol describes a general procedure for the amination of this compound with a generic secondary amine (e.g., another morpholine molecule for symmetrical product formation, or a different amine for diversification).
Materials and Reagents
| Reagent | Formula | MW | Amount | Mol | Equiv. |
| This compound | C₉H₁₁BrN₂O | 259.10 | 259 mg | 1.0 | 1.0 |
| Amine (e.g., Morpholine) | C₄H₉NO | 87.12 | 105 mg | 1.2 | 1.2 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 18.3 mg | 0.02 | 0.02 |
| XPhos | C₃₃H₄₃P | 474.66 | 28.5 mg | 0.06 | 0.06 |
| Sodium tert-butoxide (NaOt-Bu) | C₄H₉NaO | 96.10 | 135 mg | 1.4 | 1.4 |
| Anhydrous Toluene | C₇H₈ | - | 10 mL | - | - |
Safety Precautions
-
Inert Atmosphere: This reaction is air and moisture sensitive. All steps must be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.[14]
-
Reagent Handling: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Sodium tert-butoxide is a strong, corrosive base; avoid contact with skin and eyes. Organic solvents are flammable.
-
Pressure: Heating a sealed vessel will cause a build-up of pressure. Ensure the reaction vessel is appropriate for the temperature and is not sealed airtight (use a reflux condenser or a sealed tube designed for pressure).
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium source (Pd₂(dba)₃, 18.3 mg, 0.02 equiv.) and the phosphine ligand (XPhos, 28.5 mg, 0.06 equiv.).
-
Inerting the System: Seal the flask with a rubber septum, and then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]
-
Addition of Solids: Under a positive pressure of inert gas, quickly add the sodium tert-butoxide (135 mg, 1.4 equiv.) and this compound (259 mg, 1.0 equiv.).
-
Addition of Liquids: Add anhydrous, degassed toluene (10 mL) via syringe. Begin stirring the mixture.
-
Addition of Amine: Add the amine (e.g., morpholine, 105 mg, 1.2 equiv.) to the stirring suspension via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C. Allow the reaction to stir vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by TLC or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and withdraw a small aliquot via syringe under inert gas. Quench the aliquot with a small amount of water and extract with ethyl acetate for analysis.[7]
-
Work-up: Once the reaction is complete (as determined by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quenching and Filtration: Carefully quench the reaction by adding 10 mL of water. Dilute the mixture with ethyl acetate (20 mL). Filter the resulting suspension through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).[1]
-
Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue should be purified by flash column chromatography on silica gel. An appropriate eluent system, such as a gradient of hexanes and ethyl acetate or dichloromethane and methanol, will be required to isolate the pure product.[7]
Experimental Workflow and Troubleshooting
Caption: A general experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting & Field-Proven Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (air/moisture exposure).2. Poorly soluble base.3. Inappropriate ligand/base/solvent combination. | 1. Ensure all reagents are pure and solvents are rigorously dried and degassed. Use a glovebox for weighing sensitive reagents like the base and catalyst.[14]2. Grind the inorganic base to a fine powder before use to increase surface area. Ensure vigorous stirring.[12]3. Screen different ligands (e.g., RuPhos) or bases (e.g., K₃PO₄). Sometimes a change in solvent can dramatically improve results.[13] |
| Dehalogenation Side Product | 1. Presence of water or other protic sources.2. Beta-hydride elimination from the amido complex. | 1. Re-verify the dryness of all reagents and solvents.2. This side reaction can sometimes compete with reductive elimination.[3] Using a more sterically hindered ligand can sometimes disfavor this pathway and promote the desired C-N bond formation. |
| Biaryl Homocoupling | Reaction temperature is too high, or catalyst loading is excessive. | Reduce the reaction temperature. Optimize (typically lower) the catalyst loading. This side product is a known issue in some cross-coupling reactions.[15] |
| Reaction Stalls | Catalyst deactivation or product inhibition. | If the reaction starts but does not go to completion, consider adding a second portion of the catalyst and ligand under an inert atmosphere. |
Conclusion
The Buchwald-Hartwig amination of this compound is a robust and highly effective method for synthesizing valuable nitrogen-containing heterocyclic compounds. Success hinges on a fundamental understanding of the catalytic cycle and meticulous attention to experimental detail, particularly the exclusion of air and moisture and the judicious selection of the ligand, base, and solvent. By following the protocol and considering the optimization parameters outlined in this guide, researchers can reliably access a wide range of aminated pyridine derivatives, accelerating progress in drug discovery and medicinal chemistry.
References
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Synthesis of pharmaceutical intermediates from 3-Bromo-5-morpholinopyridine
An In-Depth Guide to the Synthesis of Pharmaceutical Intermediates from 3-Bromo-5-morpholinopyridine
Abstract
This compound is a pivotal heterocyclic building block in modern medicinal chemistry, serving as a versatile scaffold for the synthesis of a multitude of pharmaceutical intermediates. Its unique electronic properties and the strategic placement of the bromine atom and morpholine group make it an ideal substrate for a range of synthetic transformations. This guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the functionalization of this compound, with a focus on creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds—key linkages in many biologically active molecules, particularly kinase inhibitors.[1][2][3] The methodologies described herein are grounded in established chemical principles and are designed to be both reproducible and adaptable.
Introduction: The Strategic Importance of the Morpholinopyridine Scaffold
The pyridine ring is a privileged structure in drug discovery, appearing in numerous approved pharmaceutical agents.[4] The incorporation of a morpholine moiety often enhances pharmacokinetic properties, such as aqueous solubility and metabolic stability. This compound, therefore, represents a pre-functionalized scaffold that allows for the precise and efficient introduction of additional molecular complexity. The bromine atom at the 3-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis.[5][6] These reactions enable the construction of complex molecular architectures that are essential for targeting a wide range of biological targets, including protein kinases, which are frequently dysregulated in diseases like cancer.[1][3][4]
This document details the primary synthetic routes for elaborating this core structure, focusing on the underlying principles, experimental causality, and step-by-step execution.
Figure 1: Key synthetic transformations of this compound.
Application Note 1: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forging carbon-nitrogen bonds.[7][8][9] This transformation is indispensable in pharmaceutical synthesis for accessing aryl and heteroaryl amines, which are prevalent motifs in biologically active compounds.[7]
Scientific Principle & Rationale
The reaction couples an aryl halide (this compound) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle involves three key steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine ring to form a Pd(II) complex.[7][10]
-
Amine Coordination & Deprotonation : The amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) then deprotonates the coordinated amine to form a palladium-amido complex.[7]
-
Reductive Elimination : This final step forms the desired C-N bond, yielding the aminated product and regenerating the active Pd(0) catalyst.[8][10]
Causality Behind Component Selection:
-
Ligand Choice : Sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are critical. They promote the reductive elimination step, prevent catalyst decomposition, and stabilize the active catalytic species, leading to higher yields and broader substrate scope.[11][12]
-
Base Selection : A strong base like NaOt-Bu or K₃PO₄ is required to facilitate the deprotonation of the amine, which is a crucial step for forming the key palladium-amido intermediate.[7] The choice of base can significantly impact reaction efficiency and must be compatible with the functional groups on the substrates.
-
Solvent : Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base and to ensure the solubility of the reaction components.
Detailed Protocol: Synthesis of N-Aryl-5-morpholinopyridin-3-amine
This protocol describes a general procedure that can be adapted for various primary and secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed toluene (to achieve 0.1-0.2 M concentration)
Procedure:
-
Inert Atmosphere Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (Pd₂(dba)₃) and the phosphine ligand (XPhos).
-
Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition : Under a positive pressure of inert gas, add the sodium tert-butoxide and this compound to the flask.
-
Solvent and Substrate Addition : Add the anhydrous, degassed toluene via syringe. Stir the mixture for a few minutes to ensure homogeneity. Finally, add the amine substrate via syringe.
-
Reaction : Place the sealed flask in a preheated oil bath at 100-110 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.
-
Workup : Once the reaction is complete, cool the flask to room temperature. Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted 5-morpholinopyridin-3-amine.
Figure 2: Experimental workflow for Buchwald-Hartwig amination.
Application Note 2: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[13][14]
Scientific Principle & Rationale
This reaction couples an organohalide with an organoboron species, such as a boronic acid or a boronic ester, using a palladium catalyst and a base.[13] The catalytic cycle is similar to other cross-coupling reactions and involves oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition : Pd(0) inserts into the C-Br bond of this compound.
-
Transmetalation : The organic group from the activated boronic acid (often activated by the base to form a more nucleophilic borate species) is transferred to the palladium center, displacing the halide.[6][13]
-
Reductive Elimination : The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Causality Behind Component Selection:
-
Catalyst/Ligand System : A variety of palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) can be used. The choice of phosphine ligand is crucial for efficiency and can influence reaction rates and yields. For heteroaryl halides, ligands like SPhos or XPhos often provide excellent results.[15]
-
Base : An inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid for the transmetalation step.[13][14] The choice of base can depend on the stability of the substrates and the desired reaction kinetics.
-
Solvent System : A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is commonly used. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active borate species.[15]
Detailed Protocol: Synthesis of 3-Aryl-5-morpholinopyridine
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) or Pd(PPh₃)₄ (5 mol%)
-
SPhos (4-10 mol%, if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Solvent mixture (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
Reagent Combination : In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst (and ligand, if applicable), and potassium carbonate.
-
Inert Atmosphere : Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Solvent Addition : Add the degassed solvent mixture via syringe.
-
Reaction : Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup : After cooling to room temperature, dilute the mixture with water and extract with an organic solvent such as ethyl acetate or CH₂Cl₂ (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude solid or oil by flash column chromatography or recrystallization to obtain the pure 3-aryl-5-morpholinopyridine product.
Data Summary: Representative Suzuki-Miyaura Couplings
The following table summarizes typical conditions for the Suzuki coupling of bromopyridine derivatives, providing a reference for optimization.
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 85 | 80-92 |
| 3-Pyridylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (3) | DMF | 100 | 75-88 |
| 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Dioxane/H₂O | 90 | 88-97 |
Note: Yields are illustrative and depend on the specific substrates and precise reaction conditions. Optimization is often required.[15][16][17]
Application Note 3: C-C Bond Formation via Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11][18] This reaction is valuable for introducing alkynyl moieties, which can serve as versatile handles for further transformations (e.g., Click chemistry, reductions) or as integral parts of a final drug molecule.
Scientific Principle & Rationale
The reaction is co-catalyzed by palladium and copper complexes.[18] The mechanism involves two interconnected catalytic cycles:
-
Palladium Cycle : Similar to other cross-coupling reactions, it begins with the oxidative addition of Pd(0) to the C-Br bond of this compound.[11]
-
Copper Cycle : A copper(I) salt (e.g., CuI) reacts with the terminal alkyne in the presence of an amine base (e.g., triethylamine) to form a copper(I) acetylide intermediate. This species is more reactive than the alkyne itself.[18]
-
Transmetalation : The copper acetylide transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination : The final step yields the alkynylated pyridine product and regenerates the Pd(0) catalyst.
Causality Behind Component Selection:
-
Dual Catalysis : The synergy between palladium and copper is key. Palladium facilitates the activation of the aryl halide, while copper activates the alkyne, allowing the reaction to proceed under mild conditions.[18][19]
-
Base/Solvent : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves both to deprotonate the alkyne and as the reaction solvent in many cases.[19]
Detailed Protocol: Synthesis of 3-Alkynyl-5-morpholinopyridine
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Triethylamine (Et₃N) or a mixture of THF/Et₃N
Procedure:
-
Inert Atmosphere : To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI. Purge the flask with an inert gas.
-
Solvent and Reagent Addition : Add the degassed solvent (e.g., THF/Et₃N) followed by the terminal alkyne.
-
Reaction : Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC/LC-MS). The reaction is often complete within 1-6 hours.
-
Workup : Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
References
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- PubMed Central.
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- PubMed. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines.
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- Patsnap. Synthesis method of 3-bromo-5-methylpyridine.
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- National Institutes of Health. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines.
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- LinkedIn. (2024). The Role of 3-Bromo-5-fluoropicolinonitrile in Pharmaceutical Synthesis.
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- MDPI.
- BenchChem. (2025). Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-5-morpholinopyridine
Introduction: The Strategic Importance of 3-Bromo-5-morpholinopyridine in Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of approved pharmaceutical agents.[1] Within this class, this compound has emerged as a particularly valuable building block. The morpholine moiety, a versatile and synthetically accessible heterocycle, is frequently incorporated into drug candidates to enhance physicochemical properties, metabolic stability, and target engagement.[2][3] Its presence can improve aqueous solubility, modulate lipophilicity, and introduce a key hydrogen bond acceptor, often leading to improved pharmacokinetic profiles.[2]
The bromine atom at the 3-position of the pyridine ring provides a reactive handle for a suite of palladium-catalyzed cross-coupling reactions.[1] These transformations, which form the bedrock of modern synthetic chemistry, allow for the precise and efficient construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[4] This capability enables medicinal chemists to rapidly generate diverse libraries of novel compounds around the 5-morpholinopyridine core, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[1][5]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the most critical palladium-catalyzed cross-coupling reactions involving this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. Beyond mere procedural steps, this guide elucidates the underlying mechanistic principles and the rationale behind the selection of specific catalysts, ligands, bases, and reaction conditions, empowering users to not only replicate these methods but also to troubleshoot and adapt them for their unique synthetic challenges.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is an indispensable tool for the synthesis of biaryl and hetero-biaryl structures, which are common motifs in biologically active molecules.[6][7] The reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide.[8]
Mechanistic Rationale and Key Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of steps involving a palladium catalyst.[8] The choice of catalyst, ligand, base, and solvent system is paramount for achieving high yields, especially with electron-rich and potentially coordinating substrates like this compound.
-
Catalyst and Ligand Selection: While Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a classic and often effective catalyst, modern biarylphosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ often provide superior results, especially for challenging couplings. These bulky, electron-rich ligands promote the crucial oxidative addition step and facilitate the reductive elimination to release the product.
-
The Role of the Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[8] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly employed.[7][9] The choice of base can significantly impact the reaction rate and yield.
-
Solvent Systems: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is frequently used.[6][9] Water plays a crucial role in dissolving the inorganic base and facilitating the formation of the active "ate" complex.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or Pd(OAc)₂ (2 mol%) with a suitable ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)
-
Solvent: 1,4-Dioxane and degassed water (4:1 or 5:1 ratio)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst and ligand (if applicable). Add the anhydrous, degassed 1,4-dioxane followed by the degassed water via syringe.[10]
-
Heating: Heat the reaction mixture to the desired temperature (typically 85-100 °C) with vigorous stirring.[7][9] Alternatively, microwave irradiation (e.g., 120-150 °C for 10-30 minutes) can be employed to significantly reduce reaction times.[6][11]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
-
Characterization: Characterize the purified product by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 90 | 12 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | ~92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) + XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | ~88 |
| Table 1: Representative conditions for Suzuki-Miyaura coupling, adapted from similar substrates.[10] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a transformation of immense importance in pharmaceutical synthesis.[12][13] This reaction enables the coupling of aryl or heteroaryl halides with a wide variety of primary and secondary amines.[14]
Mechanistic Rationale and Key Considerations
The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by coordination and deprotonation of the amine, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[12][13]
-
Catalyst and Ligand System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands such as XPhos, RuPhos, and BrettPhos are often highly effective.[15] They facilitate the oxidative addition and prevent catalyst decomposition. Pre-catalysts, where the ligand is already coordinated to the palladium center, can also offer enhanced reactivity and stability.
-
Base Selection: A strong, non-nucleophilic base is typically required to deprotonate the amine within the palladium coordination sphere. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are among the most common choices.[12][15]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally used to prevent quenching of the strong base and interference with the catalytic cycle.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the amination of this compound.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.2 eq)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., XPhos, 4-8 mol%)
-
Base (e.g., NaOt-Bu, 1.4 eq or LiHMDS, 2.5 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst and the phosphine ligand.
-
Inert Atmosphere: Seal the flask and replace the atmosphere with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.[12]
-
Reagent Addition: Under the inert atmosphere, add the base and this compound.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe to achieve a concentration of 0.1-0.2 M. Finally, add the amine to the reaction mixture via syringe.[12]
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 65-100 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and water. Separate the layers.
-
Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
-
Characterization: Characterize the final product by NMR and MS.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck (or Mizoroki-Heck) reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.[16][17] It is a powerful method for creating C(sp²)-C(sp²) bonds and is widely used in the synthesis of complex organic molecules.[18]
Mechanistic Rationale and Key Considerations
The reaction mechanism involves oxidative addition of palladium to the aryl halide, coordination and insertion of the alkene, followed by a β-hydride elimination to release the product and a palladium-hydride species.[16] The base regenerates the active Pd(0) catalyst.
-
Catalyst and Substrates: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) are common catalysts.[16] The alkene coupling partner must have at least one vinylic hydrogen. Electron-withdrawing groups on the alkene, such as in acrylates, generally accelerate the reaction.[16]
-
Base and Solvent: Organic bases like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) are typically used.[16] Polar aprotic solvents like DMF, NMP, or acetonitrile are common choices.[19]
-
Regio- and Stereoselectivity: The reaction typically exhibits high trans selectivity in the product alkene.[17] The regioselectivity of the addition to the alkene is influenced by both steric and electronic factors.
Experimental Protocol: Heck Reaction
This is a general procedure for the Heck coupling of this compound with an activated alkene like ethyl acrylate.
Materials:
-
This compound (1.0 eq)
-
Alkene (e.g., Ethyl acrylate, 1.5 eq)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (optional, e.g., PPh₃, 4-10 mol%)
-
Base (e.g., Et₃N or K₂CO₃, 2.0 eq)
-
Anhydrous Solvent (e.g., DMF or Acetonitrile)
-
Celite
Procedure:
-
Reaction Setup: In a sealable reaction tube, combine this compound, the palladium catalyst, ligand (if used), and the base.
-
Reagent Addition: Add the anhydrous solvent and the alkene via syringe.
-
Sealing and Heating: Seal the tube and heat the reaction mixture in an oil bath to the desired temperature (typically >100 °C) with stirring.[19]
-
Monitoring: Monitor the reaction by GC-MS or TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black.[10]
-
Purification: Wash the filtrate with water and brine, then dry over anhydrous MgSO₄. Concentrate the organic layer and purify the residue by column chromatography.
-
Characterization: Confirm the structure of the product using NMR and MS.
Sonogashira Coupling: C(sp²)-C(sp) Bond Synthesis
The Sonogashira coupling is the premier method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[20][21] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[22]
Mechanistic Rationale and Key Considerations
The reaction proceeds via two interconnected catalytic cycles.[21] The palladium cycle involves oxidative addition to the aryl halide. In the copper cycle, the terminal alkyne is activated by forming a copper(I) acetylide, which then undergoes transmetalation to the palladium center.
-
Dual Catalyst System: The synergy between the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and the copper(I) co-catalyst (e.g., CuI) is the hallmark of the Sonogashira reaction.[23]
-
Base and Solvent: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. The base not only scavenges the HBr byproduct but also serves as the solvent in many cases. Anhydrous and anaerobic conditions are traditionally required, though modern protocols can be more robust.[20]
-
Copper-Free Variants: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols, which often rely on more sophisticated palladium/ligand systems.
Experimental Protocol: Sonogashira Coupling
This protocol outlines a standard procedure for the Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) Iodide (CuI, 3-10 mol%)
-
Amine Base/Solvent (e.g., Anhydrous Et₃N or a mixture of THF/Et₃N)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Inert Atmosphere and Degassing: Establish an inert atmosphere (Argon or Nitrogen). Add the anhydrous amine solvent (e.g., THF/Et₃N). Degas the solution by bubbling the inert gas through it for 15-20 minutes.[24]
-
Alkyne Addition: Add the terminal alkyne dropwise to the stirred solution.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as indicated by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
-
Characterization: Analyze the purified product by NMR and MS.
Conclusion
This compound is a highly strategic building block for the synthesis of novel chemical entities in drug discovery and development. The palladium-catalyzed cross-coupling reactions detailed in these application notes—Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira—provide a robust and versatile toolkit for its elaboration. By understanding the mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can efficiently generate diverse libraries of 5-morpholinopyridine derivatives, accelerating the journey from hit identification to lead optimization. The protocols provided herein serve as a validated starting point for these synthetic endeavors.
References
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health.
- A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, Vol. 83, No. 4, 2011.
- Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. BenchChem.
- Buchwald–Hartwig amination. Wikipedia.
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine. BenchChem.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
- ChemInform Abstract: Regioselective Palladium(0)-Catalyzed Cross-Coupling Reactions and Metal-Halide Exchange Reactions of Tetrabromothiophene: Optimization, Scope and Limitations. ResearchGate.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed.
- Heck reaction. Wikipedia.
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. MDPI.
- Heck Reaction. Organic Chemistry Portal.
- Sonogashira Coupling. Organic Chemistry Portal.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
- Heck Reaction. C.C. Tzschucke.
- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed.
- Sonogashira Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. mdpi.com [mdpi.com]
- 19. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. eprints.soton.ac.uk [eprints.soton.ac.uk]
Anwendungs- und Protokollleitfaden: Derivatisierung von 3-Brom-5-morpholinopyridin für die medizinische Chemie
Verfasst von: Dr. Gemini, Leitender Anwendungswissenschaftler
Zusammenfassung für die Führungsebene
Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation von 3-Brom-5-morpholinopyridin, einem vielseitigen Baustein von erheblichem Interesse für die Wirkstoffforschung. Das Morpholinopyridin-Gerüst ist aufgrund seiner Fähigkeit, die pharmakokinetischen Eigenschaften zu verbessern und als privilegiertes Strukturelement in biologisch aktiven Molekülen zu fungieren, in der medizinischen Chemie von großer Bedeutung.[1][2][3] Die Präsenz eines reaktiven Bromatoms in Position 3 ermöglicht eine breite Palette von Derivatisierungen durch moderne Kreuzkupplungsreaktionen. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und bietet sowohl theoretische Grundlagen als auch praxiserprobte Protokolle, um die Synthese neuartiger Molekülbibliotheken zu beschleunigen.
Einleitung: Die strategische Bedeutung des 3-Brom-5-morpholinopyridin-Gerüsts
Morpholin ist ein weit verbreiteter Heterozyklus in zugelassenen und experimentellen Medikamenten.[3] Seine Integration in Moleküle verbessert oft deren Löslichkeit, metabolische Stabilität und Bioverfügbarkeit.[1][4] Die schwach basische Natur des Morpholin-Stickstoffs (pKa ≈ 8.7) und seine Fähigkeit, an Wasserstoffbrückenbindungen teilzunehmen, ermöglichen vorteilhafte lipophile und hydrophile Interaktionen, die für die Permeabilität der Blut-Hirn-Schranke entscheidend sein können.[5]
Das 3-Brom-5-morpholinopyridin-Molekül (CAS-Nr. 200064-13-7[6][7][8][9]) ist ein besonders wertvoller Baustein. Das Bromatom in Position 3 des Pyridinrings dient als vielseitiger "Griff" für Palladium-katalysierte Kreuzkupplungsreaktionen. Dies ermöglicht die präzise Einführung einer Vielzahl von funktionellen Gruppen und den Aufbau komplexer molekularer Architekturen, die für die Interaktion mit biologischen Zielstrukturen wie Kinasen oder Rezeptoren entscheidend sind.[2]
Synthese des Ausgangsmaterials: 3-Brom-5-morpholinopyridin
Die effiziente Synthese des Ausgangsmaterials ist der erste kritische Schritt. Eine bewährte Methode ist die nukleophile aromatische Substitution an 3,5-Dibromopyridin. Mikrowellen-assistierte Bedingungen haben sich als besonders effektiv erwiesen, um die Reaktionszeiten zu verkürzen und die Ausbeuten zu verbessern.[10]
Protokoll 1: Mikrowellen-assistierte Synthese von 3-Brom-5-morpholinopyridin
-
Reagenzien:
-
3,5-Dibromopyridin (1,0 Äquiv.)
-
Morpholin (2,0-3,0 Äquiv.)
-
Lösungsmittel: N-Methyl-2-pyrrolidon (NMP) / Toluol (z.B. 1:2 v/v)
-
-
Verfahren:
-
In einem geeigneten Mikrowellenreaktionsgefäß werden 3,5-Dibromopyridin und ein Überschuss an Morpholin in der NMP/Toluol-Mischung gelöst.
-
Das Gefäß wird versiegelt und in einem CEM Discover Mikrowellenreaktor platziert.
-
Die Mischung wird für 30-60 Minuten bei 180 °C bestrahlt (300 Watt).[10]
-
Nach dem Abkühlen wird das Reaktionsgemisch mit Ethylacetat verdünnt und mit Wasser und Sole gewaschen.
-
Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.
-
Das Rohprodukt wird mittels Flash-Säulenchromatographie (Kieselgel, Eluentensystem z.B. Hexan/Ethylacetat-Gradient) gereinigt, um reines 3-Brom-5-morpholinopyridin zu erhalten.
-
-
Erwartete Ausbeute: 60-75%[10]
Strategien zur Derivatisierung: Ein Überblick über Kreuzkupplungsreaktionen
Die Funktionalisierung des C3-Brom-Ankers wird vorwiegend durch Palladium-katalysierte Kreuzkupplungsreaktionen erreicht. Die Wahl der Methode hängt von der gewünschten Bindungsart (C-C oder C-N) und der Natur des Kupplungspartners ab.
Detaillierte Protokolle und mechanistische Einblicke
Als Senior Application Scientist ist es entscheidend, nicht nur die Schritte aufzulisten, sondern auch die Gründe für die Wahl der experimentellen Bedingungen zu erläutern. Jedes Protokoll ist als ein sich selbst validierendes System konzipiert.
Suzuki-Miyaura-Kupplung: Synthese von (Hetero)aryl-Derivaten
Die Suzuki-Miyaura-Reaktion ist eine robuste Methode zur Bildung von C-C-Bindungen und eignet sich hervorragend zur Einführung von Aryl- oder Heteroarylgruppen.[5] Die Wahl des Katalysatorsystems ist entscheidend, insbesondere bei elektronenarmen Heterozyklen wie Pyridin.
Kausale Überlegungen:
-
Katalysator/Ligand: Für elektronenarme Substrate wie 3-Brompyridine sind elektronenreiche und sterisch anspruchsvolle Phosphinliganden erforderlich, um die oxidative Addition und die reduktive Eliminierung zu fördern.[11] Pd(PPh₃)₄ ist ein klassischer, oft effektiver Katalysator, während Systeme wie Pd(dppf)Cl₂ eine höhere Stabilität und Aktivität bieten können.
-
Base: Eine Base ist erforderlich, um das Boronat-Zwischenprodukt zu aktivieren. Anorganische Basen wie K₂CO₃, K₃PO₄ oder Cs₂CO₃ sind üblich.[4][12] Die Wahl der Base kann die Reaktionsgeschwindigkeit und die Unterdrückung von Nebenreaktionen beeinflussen.
-
Lösungsmittel: Aprotische polare Lösungsmittel wie 1,4-Dioxan, DMF oder Toluol, oft mit einem wässrigen Anteil, sind typisch, um sowohl die organischen als auch die anorganischen Reagenzien zu lösen.[4][13]
Protokoll 2: Allgemeine Suzuki-Miyaura-Kupplung
-
Reaktionseinrichtung: In einem ofengetrockneten Schlenk-Kolben werden 3-Brom-5-morpholinopyridin (1,0 Äquiv.), die entsprechende (Hetero)arylboronsäure (1,2-1,5 Äquiv.), der Palladiumkatalysator (z.B. Pd(PPh₃)₄, 3-5 mol%) und die Base (z.B. K₂CO₃, 2,0-3,0 Äquiv.) unter Inertgasatmosphäre (Argon oder Stickstoff) vorgelegt.[4]
-
Lösungsmittelzugabe: Entgaste Lösungsmittel (z.B. 1,4-Dioxan/Wasser im Verhältnis 4:1) werden per Spritze zugegeben.[13]
-
Reaktionsdurchführung: Die Mischung wird unter Rühren auf 80-100 °C erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt. Die typische Reaktionszeit beträgt 4-18 Stunden.[4]
-
Aufarbeitung: Nach dem Abkühlen wird das Gemisch mit Ethylacetat verdünnt und nacheinander mit Wasser und gesättigter NaCl-Lösung gewaschen. Die organische Phase wird getrocknet, filtriert und eingeengt.
-
Reinigung: Die Reinigung des Rohprodukts erfolgt durch Säulenchromatographie auf Kieselgel.
| Kupplungspartner (Beispiel) | Katalysator / Ligand | Base | Lösungsmittel | Temp. (°C) | Ungefähre Ausbeute (%) |
| Phenylboronsäure | Pd(PPh₃)₄ | K₂CO₃ | Dioxan/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronsäure | Pd(dppf)Cl₂ | K₃PO₄ | DMF | 95 | 80-90 |
| Thiophen-3-boronsäure | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluol | 100 | 75-85 |
Tabelle 1: Repräsentative Bedingungen für die Suzuki-Miyaura-Kupplung. Die Daten sind von analogen Systemen abgeleitet und dienen als Ausgangspunkt für die Optimierung.[13]
Buchwald-Hartwig-Aminierung: Synthese von Amin-Derivaten
Die Buchwald-Hartwig-Aminierung ist eine der leistungsfähigsten Methoden zur Bildung von C-N-Bindungen.[14][15] Sie ermöglicht die Kupplung einer breiten Palette von primären und sekundären Aminen, was für die Modulation der physikochemischen Eigenschaften von Wirkstoffkandidaten von unschätzbarem Wert ist.[16][17]
Kausale Überlegungen:
-
Katalysator/Ligand: Die Herausforderung bei Pyridinsubstraten ist die potenzielle Koordination des Pyridin-Stickstoffs an das Palladiumzentrum, was den Katalysator desaktivieren kann. Daher sind sterisch gehinderte, elektronenreiche Biarylphosphin-Liganden wie XPhos, RuPhos oder BrettPhos entscheidend für den Erfolg.[1][18] Die Verwendung von Präkatalysatoren, bei denen der Ligand bereits an das Palladium gebunden ist, kann die Reproduzierbarkeit und Aktivität verbessern.
-
Base: Starke, nicht-nukleophile Basen sind erforderlich, um das Amin zu deprotonieren. Natrium-tert-butoxid (NaOt-Bu) und Lithium-bis(trimethylsilyl)amid (LiHMDS) sind die Basen der Wahl.[19] LiHMDS ist oft vorteilhaft bei Substraten mit empfindlichen funktionellen Gruppen.[15]
-
Lösungsmittel: Aprotische, nicht-koordinierende Lösungsmittel wie Toluol, Dioxan oder THF sind ideal.[15][19]
Protokoll 3: Allgemeine Buchwald-Hartwig-Aminierung
-
Reaktionseinrichtung: In einem Handschuhfach oder unter strenger Inertgasatmosphäre werden ein ofengetrockneter Schlenk-Kolben mit dem Palladium-Präkatalysator (z.B. XPhos-Pd-G3, 1-3 mol%) und der Base (z.B. NaOt-Bu, 1,4 Äquiv.) beschickt.
-
Anschließend werden 3-Brom-5-morpholinopyridin (1,0 Äquiv.) und das entsprechende Amin (1,2 Äquiv.) zugegeben.
-
Lösungsmittelzugabe: Entgastes, wasserfreies Lösungsmittel (z.B. Toluol) wird zugegeben, um eine Konzentration von ca. 0,1-0,2 M zu erreichen.[19]
-
Reaktionsdurchführung: Der Kolben wird versiegelt und die Mischung bei 80-110 °C gerührt, bis die Umsetzung vollständig ist (typischerweise 2-24 Stunden), überwacht durch DC oder LC-MS.
-
Aufarbeitung: Nach dem Abkühlen wird die Reaktion durch Zugabe von Wasser vorsichtig gequencht. Das Produkt wird mit einem organischen Lösungsmittel (z.B. Ethylacetat) extrahiert. Die vereinigten organischen Phasen werden gewaschen, getrocknet und eingeengt.
-
Reinigung: Die Reinigung erfolgt durch Säulenchromatographie.
| Kupplungspartner (Beispiel) | Katalysator / Ligand | Base | Lösungsmittel | Temp. (°C) | Ungefähre Ausbeute (%) |
| Anilin | XPhos-Pd-G3 | NaOt-Bu | Toluol | 100 | 80-95 |
| Piperidin | RuPhos-Pd-G3 | LiHMDS | THF | 80 | 75-90 |
| Benzylamin | BrettPhos-Pd-G3 | NaOt-Bu | Dioxan | 110 | 70-85 |
Tabelle 2: Repräsentative Bedingungen für die Buchwald-Hartwig-Aminierung. Die Daten basieren auf Protokollen für ähnliche Brompyridine.[1][11][18][19]
Sonogashira-Kupplung: Einführung von Alkinyl-Gruppen
Die Sonogashira-Kupplung ermöglicht die Bildung einer C(sp²)-C(sp)-Bindung zwischen dem Arylhalogenid und einem terminalen Alkin.[20] Diese Reaktion ist besonders wertvoll für die Synthese von starren Linkern oder als Vorstufe für weitere Transformationen wie "Click-Chemie".[21]
Kausale Überlegungen:
-
Katalysatorsystem: Die klassische Sonogashira-Reaktion verwendet ein duales Katalysatorsystem aus einer Palladium(0)-Quelle (z.B. Pd(PPh₃)₄ oder PdCl₂(PPh₃)₂) und einem Kupfer(I)-Katalysator (typischerweise CuI).[20] Das Kupfer aktiviert das Alkin durch Bildung eines Kupferacetylids. Kupferfreie Varianten sind ebenfalls entwickelt worden, um Probleme mit der Homokupplung von Alkinen zu vermeiden.[21]
-
Base: Eine organische Aminbase wie Triethylamin (Et₃N) oder Diisopropylamin (DIPEA) dient sowohl als Base zur Neutralisierung des entstehenden HBr als auch oft als Lösungsmittel.[20]
-
Lösungsmittel: Häufig wird das Amin selbst als Lösungsmittel verwendet, oder es werden Co-Lösungsmittel wie THF oder DMF eingesetzt.
Protokoll 4: Allgemeine Sonogashira-Kupplung
-
Reaktionseinrichtung: In einem Schlenk-Kolben werden 3-Brom-5-morpholinopyridin (1,0 Äquiv.), der Palladiumkatalysator (z.B. PdCl₂(PPh₃)₂, 2-4 mol%) und Kupfer(I)-iodid (CuI, 3-6 mol%) vorgelegt. Der Kolben wird evakuiert und mit Inertgas gefüllt.
-
Lösungsmittel- und Reagenzzugabe: Entgastes Lösungsmittel (z.B. THF) und die Aminbase (z.B. Et₃N) werden zugegeben, gefolgt von dem terminalen Alkin (1,1-1,5 Äquiv.).
-
Reaktionsdurchführung: Die Reaktion wird bei Raumtemperatur oder leicht erhöhter Temperatur (40-60 °C) gerührt. Der Fortschritt wird mittels DC oder LC-MS überwacht.
-
Aufarbeitung: Nach Abschluss der Reaktion wird das Lösungsmittel im Vakuum entfernt. Der Rückstand wird in einem organischen Lösungsmittel aufgenommen und mit Wasser oder einer wässrigen Ammoniumchloridlösung gewaschen, um die Katalysatoren zu entfernen.
-
Reinigung: Das Produkt wird durch Säulenchromatographie gereinigt.
| Kupplungspartner (Beispiel) | Pd-Katalysator | Cu-Katalysator | Base | Lösungsmittel | Temp. (°C) | Ungefähre Ausbeute (%) |
| Phenylacetylen | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT-50 | 80-95 |
| Propargylalkohol | Pd(PPh₃)₄ | CuI | DIPEA | DMF | 60 | 70-85 |
| Trimethylsilylacetylen | Pd(OAc)₂ / sXPhos | - (Kupferfrei) | Cs₂CO₃ | MeCN/H₂O | 65 | 75-90 |
Tabelle 3: Repräsentative Bedingungen für die Sonogashira-Kupplung. Die Daten sind von analogen Systemen abgeleitet.[4][21]
Workflow-Visualisierung und Charakterisierung
Ein strukturierter Arbeitsablauf ist entscheidend für reproduzierbare Ergebnisse. Die Charakterisierung der Endprodukte ist ein unverzichtbarer Schritt zur Validierung der Synthese.
Charakterisierung der Produkte: Die Identität und Reinheit der synthetisierten Derivate müssen durch Standardanalysemethoden bestätigt werden:
-
Kernspinresonanzspektroskopie (NMR): ¹H- und ¹³C-NMR-Spektren zur Bestätigung der Molekülstruktur.
-
Massenspektrometrie (MS): Zur Bestätigung der Molmasse des Produkts.
-
Hochleistungsflüssigkeitschromatographie (HPLC): Zur Bestimmung der Reinheit des Endprodukts.
Schlussfolgerungen und Ausblick
3-Brom-5-morpholinopyridin ist ein äußerst wertvoller Baustein für die medizinische Chemie, der durch Palladium-katalysierte Kreuzkupplungsreaktionen effizient derivatisiert werden kann. Die in diesem Leitfaden beschriebenen Protokolle für die Suzuki-Miyaura-, Buchwald-Hartwig- und Sonogashira-Kupplungen bieten robuste und anpassbare Verfahren zur Synthese vielfältiger Molekülbibliotheken. Die kausale Erläuterung der experimentellen Parameter soll Forschern ermöglichen, diese Methoden rational auf ihre spezifischen Zielmoleküle anzupassen und zu optimieren. Die erfolgreiche Anwendung dieser Strategien wird die Entdeckung neuer Leitstrukturen und die Entwicklung innovativer Therapeutika weiter vorantreiben.
Referenzen
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
-
Unbekannter Autor. (2011). a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, 83(4). [Link]
-
Unbekannter Autor. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. [Link]
-
Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. [Link]
-
Wikipedia-Autoren. (s.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Banfi, L., Basso, A., Moni, L., & Riva, R. (2018). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Current medicinal chemistry, 25(29), 3481-3527. [Link]
-
Unbekannter Autor. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (s.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Unbekannter Autor. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(27), 18511-18536. [Link]
-
Unbekannter Autor. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ACS chemical biology, 19(6), 1629-1635. [Link]
-
ResearchGate. (s.d.). The Suzuki coupling reaction of arylbromides with phenylboronic acid. ResearchGate. [Link]
-
Unbekannter Autor. (2015). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical reviews, 116(19), 12024-12122. [Link]
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- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 200064-13-7|3-Bromo-5-morpholinopyridine|BLD Pharm [bldpharm.com]
- 8. scbt.com [scbt.com]
- 9. hoffmanchemicals.com [hoffmanchemicals.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
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- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 3-Bromo-5-morpholinopyridine in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Kinase Inhibitor Landscape and the Rise of the Morpholinopyridine Scaffold
The relentless pursuit of targeted cancer therapies has positioned kinase inhibitors at the forefront of modern drug discovery. Kinases, a vast family of enzymes that regulate cellular signaling pathways, are frequently dysregulated in various malignancies. Their inhibition offers a precise mechanism to halt cancer cell proliferation and survival. Within this competitive landscape, the morpholinopyridine scaffold has emerged as a "privileged" structure, particularly in the development of inhibitors for the Phosphoinositide 3-kinase (PI3K) pathway, which is a critical regulator of cell growth and is often hyperactivated in cancer.[1][2]
This comprehensive guide delves into the strategic application of a key building block, 3-Bromo-5-morpholinopyridine , in the synthesis of potent and selective kinase inhibitors. We will explore the underlying chemical principles that make this molecule an invaluable tool for medicinal chemists, provide detailed, field-proven protocols for its utilization in pivotal synthetic transformations, and present a case study illustrating its role in the construction of a PI3K inhibitor analogue.
Chemical Profile and Strategic Advantages of this compound
This compound is a strategically designed building block for kinase inhibitor synthesis. Its utility stems from a combination of its chemical reactivity and the inherent pharmacological properties of the morpholinopyridine core.
Key Properties (Estimated based on structurally similar compounds):
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrN₂O | |
| Molecular Weight | 243.10 g/mol | |
| Appearance | Off-white to light yellow solid | General Observation |
| Boiling Point | ~190-195 °C (estimated) | [3] |
| Melting Point | Not widely reported, expected to be a low-melting solid | [4] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Dioxane) | General Chemical Knowledge |
The bromine atom at the 3-position serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions. The morpholine moiety at the 5-position is not merely a solubilizing group; it plays a crucial role in the binding of the final inhibitor to the kinase active site. The oxygen atom of the morpholine ring often acts as a hydrogen bond acceptor, interacting with key amino acid residues in the ATP-binding pocket of kinases like PI3K.[5][6] This interaction significantly contributes to the potency and selectivity of the inhibitor. Furthermore, the saturated heterocyclic nature of the morpholine ring imparts metabolic stability and favorable pharmacokinetic properties to the molecule.[1][7]
Core Synthetic Methodologies: Harnessing the Reactivity of this compound
The true power of this compound lies in its ability to undergo a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are the cornerstones of modern medicinal chemistry, enabling the efficient construction of complex molecular architectures.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyridine core and a wide array of aryl or heteroaryl boronic acids or esters. This reaction is instrumental in exploring the structure-activity relationship (SAR) of the "right-hand side" of the inhibitor, which often occupies the solvent-exposed region of the kinase active site.[8]
Experimental Protocol: Synthesis of 3-Aryl-5-morpholinopyridine
Materials:
| Reagent | Amount (Equivalents) | Molar Mass ( g/mol ) |
| This compound | 1.0 | 243.10 |
| Arylboronic Acid | 1.2 | Varies |
| Pd(PPh₃)₄ | 0.05 | 1155.56 |
| K₃PO₄ | 2.0 | 212.27 |
| 1,4-Dioxane | - | - |
| Water (degassed) | - | - |
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting bromide).[9]
-
Stir the reaction mixture at 85-95 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.[9]
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Diagram: Suzuki-Miyaura Coupling Workflow
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Bromo-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety, COA & SDS [pipzine-chem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
Protocol for the Mizoroki-Heck Cross-Coupling of 3-Bromo-5-morpholinopyridine: A Guide to Synthesis, Optimization, and Mechanistic Considerations
An Application Note for Drug Discovery & Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The Mizoroki-Heck reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in pharmaceutical and materials science is extensive, particularly for the synthesis of substituted alkenes which are prevalent structural motifs in active pharmaceutical ingredients (APIs).[3][4] This application note provides a comprehensive, field-proven protocol for the palladium-catalyzed Heck reaction of 3-Bromo-5-morpholinopyridine, a heteroaromatic building block of significant interest in drug discovery due to the prevalence of the pyridine scaffold. We delve into the causality behind procedural steps, offer a detailed experimental workflow, discuss optimization strategies, and provide the mechanistic underpinnings of the transformation.
Introduction: The Strategic Importance of the Heck Reaction on Pyridine Scaffolds
The palladium-catalyzed Mizoroki-Heck reaction is a versatile method for the olefination of aryl, vinyl, or benzyl halides and triflates.[5][6] The reaction's power lies in its ability to construct complex molecular architectures from readily available starting materials.[2] When applied to heteroaromatic systems like pyridines, the Heck reaction opens a direct pathway to novel chemical entities for drug development.
The substrate in focus, this compound, presents a unique case. The pyridine ring is an electron-deficient system, which can influence the kinetics of the key oxidative addition step. However, the C5-morpholino substituent is a strong electron-donating group, which modulates the electronic properties of the aryl bromide. Understanding this electronic balance is crucial for selecting the appropriate catalytic system to achieve high yields and selectivity. This protocol is designed to provide a robust starting point for researchers working with this and structurally related substrates.
Materials and Reagents
Proper reagent handling and quality are paramount for reproducibility. All reagents should be of high purity (≥98%) and solvents should be anhydrous unless otherwise specified.
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store in a cool, dry place. |
| Alkene (e.g., Ethyl Acrylate) | ≥99% | Commercially Available | Should be inhibitor-free or passed through basic alumina. |
| Palladium(II) Acetate [Pd(OAc)₂] | Catalyst Grade | Commercially Available | A common, reliable Pd(II) precatalyst.[7] |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available | Air-stable ligand. Other phosphine ligands may be explored.[8] |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercially Available | Distill from CaH₂ before use. Acts as the base. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Use from a sealed bottle. Aprotic polar solvent. |
| Diethyl Ether (Et₂O) | Anhydrous | Commercially Available | For extraction. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Brine (Saturated NaCl) | - | Lab Prepared | For work-up. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying organic layers. |
| Celite® 545 | - | Commercially Available | Filtration aid. |
| Argon (Ar) or Nitrogen (N₂) | High Purity | Gas Supplier | For maintaining an inert atmosphere. |
The Catalytic Cycle: A Mechanistic Overview
The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[5] Understanding this mechanism is key to troubleshooting and optimizing the reaction. The cycle involves several key steps: oxidative addition, alkene coordination and insertion, and β-hydride elimination.[6]
-
Step A (Oxidative Addition): The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-limiting step and is influenced by the electron density of the pyridine ring.[6]
-
Step B (Alkene Coordination): The resulting Pd(II) complex coordinates to the alkene.
-
Step C (Migratory Insertion): The aryl group migrates from the palladium center to one of the alkene carbons in a syn-addition fashion.
-
Step D (β-Hydride Elimination): A hydrogen atom from the adjacent carbon is eliminated, also in a syn manner, to form the alkene product and a palladium-hydride species.[6]
-
Step E (Reductive Elimination/Catalyst Regeneration): The base (e.g., triethylamine) neutralizes the generated HBr, regenerating the Pd(0) catalyst to re-enter the cycle.
Detailed Experimental Protocol
This protocol describes the reaction of this compound with ethyl acrylate on a 1.0 mmol scale.
Experimental Workflow Overview
The overall process follows a standard procedure for palladium-catalyzed cross-coupling reactions, emphasizing the need for an inert atmosphere to protect the catalyst.
Step-by-Step Procedure
-
Glassware Preparation: A 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser is assembled. The glassware is thoroughly dried in an oven (120 °C) overnight or by flame-drying under vacuum and allowed to cool to room temperature under a stream of argon or nitrogen.
-
Reagent Addition (Solids): Under a positive pressure of argon, the Schlenk flask is charged with this compound (243 mg, 1.0 mmol, 1.0 equiv), Palladium(II) Acetate (4.5 mg, 0.02 mmol, 2 mol%), and Triphenylphosphine (10.5 mg, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: The flask is sealed, and the atmosphere is exchanged with argon by evacuating the flask and backfilling with argon. This cycle is repeated three times to ensure all oxygen is removed. Oxygen can oxidize the active Pd(0) catalyst, leading to catalyst deactivation.
-
Reagent Addition (Liquids): Anhydrous N,N-Dimethylformamide (DMF, 5 mL) is added via syringe, and the mixture is stirred to dissolve the solids. Then, Triethylamine (279 µL, 2.0 mmol, 2.0 equiv) and Ethyl Acrylate (130 µL, 1.2 mmol, 1.2 equiv) are added sequentially via syringe.
-
Scientist's Note: An excess of the alkene is often used to ensure complete consumption of the limiting aryl bromide. Triethylamine is a common base for the Heck reaction; alternatively, an inorganic base like K₂CO₃ can be used, which may require a different solvent system.[9]
-
-
Reaction: The flask is lowered into a preheated oil bath at 100 °C. The reaction mixture is stirred vigorously for 4-12 hours.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the this compound spot indicates reaction completion.
-
Work-up:
-
The reaction is cooled to room temperature.
-
The mixture is diluted with diethyl ether (20 mL) and filtered through a pad of Celite® to remove palladium black and other insoluble materials. The flask and Celite® pad are washed with additional diethyl ether (2 x 10 mL).
-
The combined filtrate is transferred to a separatory funnel and washed with water (3 x 20 mL) to remove DMF and triethylamine hydrobromide, followed by a wash with saturated brine (20 mL).
-
The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
-
Purification: The crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.
-
Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Optimization and Considerations
The provided protocol is a robust starting point, but optimization may be necessary to maximize yield for different alkene coupling partners.
| Parameter | Standard Condition | Optimization Range/Variable | Rationale for Variation |
| Catalyst Loading | 2 mol% Pd(OAc)₂ | 0.5 - 5 mol% | Lower loading is cost-effective for scale-up; higher loading may be needed for less reactive substrates. |
| Ligand | PPh₃ (4 mol%) | Buchwald or Herrmann-type ligands | Bulky, electron-rich phosphine ligands can accelerate oxidative addition for challenging substrates like aryl chlorides or electron-rich bromides.[2] |
| Base | Et₃N (2.0 eq) | K₂CO₃, Cs₂CO₃, DBU | The choice of base can significantly impact the reaction rate and side product formation. Inorganic bases are often used in polar solvents.[9] |
| Solvent | DMF | Acetonitrile, NMP, Toluene, Ethanol | Solvent polarity can influence reaction kinetics. Greener solvents like ethanol are becoming more common.[4] |
| Temperature | 100 °C | 80 - 140 °C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions.[9] |
| Alkene Partner | Ethyl Acrylate | Styrenes, other acrylates, acrylamides | The electronic nature and sterics of the alkene will affect its reactivity and the regioselectivity of the insertion step. |
Conclusion
This application note provides a validated and detailed protocol for the Mizoroki-Heck coupling of this compound. By understanding the underlying mechanism and the role of each component, researchers can confidently apply and adapt this procedure for the synthesis of a wide array of substituted pyridines. The ability to fine-tune reaction conditions through systematic optimization of catalysts, ligands, bases, and solvents makes the Heck reaction a powerful and indispensable tool in the modern drug discovery laboratory.
References
- This citation is not used in the text but is included for completeness of the search results.
- Optimization of the Heck coupling and cyclization conditions for the synthesis of 4-aryl-2-quinolin-2(1H)-one. ResearchGate.
- Chemistry Heck Reaction. sathee jee.
- Heck reaction. Wikipedia.
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC - NIH.
- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions (RSC Publishing).
- This citation is not used in the text but is included for completeness of the search results.
- Heck Reaction. Chemistry LibreTexts.
- Heck Reaction—State of the Art. MDPI.
- A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers.
- This citation is not used in the text but is included for completeness of the search results.
- Heck Reaction. Organic Chemistry Portal.
- This citation is not used in the text but is included for completeness of the search results.
- This citation is not used in the text but is included for completeness of the search results.
- This citation is not used in the text but is included for completeness of the search results.
- This citation is not used in the text but is included for completeness of the search results.
- This citation is not used in the text but is included for completeness of the search results.
- A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Arkivoc.
- This citation is not used in the text but is included for completeness of the search results.
- This citation is not used in the text but is included for completeness of the search results.
- Heck Coupling. NROChemistry.
- Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. Chemistry – An Asian Journal.
Sources
- 1. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Coupling | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. d-nb.info [d-nb.info]
- 9. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yields with 3-Bromopyridine Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with 3-bromopyridine substrates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize these often-recalcitrant couplings effectively.
The utility of the pyridine moiety in pharmaceuticals makes the C-C bond formation via Suzuki-Miyaura coupling a critical transformation.[1] However, the unique electronic nature of the pyridine ring, specifically the lone pair of electrons on the nitrogen atom, presents a significant hurdle: coordination to the palladium catalyst, which can inhibit or completely shut down the catalytic cycle.[2][3][4] This guide provides a structured approach to overcoming this and other common issues.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Q1: My reaction yield is low or I'm getting no product at all. Where should I start my investigation?
A low or zero yield is the most common issue, and a systematic approach is key. Before making drastic changes, verify the fundamentals of your reaction setup.
Initial Checklist:
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[2] Ensure your reaction vessel was properly purged (e.g., via 3-5 cycles of vacuum/backfill with argon or nitrogen) and that all solvents were rigorously degassed.[3][5] Oxygen can lead to catalyst decomposition and promote unwanted homocoupling of your boronic acid.[5]
-
Reagent Quality: Verify the purity of your 3-bromopyridine and boronic acid. Impurities, particularly sulfur-containing compounds, can act as potent catalyst poisons.[6] Boronic acids can degrade over time; consider using a fresh bottle or re-purifying if in doubt.
-
Base Quality and Solubility: Ensure your base is finely powdered and dry. Poor solubility of the base (like potassium carbonate) can stall the reaction. While water is often added to help dissolve inorganic bases, an excess can promote protodeboronation.[7]
If these basic checks do not reveal an obvious issue, the problem likely lies with the core reaction components: the catalyst system and conditions.
Q2: I suspect my palladium catalyst is being inhibited by the pyridine nitrogen. How can I overcome this?
This is the most probable cause of failure for pyridine-based substrates. The lone pair on the pyridine nitrogen coordinates to the palladium center, effectively sequestering the catalyst and preventing it from participating in the catalytic cycle.[2][4][5]
The Solution: Ligand Selection
The key is to use a ligand that can effectively "shield" the palladium center, making it sterically and electronically unfavorable for the pyridine nitrogen to coordinate. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[7]
Recommended Ligand Classes:
-
Bulky, Electron-Rich Dialkylbiaryl Phosphines: This class of ligands is the modern standard for challenging cross-couplings.[8] They accelerate the rate-limiting oxidative addition step and stabilize the active monoligated palladium species that is crucial for the catalytic cycle.[8][9]
| Ligand Name | Structure (Example) | Key Features & When to Use |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Excellent general-purpose ligand for heteroaryl couplings. Often a good starting point.[2][4] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Very bulky, provides high catalytic activity. Useful when SPhos is not effective.[2][4] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Similar to XPhos, often provides excellent results in challenging systems.[2][4] |
| P(t-Bu)₃ | Tri(tert-butyl)phosphine | A highly electron-rich and sterically demanding ligand.[10] |
Actionable Strategy: If you are using Pd(PPh₃)₄ or a similar classical catalyst and seeing poor results, your next experiment should be to screen a panel of the ligands listed above in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.
Protocol 1: Ligand Screening Experiment
-
Setup: In an array of oven-dried reaction vials, add 3-bromopyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as finely powdered K₃PO₄ (2.0 equiv.).[3]
-
Catalyst Preparation: In separate vials, prepare stock solutions of your palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a series of ligands (e.g., SPhos, XPhos, RuPhos, 4 mol%).
-
Addition: Add the palladium precursor and a different ligand to each reaction vial.
-
Inerting: Seal the vials, then evacuate and backfill with argon or nitrogen (repeat 3 times).[5]
-
Solvent: Add degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.[3][11]
-
Reaction: Heat the reaction block to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reactions by TLC or LC-MS at set time points (e.g., 1h, 4h, 12h) to compare rates of conversion.
Q3: I'm observing a significant amount of debrominated starting material (pyridine). What causes this and how can I prevent it?
The formation of a debrominated byproduct is due to a side reaction called hydrodehalogenation .[2] This occurs when the palladium-aryl intermediate, formed after oxidative addition, reacts with a hydride source instead of the boronic acid.
Potential Hydride Sources:
-
Solvents (e.g., alcohols, THF can be a source).
-
Impurities in reagents or the base.
-
The boronic acid itself, under certain conditions.
Prevention Strategies:
-
Use a Non-Hydride-Donating Solvent: Toluene or 1,4-dioxane are generally safer choices than alcoholic solvents or THF.
-
Scrutinize Reagents: Ensure all reagents are pure and solvents are anhydrous (if the protocol allows).
-
Optimize Base and Temperature: A different base or lower reaction temperature might disfavor the hydrodehalogenation pathway.
Q4: My boronic acid seems to be degrading. I see significant homocoupling and/or protodeboronation. What are the solutions?
These are two distinct but common side reactions involving the boronic acid coupling partner.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying your nucleophile.[5] It is often promoted by excess water and strong bases.[5][7]
-
Homocoupling: The self-coupling of two boronic acid molecules to form a biaryl byproduct. This is often exacerbated by the presence of oxygen.[5]
Solutions to Improve Boronic Acid Stability:
-
Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are significantly more stable than their corresponding boronic acids and are less prone to protodeboronation.[4][7] They act as a "slow-release" source of the active boron species under the reaction conditions.[7]
-
Strictly Anhydrous Conditions (If Applicable): While some water is often necessary to dissolve the base, using rigorously dried solvents can suppress protodeboronation.
-
Optimize the Base: Strong bases like hydroxides can accelerate protodeboronation.[7] Consider using weaker bases like K₂CO₃ or non-aqueous bases like CsF. K₃PO₄ is often a good compromise of activity and stability.[7]
-
Thorough Degassing: To prevent homocoupling, ensure your reaction mixture is completely free of oxygen.[5][12]
Experimental Workflow & Logic
The following diagram outlines a logical troubleshooting workflow for optimizing your Suzuki coupling reaction.
Caption: A workflow for troubleshooting low yields in 3-bromopyridine Suzuki couplings.
Frequently Asked Questions (FAQs)
Q1: Why exactly is 3-bromopyridine a "difficult" substrate?
The difficulty arises from the electron-deficient nature of the pyridine ring and the Lewis basicity of the nitrogen atom.[2]
-
Catalyst Coordination/Poisoning: As detailed above, the nitrogen lone pair can bind to the palladium(II) intermediate in the catalytic cycle, forming a stable, off-cycle complex that is catalytically inactive.[2][4][5]
-
Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen makes the C-Br bond stronger and less susceptible to oxidative addition compared to a simple bromobenzene. This step is often the rate-determining step of the entire cycle.[4][13]
Q2: What is the mechanistic role of the phosphine ligand?
Phosphine ligands are not mere spectators; they are intimately involved in every step of the catalytic cycle.[14]
-
Solubilization & Stabilization: They keep the palladium(0) species soluble and prevent it from precipitating as inactive palladium black.[14]
-
Tuning Reactivity: The steric bulk and electronic properties of the ligand directly influence the rates of the key steps:
-
Oxidative Addition: Electron-rich ligands donate electron density to the palladium center, making it more nucleophilic and accelerating its addition across the C-Br bond.[8][9]
-
Reductive Elimination: Bulky ligands promote the final reductive elimination step to release the product and regenerate the catalyst, often by favoring the formation of a three-coordinate intermediate.[9]
-
Q3: How do I choose the right base?
The base has a crucial role: it activates the boronic acid to facilitate the transmetalation step.[15][16] It does this by forming a more nucleophilic boronate species (R-B(OH)₃⁻).[8]
| Base | Strength | Common Use Case & Comments |
| K₃PO₄ | Strong | Often the best choice for difficult heteroaryl couplings. Good balance of reactivity without being overly harsh.[3][5][7] |
| Cs₂CO₃ | Strong | Highly effective and soluble, but more expensive. Excellent for sluggish reactions.[3][7] |
| K₂CO₃ | Moderate | A common, inexpensive base. May require higher temperatures or more active catalysts.[11][17] |
| Na₂CO₃ | Moderate | Similar to K₂CO₃, widely used in many standard protocols.[4][17] |
| Organic Bases (e.g., Et₃N) | Weak | Generally not effective for activating boronic acids in Suzuki couplings but used in other cross-coupling types.[17] |
General Recommendation: For 3-bromopyridine, start with K₃PO₄ . If the reaction is still sluggish, consider switching to Cs₂CO₃ .
The Suzuki-Miyaura Catalytic Cycle & Pyridine Inhibition
Caption: The Suzuki cycle with the off-cycle catalyst inhibition pathway caused by pyridine.
General Experimental Protocol
This protocol serves as a robust starting point for the Suzuki-Miyaura coupling of 3-bromopyridine. Optimization of ligand, base, solvent, and temperature will likely be necessary.
Protocol 2: General Procedure for Coupling with 3-Bromopyridine
-
Reagent Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 3-bromopyridine (1.0 equiv.), the arylboronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[3][11]
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Degassing: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle a minimum of three times to ensure all oxygen is removed.[3][5][11]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe. The total volume should provide a concentration of ~0.1 M with respect to the limiting reagent.[11]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[3][4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 12-24 hours).[11]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2][11]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2][11]
References
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions of 3-Bromopyridine-D4.
- BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- ResearchGate. (n.d.).
- ScienceDirect. (2025). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- BenchChem. (2025).
- BenchChem. (2025).
- Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. [Link]
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Buchwald, S. L., & Martin, R. (2002). Palladium-Catalyzed Suzuki−Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 35(9), 805-818. [Link]
- Anderson, K. W., et al. (2006). The Development of a General Method for the Suzuki−Miyaura Cross-Coupling of Difficult Heteroaryl Halides. Journal of the American Chemical Society, 128(33), 10694–10695. [Link]
- World Journal of Pharmacy and Pharmaceutical Sciences. (2016). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
- Ali, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. [Link]
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
- Wikipedia. (n.d.). Suzuki reaction. [Link]
Sources
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. reddit.com [reddit.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. wwjmrd.com [wwjmrd.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: 3-Bromo-5-morpholinopyridine Reactions
Welcome to the technical support center for reactions involving 3-Bromo-5-morpholinopyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Instead of a generic overview, we will directly address the specific, practical challenges and unexpected outcomes you may encounter at the bench. This resource provides in-depth troubleshooting, mechanistic explanations for side product formation, and validated protocols to enhance your reaction success.
Part 1: Foundational Knowledge - Understanding Your Reagent
Before troubleshooting reactions, it's crucial to understand the inherent reactivity of this compound. The pyridine core is electron-deficient, while the morpholine substituent at the 5-position is a moderate electron-donating group. The bromine at the 3-position is the primary reactive site for cross-coupling and metal-halogen exchange. However, the interplay of these features can lead to specific side reactions.
FAQ 1: Is my starting material pure? How can I tell and why does it matter?
Answer: The purity of this compound is paramount. Impurities from its synthesis can introduce competing substrates into your reaction. A common synthesis route involves the reaction of 3,5-dibromopyridine with morpholine.[1]
-
Potential Impurities:
-
3,5-dibromopyridine (Starting Material): If present, it can undergo double coupling, leading to complex product mixtures.
-
3,5-dimorpholinopyridine (Over-reaction Product): This is generally unreactive in subsequent cross-couplings but will reduce the effective concentration of your starting material and complicate purification.
-
Isomeric Aminopyridines: Under harsh conditions, rearrangement or alternative substitution patterns can occur, leading to isomers that may have different reactivity.[1]
-
-
Troubleshooting & Validation:
-
Check by LC-MS: This is the most effective method. Look for mass peaks corresponding to the impurities listed above.
-
¹H NMR Analysis: Check for the characteristic symmetrical pattern of 3,5-dibromopyridine if you suspect its presence.
-
Purification: If impurities are detected, recrystallization or column chromatography is recommended before use.
-
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Palladium-catalyzed reactions are the most common application for this compound. While powerful, these reactions are susceptible to several competing pathways.[2][3]
Q1: My main byproduct has a mass corresponding to the starting material without the bromine atom (M-Br+H). What is this and how can I prevent it?
Answer: You are observing hydrodehalogenation (or simply dehalogenation), a common side reaction in palladium-catalyzed couplings where the aryl halide is reduced to the corresponding arene.[4][5]
-
Causality (The "Why"): Dehalogenation occurs when the Ar-Pd(II)-X intermediate in the catalytic cycle undergoes reaction with a hydride source before the desired coupling step (transmetalation or reductive elimination) can occur.[5] Common hydride sources include:
-
Visualizing the Competing Pathways:
Caption: Competing pathways of productive coupling vs. dehalogenation.
-
Troubleshooting & Prevention Protocol:
| Strategy | Action | Rationale |
| Solvent Choice | Use anhydrous, degassed solvents like dioxane, toluene, or DME.[7] Avoid alcohols if possible. | Minimizes water and other potential hydride donors. |
| Base Selection | Use non-coordinating inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ instead of amine bases if dehalogenation is severe.[7][8] | Inorganic bases are less likely to act as hydride donors compared to organic amines. |
| Ligand Choice | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). | These ligands accelerate the rate of reductive elimination for the desired product, outcompeting the dehalogenation pathway.[9][10] |
| Temperature Control | Run the reaction at the lowest effective temperature. | Dehalogenation can have a different activation energy than the desired coupling; lower temperatures may favor the productive pathway. |
| Reagent Purity | Ensure the boronic acid or amine coupling partner is pure and used in a slight excess (1.1-1.2 eq). | Prevents sluggish transmetalation which gives the oxidative addition complex more time to undergo side reactions. |
Q2: I am observing a significant peak in my LC-MS corresponding to a dimer of my starting material. What is happening?
Answer: This is a classic homocoupling (or Ullmann-type) side reaction, resulting in the formation of 5,5'-dimorpholino-3,3'-bipyridine.[11][12]
-
Causality (The "Why"): Homocoupling can occur through several mechanisms:
-
Transmetalation with a second Ar-Pd(II)-Br species: This can happen if the concentration of the oxidative addition complex is high and the desired coupling partner is slow to react.
-
Disproportionation: Two Ar-Pd(II)-X complexes can disproportionate to form Ar₂-Pd(II) and Pd(II)X₂. The Ar₂-Pd(II) then undergoes reductive elimination.
-
Reductive Coupling: In some nickel- and copper-catalyzed systems, a reductive pathway can lead to homocoupling.[4][13]
-
-
Visualizing the Homocoupling Pathway:
Caption: A simplified pathway for the formation of homocoupling byproducts.
-
Troubleshooting & Prevention Protocol:
| Strategy | Action | Rationale |
| Pre-catalyst Activation | Ensure the Pd(0) active species is efficiently generated. If using a Pd(II) source (like Pd(OAc)₂), ensure your phosphine ligand can effectively reduce it. | Inefficient generation of Pd(0) can lead to side reactions promoted by Pd(II) species.[12] |
| Control Stoichiometry | Use a slight excess of the boronic acid/amine (1.1-1.2 eq). Avoid a large excess of the aryl bromide. | This ensures that once the oxidative addition complex is formed, there is a readily available coupling partner for the productive transmetalation step. |
| Ligand Selection | Use bulky monophosphine ligands. | The steric hindrance from bulky ligands can disfavor the formation of the dimeric palladium intermediates required for homocoupling.[12] |
| Reaction Concentration | Avoid excessively high concentrations. | Lowering the concentration can reduce the rate of bimolecular side reactions like homocoupling relative to the desired unimolecular steps in the catalytic cycle. |
Part 3: Troubleshooting Grignard and Lithiation Reactions
Metal-halogen exchange is a powerful tool for functionalizing the 3-position. However, these reactions are highly sensitive and can lead to a variety of side products.
Q3: I'm trying to form the Grignard reagent from this compound, but my yield is low and I see multiple products. What could be the issues?
Answer: Grignard formation with heterocyclic systems can be challenging. Besides the desired Grignard reagent, several side reactions can occur.
-
Causality (The "Why"):
-
Wurtz-type Coupling: The initially formed Grignard reagent (Ar-MgBr) can react with the starting material (Ar-Br) to produce the homocoupled dimer (Ar-Ar). This is analogous to the homocoupling seen in Pd catalysis.[14]
-
Reaction with Pyridine Nitrogen: The pyridine nitrogen is Lewis basic and can coordinate to the magnesium, potentially altering reactivity or leading to decomposition.
-
"Halogen Dance" Isomerization: While less common for monobromo pyridines, under strongly basic conditions (like with BuLi), deprotonation-rearrangement pathways can occur, leading to isomeric products. This is a known issue with dihalopyridines.[15]
-
Incomplete Reaction: Grignard formation can be slow to initiate. Impurities on the magnesium surface or traces of water can prevent the reaction from starting.[16]
-
-
Troubleshooting & Prevention Protocol:
| Strategy | Action | Rationale |
| Magnesium Activation | Use freshly crushed or ground magnesium turnings. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the surface.[17] | Removes the passivating magnesium oxide layer, exposing fresh metal surface to initiate the reaction. |
| Reaction Conditions | Use a non-coordinating solvent like THF and ensure strictly anhydrous conditions.[16] Perform the reaction by adding the aryl bromide solution slowly to the magnesium suspension (Barbier conditions) or at low temperature. | Slow addition minimizes the concentration of the Grignard reagent in the presence of unreacted aryl bromide, reducing Wurtz coupling. |
| Alternative Method: Knochel-Hauser Exchange | Use a commercial Grignard reagent like i-PrMgCl or i-PrMgCl·LiCl for a bromine-magnesium exchange reaction at low temperatures (-20 °C to 0 °C).[16] | This is often a much cleaner, faster, and more reliable method than using magnesium metal for preparing heterocyclic Grignard reagents. It avoids initiation issues and high temperatures that promote side reactions. |
-
Validated Protocol: Br/Mg Exchange for Grignard Formation
-
Setup: To an oven-dried, argon-flushed flask, add this compound (1.0 eq).
-
Solvent: Add anhydrous THF (to make a ~0.5 M solution).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add i-PrMgCl·LiCl (1.05 eq, ~1.3 M in THF) dropwise over 20 minutes.
-
Reaction: Stir the mixture at 0 °C for 1 hour. The resulting solution of 3-magnesyl-5-morpholinopyridine is now ready for reaction with an electrophile.[16]
-
References
- Background and reaction development. (A) Aryl halide homo‐coupling side...
- Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - The Organic Chemistry Portal. [Link]
- A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation - ResearchG
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroarom
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates - ResearchG
- Homocouplings of aryl halides in water.
- Rate of dehalogenation of (a) 3-bromopyridine (3) and (b) methyl...
- Buchwald–Hartwig amin
- The electrochemical coupling reactions of organic halides compound in a valuable and practical manner for C—C and C–heteroatom formation: An overview - ScienceDirect. [Link]
- MORPHOLINE -
- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC - NIH. [Link]
- Kinetics and Mechanism of the Hydroxide Ion and Morpholine-Catalyzed Hydrolysis of Methyl o-Formylbenzoate. Participation by the Neighboring Aldehyde Group - Journal of the American Chemical Society. [Link]
- Dehalogen
- Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Morpholine - Wikipedia. [Link]
- Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed. [Link]
- Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions - Scribd. [Link]
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
- Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed. [Link]
- Synthesis method of 3-bromo-5-methylpyridine - Eureka | P
- Reactions of Grignard Reagents - Master Organic Chemistry. [Link]
- Suzuki Coupling - Organic Chemistry Portal. [Link]
- 6-CHLORO-1-HEXENE - Organic Syntheses. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google P
- 3-Bromo-5-hydroxypyridine - PubChem - NIH. [Link]
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. [Link]
- Regioselective difunctionalization of pyridines via 3,4-pyridynes - RSC Publishing. [Link]
- CN104974081A - Synthetic method of 3-bromopyridine - Google P
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. [Link]
- Synthesis of Isoquinolines and Heterocycle-Fused Pyridines via Three-Component Cascade Reaction of Aryl Ketones, Hydroxylamine, and Alkynes - The Journal of Organic Chemistry. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The electrochemical coupling reactions of organic halides compound in a valuable and practical manner for C—C and C–heteroatom formation: An overview - Arabian Journal of Chemistry [arabjchem.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Bromo-5-morpholinopyridine Derivatives
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-bromo-5-morpholinopyridine derivatives. Drawing from established chromatographic principles and practical field experience, this document offers detailed troubleshooting guides, step-by-step protocols, and a comprehensive FAQ section to navigate the specific hurdles presented by this class of compounds.
The unique structure of this compound derivatives, containing two basic nitrogen centers (the pyridine ring and the morpholine moiety), presents a distinct set of purification challenges. The primary obstacle arises from strong interactions between these basic sites and the acidic silanol groups present on the surface of standard silica gel stationary phases. This interaction frequently leads to poor peak shape, low recovery, and difficult separations. This guide is designed to explain the root causes of these issues and provide robust, validated solutions.
Troubleshooting Guide: A Problem-and-Solution Approach
This section directly addresses specific issues encountered during the purification workflow for this compound derivatives.
I. Column Chromatography Issues
Question: My product is exhibiting severe peak tailing during silica gel column chromatography. What is the cause and how can I achieve a symmetrical peak?
Answer: Peak tailing is the most common issue when purifying basic compounds like pyridine derivatives on silica gel.[1]
-
Primary Cause: The root cause is a strong, non-ideal secondary interaction between the basic nitrogen atoms in your molecule (both on the pyridine ring and the morpholine) and acidic residual silanol groups (Si-OH) on the silica surface.[1] This leads to a portion of the analyte being retained more strongly, resulting in a "tailing" or asymmetric peak shape.[1]
-
Solutions:
-
Mobile Phase Modification (Competing Base): The most effective and widely used solution is to add a small amount of a competing base to your mobile phase (eluent). Triethylamine (TEA) is the most common choice. Add 0.1-1% TEA to your eluent system (e.g., Hexane/Ethyl Acetate + 0.5% TEA). The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your basic compound, which then elutes based on polarity with minimal tailing.[1][2]
-
Alternative Stationary Phases: If peak tailing persists, consider using a different stationary phase.
-
Neutral or Basic Alumina: Alumina is generally less acidic than silica and can be a good alternative for separating basic compounds.[2]
-
End-capped Silica Gel: This type of silica has been treated to reduce the number of free silanol groups, leading to more symmetrical peaks for basic compounds.[1][2]
-
-
Dry Loading Technique: Loading the sample dissolved in a strong solvent can exacerbate peak shape issues. Instead, use a dry loading technique. Dissolve your crude product in a suitable solvent (like dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully loaded onto the top of your column.[3]
-
Question: I'm experiencing very low recovery of my compound after column chromatography. Where is my product going?
Answer: Low recovery is often linked to the same analyte-stationary phase interactions that cause peak tailing, but in a more extreme, irreversible form.
-
Possible Causes:
-
Irreversible Adsorption: Your highly basic compound may be binding so strongly to the acidic silica gel that the chosen eluent is not strong enough to wash it off the column.
-
On-Column Decomposition: The acidic surface of the silica gel can catalyze the degradation of sensitive compounds.[2] While this compound is generally stable, complex derivatives may be susceptible.
-
-
Troubleshooting Steps:
-
Confirm Decomposition: Before running a large-scale column, perform a simple stability test. Spot your crude material on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears at the baseline or you see streaking that wasn't there initially, your compound may be degrading on silica.
-
Neutralize the Silica: If decomposition is suspected, use silica gel that has been pre-treated or "neutralized" with a base like triethylamine.[2] You can do this by flushing the packed column with your eluent containing 1-3% TEA before loading your sample.[4]
-
Increase Eluent Polarity Drastically: At the end of your run, try flushing the column with a very polar solvent system, such as 5-10% methanol in dichloromethane with 1% TEA, to see if any remaining product can be recovered.
-
Switch to a More Inert Phase: As mentioned previously, switching to alumina or a polymer-based column can prevent these issues.[1]
-
II. Recrystallization Issues
Question: My purified product is a persistent oil and refuses to crystallize. How can I induce solidification?
Answer: The failure of a compound to crystallize is a common frustration in organic synthesis.
-
Possible Causes:
-
Residual Impurities: Even small amounts of impurities can significantly inhibit the formation of a crystal lattice.[2] Your compound may not be as pure as you think.
-
Inappropriate Solvent: The single most common reason for crystallization failure is the choice of solvent.[3] You may be using a solvent in which your compound is too soluble, even at low temperatures.
-
Inherent Molecular Properties: Some molecules, due to their shape or conformational flexibility, naturally prefer to exist as amorphous solids or oils.
-
-
Solutions:
-
Ensure High Purity: First, re-evaluate the purity of your oil by HPLC or a very sensitive TLC analysis. If impurities are present, another round of chromatography may be necessary.
-
Systematic Solvent Screening: Perform small-scale solubility tests in a variety of solvents (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile, toluene, water). The ideal recrystallization solvent is one that dissolves your compound poorly at room temperature but completely at an elevated temperature.[3]
-
Use a Solvent/Anti-Solvent System: Dissolve your oil in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
Induce Crystallization: If a supersaturated solution has formed, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass can provide nucleation sites for crystal growth. Seeding the solution with a tiny crystal of pure product, if available, is also highly effective.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification strategy for a crude this compound derivative? For most cases, a well-executed flash column chromatography on silica gel is the most effective initial strategy. The key is to select an appropriate solvent system and incorporate a baseline modifier like triethylamine to ensure good peak shape and recovery. A typical starting point would be a gradient of ethyl acetate in hexanes, with 0.5% triethylamine added to the mobile phase.
Q2: Which TLC solvent systems are recommended for monitoring these compounds? Developing a good TLC system is critical for successful column chromatography.[5] Due to the polarity of the morpholine group, moderately polar to polar solvent systems are usually required. Good starting points for TLC analysis are mixtures of ethyl acetate (EtOAc) and hexanes, or dichloromethane (DCM) and methanol (MeOH).
| Compound Polarity | Recommended Starting Solvent System | Notes |
| Low to Medium | 30-70% EtOAc in Hexanes | Add 0.5% TEA if streaking is observed. |
| Medium to High | 2-10% MeOH in DCM | A very common and effective system for polar, basic compounds.[6] |
| High | 5-10% of (10% NH₄OH in MeOH) in DCM | For very polar derivatives that remain at the baseline in other systems.[6] |
Q3: How can I effectively remove unreacted starting materials like pyridine if it was used as a solvent or reagent? If pyridine is a potential impurity, it can often be removed during the aqueous work-up. Washing the organic layer with a dilute acidic solution (e.g., 1-5% aqueous HCl or 10-15% aqueous CuSO₄) will convert the pyridine into a water-soluble salt, which will partition into the aqueous layer.[7][8] The copper sulfate wash is particularly useful for compounds that might be sensitive to strong acids.[8] Be sure to follow with a wash using a mild base (like saturated NaHCO₃ solution) to neutralize any remaining acid before drying and concentrating your product.
Q4: How should I properly store the purified this compound derivative? Like many pyridine derivatives, these compounds should be stored in a tightly sealed container in a cool, dark, and dry place. Anhydrous conditions are preferable, as they are often hygroscopic.[9] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation, especially for long-term storage.
Experimental Protocols
Protocol 1: Flash Column Chromatography with a Triethylamine-Modified Eluent
This protocol describes a standard procedure for purifying a this compound derivative using silica gel chromatography while mitigating peak tailing.
-
TLC Analysis: First, determine the optimal eluent system using TLC. A good target Rf value for your desired compound is between 0.25 and 0.35. Test various ratios of ethyl acetate in hexanes, adding 0.5% triethylamine (TEA) to each test solvent.
-
Column Packing: Prepare a glass column with silica gel (slurry packed using your initial, less polar eluent). The amount of silica should be 50-100 times the weight of your crude material.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane. To this solution, add a small amount of silica gel (approx. 1-2 times the weight of your product). Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with your chosen starting solvent system (e.g., 20% EtOAc/Hexanes + 0.5% TEA). Collect fractions and monitor them by TLC.
-
Gradient Elution (Optional): If separation is difficult, you can gradually increase the polarity of the eluent over the course of the separation (e.g., move from 20% EtOAc to 40% EtOAc).[4]
-
Fraction Pooling and Concentration: Once the desired product has completely eluted, pool the pure fractions (as determined by TLC) and concentrate them under reduced pressure using a rotary evaporator.
Protocol 2: Systematic Recrystallization Solvent Screening
This protocol provides a methodical way to find a suitable solvent or solvent system for recrystallization.
-
Preparation: Place a small amount (10-20 mg) of your purified oil into several small test tubes.
-
Single Solvent Screening: To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, hexanes, toluene) dropwise at room temperature. Note the solubility.
-
Heating: For solvents where the compound was poorly soluble at room temperature, gently heat the test tube in a warm water bath. If the compound dissolves completely upon heating, you have found a potential recrystallization solvent.
-
Cooling: Allow the tubes with dissolved compound to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation. The best solvent will yield a large amount of crystalline solid upon cooling.
-
Solvent/Anti-Solvent Screening: If no single solvent is ideal, dissolve the compound in a minimal amount of a solvent in which it is very soluble (e.g., dichloromethane). Slowly add an anti-solvent in which it is insoluble (e.g., hexanes) until persistent cloudiness is observed. Warm to re-dissolve, then cool slowly.
Visualizations and Data
Diagrams
Caption: A typical purification workflow for this compound derivatives.
Caption: Decision tree for troubleshooting peak tailing in chromatography.
References
- Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Benchchem. (2025). Overcoming challenges in the purification of pyridine compounds.
- Benchchem. (n.d.). Technical Support Center: Purification of Pyridin-4-ol Derivatives.
- Benchchem. (n.d.). Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products.
- Various Authors. (2014). What is best method to remove pyridine from a reaction mixture? ResearchGate.
- Benchchem. (n.d.). How to remove pyridine from a reaction mixture.
- University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry.
- University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Department of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Reactivity in Palladium-Catalyzed Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges.
Section 1: Initial Diagnosis & First Principles
Before diving into complex parameter screening, it's crucial to confirm that the observed low reactivity isn't a result of fundamental flaws in the experimental setup or reagent quality. Many failed reactions can be traced back to a few common culprits.
Q1: My cross-coupling reaction shows very low or no conversion. What are the absolute first things I should check?
A1: When faced with low or no product yield, a systematic approach to troubleshooting is crucial.[1] Before suspecting complex mechanistic failures, verify the integrity of your core components and the reaction setup. Here are the initial checkpoints:
-
Reagent Integrity and Purity: Confirm the identity and purity of your starting materials (e.g., aryl halide, organometallic partner) via NMR or another suitable analytical method. Impurities, even in small amounts, can act as catalyst poisons.[2][3] Ensure all reagents, especially the base and any salts, are anhydrous.
-
Solvent Quality: Use only anhydrous, degassed solvents. Many palladium catalytic cycles are exquisitely sensitive to oxygen and moisture.[1][4] Solvents should be freshly purified or obtained from a reputable commercial source and stored under an inert atmosphere.
-
Inert Atmosphere: Palladium(0), the active catalytic species, is readily oxidized by atmospheric oxygen.[5] Ensure your reaction vessel was properly purged and maintained under a high-purity inert gas (Argon is preferred over Nitrogen for its higher density). Rigorous degassing of the reaction mixture is not optional; it is mandatory.[6]
-
Reaction Stoichiometry: Double-check all calculations for reagent quantities, catalyst loading, and solvent volumes. A simple calculation error is a more common cause of failure than one might think.
Section 2: The "Big Four" - Deconstructing the Reaction Components
If the initial checks don't reveal an obvious flaw, the next step is a systematic evaluation of the four core components of any palladium-catalyzed coupling reaction.
The Catalyst System: Palladium Source & Ligand
Q2: I'm using a standard Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, but the reaction isn't starting. What's going on?
A2: The issue likely lies in the in situ reduction of your Pd(II) precatalyst to the active Pd(0) species. This reduction is a critical initiation step for the catalytic cycle to begin.[7] If this step is inefficient, the reaction will not proceed.[1]
-
Causality: The catalytic cycle for most cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig, begins with a Pd(0) complex.[7][8][9] Pd(II) sources require reduction, which can be accomplished by various species in the reaction mixture, including phosphine ligands, amines, or solvents.[10][11] If the reducing agent is weak or consumed by side reactions, insufficient Pd(0) is generated.
-
Troubleshooting Steps:
-
Consider a Pd(0) Source: Switch to a precatalyst that is already in the Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃. This eliminates the need for an in situ reduction step.
-
Add a Reducing Agent: In some cases, adding a mild reducing agent can facilitate the generation of Pd(0).
-
Evaluate the Ligand: Some phosphine ligands are readily oxidized and serve as the primary reductant for the Pd(II) center. Ensure your ligand is not already oxidized from improper storage.
-
Q3: How do I choose the right ligand? My reaction with an aryl chloride is sluggish.
A3: Ligand choice is arguably the most critical parameter for success, especially with challenging substrates like aryl chlorides. The ligand directly influences the catalyst's stability, solubility, and reactivity by modulating the electronic and steric properties of the palladium center.
-
Causality: The first committed step in many catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) center.[7][12][13] This step is often rate-limiting. Aryl chlorides have a strong C-Cl bond, making oxidative addition kinetically challenging compared to aryl bromides or iodides.[14][15][16] To overcome this high activation barrier, the palladium center must be highly electron-rich and nucleophilic.
-
Solution: Use bulky, electron-donating phosphine ligands (e.g., trialkylphosphines like P(t-Bu)₃) or N-heterocyclic carbenes (NHCs).[17]
-
Electronic Effect: Strong σ-donating ligands increase the electron density on the palladium atom, making it more nucleophilic and facilitating the oxidative addition step.[13][17][18]
-
Steric Effect: Bulky ligands promote the formation of coordinatively unsaturated, highly reactive monoligated Pd(0) species and accelerate the final reductive elimination step, which releases the product and regenerates the catalyst.[13][17][18]
-
Data Presentation: Common Ligands for Palladium Catalysis
| Ligand Type | Examples | Key Characteristics | Typical Applications |
| Triarylphosphines | PPh₃, P(o-tol)₃ | Air-stable, inexpensive, moderately electron-donating. | Suzuki, Heck, Sonogashira with aryl iodides/bromides. |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Strongly electron-donating, bulky, air-sensitive. | Suzuki, Buchwald-Hartwig with aryl chlorides. |
| Biarylphosphines | XPhos, SPhos, RuPhos | Bulky, electron-rich, provide catalyst stability. | Challenging C-N and C-O couplings (Buchwald-Hartwig).[5] |
| Diphosphines | dppf, BINAP | Chelating, defined bite angle, good for stereocontrol. | Asymmetric couplings, reactions requiring stable complexes. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Very strong σ-donors, sterically demanding, thermally stable. | Couplings with unreactive substrates, high-turnover catalysis. |
The Substrates & Reagents
Q4: My Suzuki reaction is failing, and I see starting material decomposition. What side reactions could be occurring?
A4: In Suzuki-Miyaura couplings, the stability of the organoboron reagent is paramount. Several side reactions can consume your starting materials and lead to low yields.
-
Protodeboronation: This is the most common side reaction, where the boronic acid's C-B bond is cleaved by a proton source (like water or alcohol) to give the corresponding arene, effectively destroying the nucleophilic partner.[5] This is often exacerbated by high temperatures and certain bases.
-
Homocoupling: The organoboronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or overly reactive catalyst systems.
-
Beta-Hydride Elimination: If your coupling partner has a beta-hydrogen (e.g., an alkyl boronic acid), it can undergo beta-hydride elimination after transmetalation, leading to an alkene byproduct.[15][19]
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Meticulously dry your solvents and reagents to minimize the primary proton source.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt. These are generally more robust to protodeboronation.
-
Optimize Base and Temperature: Screen different bases. Sometimes a weaker base or lower reaction temperature can suppress decomposition pathways.
-
The Solvent & Base
Q5: Does the choice of solvent and base really matter that much?
A5: Absolutely. The solvent and base are not passive components; they actively participate in and influence nearly every step of the catalytic cycle.[8][20]
-
Solvent Effects: The solvent's polarity and coordinating ability can influence catalyst stability, reagent solubility, and the rates of key steps like oxidative addition and reductive elimination.[8][21] For example, polar aprotic solvents like DMF or MeCN can sometimes alter the active catalyst's nature and even change the chemoselectivity of a reaction.[21]
-
Role of the Base: The base is critical, particularly in reactions like Suzuki and Buchwald-Hartwig amination.
-
In Suzuki coupling, the base activates the organoboron species by forming a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[22]
-
In Buchwald-Hartwig amination, the base deprotonates the amine, allowing it to coordinate to the palladium center.
-
Incompatibility: An incorrect base can be detrimental. For instance, strong bases like KOtBu can be incompatible with base-sensitive functional groups like esters.[23] Furthermore, the solubility of the base is critical; an insoluble base cannot perform its function effectively.[24]
-
Reaction Conditions
Q6: My reaction mixture turns black and the activity stops. What does this mean?
A6: The formation of a black precipitate, known as "palladium black," is a classic sign of catalyst decomposition.[5][19]
-
Causality: The catalytically active Pd(0) species are typically soluble, ligand-stabilized mononuclear complexes. Under certain conditions (e.g., high temperature, insufficient ligand concentration, or presence of impurities), these species can aggregate into bulk, insoluble, and catalytically inactive palladium metal.[2][5]
-
Troubleshooting Steps:
-
Lower the Temperature: Excessively high temperatures can accelerate catalyst decomposition.[5][25] Determine the minimum temperature required for the reaction to proceed.
-
Increase Ligand-to-Metal Ratio: A higher concentration of the stabilizing ligand can help prevent the aggregation of Pd(0) species. A 2:1 ligand-to-palladium ratio is a common starting point for monodentate ligands.
-
Check for Impurities: Certain impurities can strip ligands from the metal center, promoting aggregation. Ensure all reagents are pure.
-
Section 3: Advanced Troubleshooting & FAQs
Q7: My reaction works well on a 1 mmol scale but fails upon scale-up to 10 mmol. Why?
A7: This is a common and frustrating issue often related to mass and heat transfer, as well as the magnified effect of trace impurities.
-
Mixing and Heterogeneity: On a larger scale, inefficient stirring can create localized "hot spots" or areas of high concentration, leading to side reactions and catalyst decomposition. If your base is only partially soluble, ensuring it remains well-suspended is critical.
-
Trace Oxygen/Water: The absolute amount of oxygen and water introduced during reagent addition, even from a brief exposure to air, is 10 times greater on a 10 mmol scale. This can be enough to kill a sensitive catalyst that was viable on the smaller scale. Re-evaluate and improve your inert atmosphere techniques for larger scales.
-
Exotherms: The oxidative addition step can be exothermic. On a larger scale, this heat may not dissipate as efficiently, leading to a temperature increase that degrades the catalyst. Consider slower addition of reagents or external cooling.
Q8: I'm coupling a pyridine-containing substrate and getting no product. Is there something special about heterocycles?
A8: Yes, nitrogen-containing heterocycles like pyridines can be particularly challenging substrates because the nitrogen lone pair can act as an inhibitor.
-
Causality: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center.[5] This coordination can block the vacant sites needed for the catalytic cycle to proceed, effectively poisoning your own catalyst.[5]
-
Solution: Use very bulky ligands (e.g., Buchwald-type biarylphosphines like XPhos or NHCs). The steric bulk of the ligand creates a protective "pocket" around the palladium center, physically hindering the pyridine nitrogen from coordinating while still allowing the desired catalytic transformations to occur.[5]
Section 4: Visualizing the Process
The Palladium Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is key to diagnosing where a reaction might be failing.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Decision Workflow
When a reaction fails, follow a logical progression of checks to identify the root cause efficiently.
Caption: A systematic workflow for troubleshooting palladium coupling reactions.
Section 5: Essential Experimental Protocols
Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
This is the most effective method for removing dissolved oxygen from reaction solvents.[26][27][28]
Materials:
-
Schlenk flask or heavy-walled sealed tube rated for high vacuum.
-
Solvent to be degassed.
-
Schlenk line with high vacuum capabilities.
-
Liquid nitrogen in a Dewar flask.
Procedure:
-
Place the solvent in the Schlenk flask. The flask should not be more than half full.
-
Securely attach the flask to the Schlenk line.
-
Immerse the bottom of the flask in the liquid nitrogen Dewar. Wait until the solvent is completely frozen solid.
-
With the flask still in the liquid nitrogen, open the flask's stopcock to the vacuum manifold. Evacuate for 3-5 minutes.[26][27]
-
Close the flask's stopcock to isolate it from the vacuum.
-
Remove the liquid nitrogen Dewar and allow the solvent to thaw completely. You may see gas bubbles escaping the liquid as it thaws.[28]
-
Repeat steps 3-6 two more times for a total of three cycles.[26][27]
-
After the final thaw, backfill the flask with high-purity inert gas (e.g., Argon). The solvent is now ready for use.
Protocol 2: Small-Scale Parallel Reaction Screening
To efficiently optimize conditions, run a small array of parallel reactions in vials, varying one parameter at a time (e.g., ligand, base, or solvent).
Materials:
-
Small reaction vials (e.g., 2 mL) with stir bars and screw caps with septa.
-
Glovebox or Schlenk line for inert atmosphere.
-
Stock solutions of starting materials, catalyst, ligands, and bases in a degassed solvent.
Procedure:
-
Arrange and label vials in a reaction block on a stirrer/hot plate.
-
Under an inert atmosphere, add the solid reagents (e.g., aryl halide, boronic acid) to each vial.
-
Add the appropriate volume of solvent to each vial.
-
Using a syringe, add the stock solution of the base to each designated vial.
-
Add the stock solution of the specific ligand to be tested to each vial.
-
Initiate the reactions by adding the palladium precatalyst stock solution to each vial.
-
Seal the vials, begin stirring, and heat to the desired temperature.
-
After the designated time, cool the reactions, quench appropriately, and take an aliquot from each for analysis (e.g., LC-MS or GC-MS) to determine conversion and product formation.[5]
References
- Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh.
- BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- Chen, D. Y. K., et al. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.
- Anonymous. (n.d.). Oxidative addition and palladium coupling. College of Saint Benedict & Saint John's University.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines.
- Ghaffari, B., et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health.
- Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
- Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
- Bukhtiyarova, M., et al. (2023, May 1). Studies on High-Temperature Evolution of Low-Loaded Pd Three-Way Catalysts Prepared by Laser Electrodispersion. National Institutes of Health.
- ResearchGate. (n.d.). Examples of high-performance ligands for Pd-catalysis.
- Wikipedia. (n.d.). Air-free technique.
- Smith, R. C., et al. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Wikipedia. (n.d.). Oxidative addition.
- O'Brien, M. (2013, June 4). Tips and Tricks for the Lab: Air-Sensitive Techniques (2). ChemistryViews.
- Smith, R. C., et al. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
- Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry.
- Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry.
- KCIL Chemofarbe Group. (2025, November 12). Challenges In Suzuki Coupling Reaction.
- YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2023, December 3). 1.26: Oxidative Addition/Reductive Elimination.
- Garg, N. K., et al. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- BenchChem. (2025). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
- Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division.
- Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 4. molan.wdfiles.com [molan.wdfiles.com]
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- 6. Air-free technique - Wikipedia [en.wikipedia.org]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Oxidative addition - Wikipedia [en.wikipedia.org]
- 13. thermofishersci.in [thermofishersci.in]
- 14. reddit.com [reddit.com]
- 15. quora.com [quora.com]
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Technical Support Center: Bromopyridine Substrate Stability
Welcome to the technical support center dedicated to addressing a common and often frustrating challenge in synthetic chemistry: the unwanted debromination of bromopyridine substrates. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile building blocks and encounter issues with substrate stability during their experiments. Here, you will find practical troubleshooting advice, in-depth FAQs explaining the underlying mechanisms, and detailed protocols to help you mitigate and avoid debromination, ensuring the success of your synthetic endeavors.
Troubleshooting Guide: Rapid Solutions to Common Problems
This section is designed to provide quick answers to the most pressing issues you might be facing at the bench.
Q1: I'm seeing significant debromination of my bromopyridine in a Suzuki-Miyaura coupling. What's the first thing I should check?
A1: The most common culprit is the formation of palladium-hydride species, which can lead to hydrodebromination[1]. The first things to investigate are your base and solvent .
-
Base Selection: Strong, non-coordinating bases are often problematic. Switch to a milder inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃)[2][3][4]. These are less likely to promote the formation of palladium hydrides.
-
Solvent Purity: Ensure you are using anhydrous, degassed aprotic solvents such as dioxane, THF, or toluene[1]. Protic impurities like water or alcohols can act as a hydride source and promote debromination[4][5].
Q2: My Buchwald-Hartwig amination of a 2-bromopyridine is giving me the debrominated pyridine as a major byproduct. How can I fix this?
A2: This is a known side reaction, often proceeding through β-hydride elimination from the palladium-amide intermediate[6]. The key is to promote the desired reductive elimination over this competing pathway.
-
Ligand Choice: The ligand plays a critical role. Electron-rich, sterically bulky phosphine ligands such as XPhos, SPhos, or RuPhos can accelerate the C-N bond-forming reductive elimination, outcompeting the debromination pathway[1][5].
-
Base Considerations: While strong bases like sodium tert-butoxide are common in Buchwald-Hartwig reactions, they can sometimes contribute to side reactions. If ligand optimization isn't sufficient, consider screening other bases like LHMDS, which can be effective and may offer better functional group tolerance[7].
Q3: I'm attempting a lithium-halogen exchange on a bromopyridine with n-BuLi, but I'm getting a mixture of products, including the debrominated parent pyridine. What are my options?
A3: Direct lithiation of bromopyridines with strong organolithium reagents like n-BuLi can be complicated by competing reactions, including debromination and addition to the pyridine ring. Here are some more reliable alternatives:
-
Use a Grignard Reagent: Isopropylmagnesium chloride (i-PrMgCl) is often a more chemoselective choice for bromine-magnesium exchange on bromopyridines[1][8]. This approach avoids the high reactivity of organolithiums that can lead to side reactions.
-
Consider "Ate" Complexes: Lithium trialkylmagnesiate complexes can offer different and often improved selectivity profiles in metal-halogen exchange reactions[1][9].
-
Inverse Addition: If you must use an organolithium, employ an inverse addition strategy where the bromopyridine solution is added slowly to the cold organolithium solution. This keeps the concentration of the highly reactive organolithium low, minimizing side reactions[10].
Frequently Asked Questions (FAQs): Understanding the "Why"
This section delves deeper into the chemical principles governing the debromination of bromopyridines, providing a more comprehensive understanding of how to prevent it.
Q1: What is the primary mechanism of debromination in palladium-catalyzed cross-coupling reactions?
A1: The most prevalent mechanism is hydrodebromination , which is catalyzed by palladium-hydride (Pd-H) species[1]. These species can arise from several sources within the reaction mixture, including:
-
The Base: Certain bases can react with other components to generate hydrides.
-
The Solvent: Protic solvents or impurities (e.g., water, alcohols) can be a source of protons that lead to the formation of Pd-H species[4][5].
-
Additives or Reagents: Some reagents can inadvertently introduce or generate hydrides.
Once formed, the Pd-H species can insert into the carbon-bromine bond of the bromopyridine, leading to the replacement of the bromine atom with a hydrogen atom and regeneration of the palladium catalyst.
Diagram: The Hydrodebromination Cycle
Caption: Competing hydrodebromination pathway in Pd-catalyzed reactions.
Q2: How does the choice of phosphine ligand influence the rate of debromination?
A2: Phosphine ligands are crucial in modulating the reactivity and stability of the palladium catalyst. Electron-rich and sterically bulky ligands, such as those from the Buchwald family (e.g., XPhos, SPhos), have a profound effect on the relative rates of the desired productive steps versus undesired side reactions[1][5].
-
Accelerating Reductive Elimination: These ligands promote the final C-C or C-N bond-forming reductive elimination step of the cross-coupling cycle. By making this step faster, the lifetime of the key organopalladium intermediate is shortened, giving it less time to undergo competing side reactions like hydrodebromination.
-
Steric Hindrance: The bulk of these ligands can also sterically disfavor the approach of small hydride donors to the palladium center, further suppressing the formation of Pd-H species.
Q3: Why is temperature control so important when working with bromopyridines?
A3: Elevated temperatures can increase the rates of most reactions, including undesired side reactions. Debromination pathways are often favored at higher temperatures[4]. It is always advisable to run reactions at the lowest temperature that allows for a reasonable reaction rate for the desired transformation. Monitoring the reaction by TLC or LC-MS and stopping it as soon as the starting material is consumed can prevent the accumulation of debrominated byproducts from prolonged heating[4].
Q4: Are certain positions on the pyridine ring more susceptible to debromination?
A4: Yes, the position of the bromine atom on the pyridine ring influences its reactivity. The electron-withdrawing nature of the pyridine nitrogen activates the C-Br bond towards oxidative addition, a key step in many cross-coupling reactions[11][12]. Generally, C-Br bonds at the 2- and 4-positions are more reactive than at the 3-position[11][13]. This increased reactivity can also make them more susceptible to side reactions like debromination if the reaction conditions are not carefully optimized.
Experimental Protocols and Data
This section provides detailed, step-by-step methodologies for key experiments and workflows designed to minimize debromination.
Protocol 1: Optimized Suzuki-Miyaura Coupling of 2-Bromopyridine
This protocol is designed to minimize hydrodebromination by using a mild base and an effective ligand.
Reagents & Materials:
-
2-Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 2-bromopyridine, arylboronic acid, and K₃PO₄.
-
In a separate glovebox or under a positive flow of inert gas, add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Effect of Base on Debromination in Suzuki Coupling
| Entry | Substrate | Base | Solvent | Temp (°C) | Yield of Coupled Product (%) | Yield of Debrominated Product (%) | Reference |
| 1 | 2-Bromo-4-methylpyridine | Na₂CO₃ | Dioxane/H₂O | 90 | 98 | <2 | [3] |
| 2 | 2-Bromo-4-methylpyridine | K₂CO₃ | Dioxane/H₂O | 90 | 92 | ~3 | [3] |
| 3 | 2-Bromo-4-methylpyridine | K₃PO₄ | Dioxane/H₂O | 85 | 85 | <5 | [2][3] |
| 4 | 4-Bromopyrrole-2-carboxylate | Na₂CO₃ | Dioxane/H₂O | 100 | Low | High | [14] |
Data is compiled from various sources and is illustrative. Direct comparison should be made with caution as other reaction parameters may vary.
Protocol 2: Selective Bromine-Magnesium Exchange
This protocol offers a more controlled way to generate a pyridyl organometallic species without the use of highly reactive organolithiums.
Reagents & Materials:
-
Bromopyridine (1.0 equiv)
-
Isopropylmagnesium chloride (i-PrMgCl) (1.05 equiv, solution in THF)
-
Anhydrous THF
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Electrophile (e.g., benzaldehyde, 1.1 equiv)
Procedure:
-
To a dry, nitrogen-flushed Schlenk flask containing the bromopyridine, add anhydrous THF via syringe.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the i-PrMgCl solution dropwise over 10-15 minutes.
-
Stir the reaction mixture at 0 °C for 1-2 hours. Formation of the Grignard reagent can be monitored by quenching small aliquots with I₂ and analyzing by GC-MS.
-
Once the exchange is complete, add the desired electrophile slowly at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours or until completion as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Diagram: Decision Workflow for Troubleshooting Debromination
Caption: A logical workflow for addressing debromination issues.
References
- Gurovets, A. S., Sharf, V. Z., & Belen'kii, L. I. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. Chem. Heterocycl. Compd. (Engl. Transl.), 21(9). [Link]
- Mongin, F., & Quéguiner, G. (2005). Unusual t-BuLi Induced Ortholithiation versus Halogen-Lithium Exchange in Bromopyridines: Two Alternative Strategies for Functionalization. In Topics in Heterocyclic Chemistry (pp. 149-179). Springer, Berlin, Heidelberg. [Link]
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
- Newkome, G. R., Joo, Y. J., Evans, D. W., Pappalardo, S., & Fronczek, F. R. (1986). Nitrile-stabilized carbanions. Nucleophilic substitution reactions on bromopyridines. The Journal of Organic Chemistry, 51(5), 752-755. [Link]
- den Hertog, H. J., & Jouwersma, C. (1953). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-134. [Link]
- Tian, Q., Shang, S., Wang, H., Shi, G., & Yuan, J. (2017).
- Tian, Q., Shang, S., Wang, H., Shi, G., & Yuan, J. (2017).
- Al-Zoubi, R. M. (2016). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Mini-Reviews in Organic Chemistry, 13(4), 285-297. [Link]
- Hsu, H. H., Kang, S., Chen, C. C., Sk, M. R., & Thomas, A. A. (2023). Remote lithiation of pyridine 18, leading to functionalized pyridines of type 20. [Image].
- Khan, I., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(18), 3330. [Link]
- Gallou, F., & Lipshutz, B. H. (2013). Reductions of aryl bromides in water at room temperature. Tetrahedron Letters, 54(49), 6709-6712. [Link]
- Cai, D., et al. (2002). Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. The Journal of Organic Chemistry, 67(22), 7978-7981. [Link]
- Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020).
- Smith, D. T., & O'Brien, P. (2018). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Journal of the American Chemical Society, 140(40), 12886-12895. [Link]
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [Link]
- Deshpande, R. M., et al. (2005). The effect of various bases on the Suzuki coupling reaction. [Table]. In Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls. [Link]
- Chen, J., et al. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Letters in Organic Chemistry, 3(1), 54-57. [Link]
- Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. [Link]
- Davies, D. I., Hey, D. H., & Summers, B. J. (1971). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Journal of the Chemical Society C: Organic, 2681-2683. [Link]
- Wikipedia contributors. (2023). Metal–halogen exchange. In Wikipedia, The Free Encyclopedia. [Link]
- Smith, D. T., & O'Brien, P. (2023). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Journal of the American Chemical Society, 145(19), 10583-10594. [Link]
- Epistemeo. (2012, April 6).
- Kuráň, P., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution.
- Chen, K., & Hu, Y. (2019). The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. Asian Journal of Organic Chemistry, 8(10), 1838-1842. [Link]
- Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. Journal of the American Chemical Society, 132(43), 15130-15133. [Link]
- Tian, Q., et al. (2017).
- Devery, J. J., Nguyen, J. D., Dai, C., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
- Barde, A., & Lipshutz, B. H. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science, 14(42), 11624-11630. [Link]
- Bissember, A. C., Levina, A., & Fu, G. C. (2012). A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies. Journal of the American Chemical Society, 134(34), 14232-14237. [Link]
- DeMarco, A. M. (1994). Process for the catalytic debromination of halogenated monocyclic aromatic compounds. U.S.
- Reddy, P. V. N., & Lee, K. (2016). Reductive debromination of 1,2-dibromides with anisidines. Tetrahedron Letters, 57(52), 5891-5893. [Link]
- Wang, D. H., et al. (2009). Chelation-assisted palladium-catalyzed cascade bromination/cyanation reaction of 2-arylpyridine and 1-arylpyrazole C-H bonds. The Journal of Organic Chemistry, 74(24), 9470-9474. [Link]
- Marciniec, B., & Pietraszuk, C. (2021). Inorganometallics (Transition Metal–Metalloid Complexes) and Catalysis. Chemical Reviews, 122(1), 446-498. [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting Guide: Enhancing Solubility of Substituted Pyridines
Sources
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- 4. Pyridine as an additive to improve the deposition of continuous electrospun filaments - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. fiveable.me [fiveable.me]
- 8. chem.rochester.edu [chem.rochester.edu]
Catalyst and ligand selection for 3-Bromo-5-morpholinopyridine cross-coupling
Welcome to the technical support center for catalyst and ligand selection in cross-coupling reactions involving 3-bromo-5-morpholinopyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of functionalizing this specific heteroaryl halide. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in established chemical principles and field-proven methodologies.
The Challenge: The "Pyridine Problem" in Cross-Coupling
This compound presents a common but significant challenge in palladium-catalyzed cross-coupling. The pyridine nitrogen, being a Lewis base, can coordinate to the palladium catalyst. This coordination can sequester the metal, forming off-cycle, inactive complexes that inhibit or completely shut down the desired catalytic cycle.[1][2] Therefore, successful coupling requires a carefully selected catalyst system—specifically, ligands that can outperform the pyridine nitrogen's coordination and promote the key steps of oxidative addition and reductive elimination.[3][4]
Part 1: General Troubleshooting & FAQs
This section covers issues applicable to most cross-coupling reactions with this compound.
Q1: My reaction shows low or no conversion. What are the first things I should check?
When a cross-coupling reaction fails, a systematic check of the fundamentals is the most efficient way to diagnose the problem.
A1: Initial Troubleshooting Workflow:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly purged (e.g., via 3x vacuum/backfill cycles with argon or nitrogen) and that all solvents were rigorously degassed.[1]
-
Reagent Quality & Stoichiometry:
-
Aryl Halide: Confirm the purity of your this compound.
-
Coupling Partner: Boronic acids are particularly susceptible to degradation (protodeboronation) during storage.[5] Use a freshly opened bottle or re-purify if necessary. Ensure accurate stoichiometry, typically using a slight excess (1.1-1.5 equivalents) of the coupling partner.
-
Base: Many bases (e.g., NaOt-Bu, K₃PO₄) are hygroscopic. Use a freshly opened bottle or dry the base in an oven before use. The particle size of solid bases can also matter; smaller particles maximize surface area.[6]
-
-
Catalyst System: The choice of palladium precursor and ligand is the most critical parameter. For this substrate, standard catalysts like Pd(PPh₃)₄ are often ineffective due to the pyridine inhibition problem.[1] You must use a system designed for challenging heteroaryl couplings.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point and may require optimization for the specific amine coupling partner. [7]
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., RuPhos Pd G3, 2 mol %)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed toluene (to make a ~0.1 M solution)
-
Oven-dried Schlenk flask or microwave vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
-
Procedure:
-
Reaction Setup (in a glovebox or under a positive flow of inert gas): To the reaction vessel, add the palladium precatalyst, the base, and the this compound.
-
Seal and Purge: Seal the vessel. If not in a glovebox, evacuate the vessel and backfill with inert gas. Repeat this cycle three times.
-
Add Solvent and Amine: Add the anhydrous, degassed toluene via syringe, followed by the amine coupling partner (if liquid) or a solution of the amine (if solid).
-
Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium or magnesium sulfate.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific boronic acids. [7]
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Boronic acid or boronate ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., SPhos Pd G2, 2 mol %)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent system: 1,4-Dioxane and water (e.g., 4:1 v/v), degassed separately.
-
Oven-dried Schlenk flask or microwave vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
-
Procedure:
-
Reaction Setup (under ambient atmosphere): To the reaction vessel, add the this compound, the boronic acid, the base, and the palladium precatalyst.
-
Seal and Purge: Seal the vessel. Evacuate and backfill with inert gas. Repeat this cycle three times.
-
Add Solvents: Add the degassed 1,4-dioxane followed by the degassed water via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
-
References
- BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- Biscoe, M. R., et al. (2008). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH Public Access. [Link]
- Liebeskind, L. S. (2012). Cross-Coupling of Heteroatomic Electrophiles. NIH Public Access. [Link]
- Weix, D. J., et al. (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives.
- Chen, D. Y.-K., et al. (2011). Developing Ligands for Palladium(II)
- Open Readings. (2026).
- Perrone, S. (2013). Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL Open Science. [Link]
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]
- ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
- Wikipedia. (n.d.).
- BenchChem. (2025).
- Chemistry LibreTexts. (2023).
- Tetrahedron Letters. (2011).
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Wiley Online Library. (2020).
- Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. NIH Public Access. [Link]
- Watson, D. A., et al. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH Public Access. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling Reaction. [Link]
- MDPI. (2017).
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openreadings.eu [openreadings.eu]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Multi-Gram Synthesis of Pyridine Derivatives
Welcome to the technical support center for the multi-gram synthesis of pyridine derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are scaling up their pyridine synthesis. Here, we address common challenges encountered in the laboratory with practical, field-proven insights and troubleshooting guides. Our goal is to empower you to manage reaction conditions effectively, ensuring safety, and achieving high-yield, high-purity products.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section provides quick answers to common issues encountered during the multi-gram synthesis of pyridine derivatives.
Q1: My Hantzsch pyridine synthesis is resulting in a low yield. What are the likely causes and how can I optimize it?
A1: Low yields in a Hantzsch synthesis on a multi-gram scale often stem from suboptimal reaction conditions or incomplete oxidation of the dihydropyridine intermediate.
-
Suboptimal Reaction Conditions: The traditional approach of refluxing in ethanol can be inefficient. To improve yields, consider alternative catalysts and solvent systems. For instance, using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles has been shown to significantly boost yields to over 90%. Another effective strategy is to employ solvent-free conditions using catalysts like γ-Al2O3 nanoparticles at elevated temperatures (e.g., 90°C), which can also lead to high yields (up to 95%) in shorter reaction times.
-
Incomplete Oxidation: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which requires oxidation to form the final pyridine product. Incomplete oxidation is a common reason for low yields. Ensure you are using an effective oxidizing agent in the correct stoichiometric amount. Common oxidants include nitric acid, potassium permanganate, or iodine in refluxing methanol. To avoid harsh conditions that might lead to side reactions, milder oxidants can be employed, but they may require careful optimization.
Q2: I'm observing unexpected byproducts in my Bohlmann-Rahtz pyridine synthesis. How can I improve regioselectivity and minimize these side reactions?
A2: The Bohlmann-Rahtz synthesis can be prone to side reactions, often due to the high temperatures required for the cyclodehydration step.
-
Decomposition of Starting Materials: Enamines, especially those sensitive to acid, can decompose at high temperatures. Lowering the reaction temperature and using milder acidic conditions, such as employing Amberlyst-15 resin as a recyclable catalyst at a lower temperature (e.g., 50°C), can mitigate this.
-
Regioselectivity Issues: The regioselectivity of the initial Michael addition can be a challenge. Optimizing the reaction conditions, including the choice of solvent and catalyst, is crucial. A stepwise approach, where the Michael addition is performed under optimized conditions before the cyclodehydration, can also afford better control.
Q3: My multi-gram scale reaction is highly exothermic and difficult to control. What are the best practices for managing thermal runaway?
A3: Exothermic reactions pose significant safety risks and can lead to the formation of degradation byproducts. Effective thermal management is critical for large-scale synthesis.
-
Slow Addition of Reagents: Instead of adding all reactants at once, a semi-batch process where one reactant is added dropwise over time can help control the rate of heat generation.
-
Efficient Cooling: Utilize an ice bath or a cryostat to maintain a consistent, low temperature throughout the reaction.
-
Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.
-
Continuous Flow Chemistry: For highly exothermic processes, continuous flow reactors offer superior temperature control and are inherently safer.
Q4: I am struggling with the purification of my basic pyridine derivative. What methods are most effective for multi-gram quantities?
A4: The basic nature of pyridines can present challenges during purification, particularly with column chromatography on silica gel, where tailing is a common issue.
-
Acid-Base Extraction: This is a highly effective technique for separating basic pyridine compounds from non-basic impurities. An acidic wash (e.g., dilute HCl) will protonate the pyridine, allowing it to be extracted into the aqueous layer. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
-
Distillation: For volatile pyridine derivatives, distillation can be an efficient purification method.
-
Chromatography with Additives: To mitigate tailing on silica gel, consider adding a small amount of a base, such as triethylamine, to the eluent.
-
Crystallization: If your product is a solid, crystallization from a suitable solvent system can yield a high-purity product.
Section 2: Troubleshooting Guides for Specific Pyridine Syntheses
This section provides more in-depth troubleshooting for common pyridine synthesis methodologies.
Hantzsch Pyridine Synthesis: Troubleshooting Workflow
The Hantzsch synthesis is a cornerstone for producing 1,4-dihydropyridines and subsequently pyridines. However, scaling up can introduce challenges.
Technical Support Center: Aqueous Workup for 3-Bromo-5-morpholinopyridine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-5-morpholinopyridine. This guide provides in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs) regarding the critical aqueous workup stage of reactions involving this versatile building block. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions and overcome challenges in your synthetic workflows.
Introduction to this compound and its Workup Challenges
This compound is a valuable intermediate in medicinal chemistry, often utilized in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions to introduce diverse functionalities. The presence of both a basic pyridine nitrogen and a morpholine nitrogen, along with the reactive C-Br bond, presents unique challenges and considerations during the aqueous workup.
The primary goals of the aqueous workup for reactions of this compound are:
-
To quench the reaction and neutralize any reactive reagents.
-
To remove inorganic salts, catalyst residues, and water-soluble impurities.
-
To efficiently extract the desired product into an organic phase, leaving impurities behind.
-
To minimize product loss due to emulsion formation or solubility in the aqueous phase.
This guide is structured in a question-and-answer format to directly address the common issues and questions that arise during these procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that I should consider during an aqueous workup?
A1: Understanding the physicochemical properties of your starting material and product is paramount for designing a robust workup. For this compound and its derivatives, consider the following:
-
Basicity: The molecule has two basic centers: the pyridine nitrogen and the morpholine nitrogen. The pyridine nitrogen is weakly basic, while the morpholine nitrogen is a more basic aliphatic amine. This means the compound will be protonated and highly water-soluble under acidic conditions (low pH). To extract it into an organic solvent, the aqueous phase must be made basic to ensure the compound is in its neutral, free-base form.
-
Solubility: As a substituted pyridine, this compound is expected to be soluble in many common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF). Its solubility in non-polar solvents like hexanes or heptane is likely to be lower. While slightly soluble in water, its protonated salt form is very water-soluble.
-
Stability: The morpholine ring is generally stable under typical workup conditions. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, could potentially lead to degradation or ring-opening. The C-Br bond is stable to typical aqueous workup conditions but can be reactive under certain catalytic conditions.
Troubleshooting Guides
This section addresses specific problems you may encounter during the aqueous workup of your this compound reaction.
Issue 1: Low recovery of my product after extraction.
Potential Cause 1: Product is lost in the aqueous layer.
-
Explanation: If the pH of the aqueous layer is too low, your product, being basic, will be protonated and remain dissolved in the aqueous phase.
-
Troubleshooting Steps:
-
Before extraction, ensure the pH of the aqueous layer is basic. A pH of 8-10 is a good starting point. You can test the pH using litmus paper or a pH meter.
-
Use a suitable base for pH adjustment. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a good first choice as it is a weak base and will neutralize any excess acid without making the solution too strongly basic. If a higher pH is needed, a dilute solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can be used, but be mindful of potential base-mediated side reactions.
-
If you suspect your product is still in the aqueous layer, you can try "salting out" by adding a significant amount of sodium chloride (brine) to the aqueous phase. This increases the ionic strength of the aqueous layer, decreasing the solubility of organic compounds and promoting their partitioning into the organic phase.
-
Perform multiple extractions with your organic solvent (e.g., 3 x 50 mL is more effective than 1 x 150 mL).
-
Potential Cause 2: Emulsion formation.
-
Explanation: Emulsions are a common problem when working with basic nitrogenous compounds, leading to a layer of suspended droplets between the aqueous and organic phases that can trap your product.
-
Troubleshooting Steps:
-
Add a small amount of brine to the separatory funnel and gently swirl. This can often help to break up the emulsion.
-
If the emulsion persists, you can try filtering the entire mixture through a pad of Celite® or glass wool.
-
Allow the separatory funnel to stand undisturbed for a longer period (15-30 minutes) to allow the layers to separate.
-
If the emulsion is particularly stubborn, breaking it may require the addition of a small amount of a different organic solvent with a different density, or in some cases, centrifugation if the scale allows.
-
Issue 2: My final product is contaminated with palladium catalyst.
-
Explanation: Palladium catalysts and their byproducts can sometimes be soluble in the organic phase, leading to a dark-colored or contaminated product.
-
Troubleshooting Steps:
-
Before the aqueous workup, it is often beneficial to filter the reaction mixture through a pad of Celite® or silica gel, eluting with the reaction solvent or a suitable organic solvent. This can remove a significant portion of the palladium catalyst.
-
During the workup, washing the organic layer with an aqueous solution of a chelating agent can help to remove residual palladium. A saturated aqueous solution of ammonium chloride (NH₄Cl) can be effective.
-
For more stubborn cases, a wash with an aqueous solution of thiourea (1-5%) can help to scavenge palladium. However, be aware that thiourea and its complexes can sometimes be difficult to remove.
-
If palladium contamination persists, purification by column chromatography on silica gel is usually necessary.
-
Issue 3: I am observing an unexpected byproduct in my final product.
Potential Cause 1: Homocoupling of the boronic acid (in Suzuki reactions).
-
Explanation: In Suzuki reactions, the boronic acid can couple with itself to form a biaryl byproduct, especially if oxygen is present in the reaction.
-
Prevention and Removal:
-
Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed.
-
Homocoupling products are typically less polar than the desired cross-coupled product and can often be separated by column chromatography.
-
Potential Cause 2: Hydrolysis of the C-Br bond.
-
Explanation: Under certain conditions, particularly with prolonged heating in the presence of a base and water, the C-Br bond can be hydrolyzed to a hydroxyl group, leading to the formation of 3-hydroxy-5-morpholinopyridine.
-
Prevention and Removal:
-
Use the minimum necessary reaction time and temperature.
-
This byproduct is more polar than the starting material and the desired cross-coupled products and can typically be separated by column chromatography.
-
Potential Cause 3: Starting material impurity.
-
Explanation: The synthesis of this compound from 3,5-dibromopyridine can sometimes result in contamination with the starting material or the isomeric byproduct, 3,5-dimorpholinopyridine.
-
Prevention and Removal:
-
Ensure the purity of your this compound before starting your reaction.
-
These impurities can often be separated from the desired product by column chromatography.
-
Experimental Protocols
Here are detailed, step-by-step methodologies for the aqueous workup of common reactions involving this compound.
Protocol 1: General Aqueous Workup for a Suzuki-Miyaura Coupling Reaction
This protocol assumes a reaction of this compound with an arylboronic acid.
-
Reaction Quenching:
-
Cool the reaction mixture to room temperature.
-
If the reaction was performed in a water-miscible solvent like 1,4-dioxane or THF, it is often beneficial to remove the solvent under reduced pressure using a rotary evaporator. This can help to prevent product loss during extraction.
-
Dilute the reaction residue with ethyl acetate (or another suitable organic solvent) and water.
-
-
Filtration (Optional but Recommended):
-
Filter the biphasic mixture through a pad of Celite® to remove the palladium catalyst and any precipitated salts.
-
Wash the Celite® pad with a small amount of the organic solvent.
-
-
Extraction and pH Adjustment:
-
Transfer the filtrate to a separatory funnel.
-
Check the pH of the aqueous layer. If it is acidic or neutral, add a saturated aqueous solution of NaHCO₃ dropwise until the pH is ~8-9.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
-
Washing the Combined Organic Layers:
-
Combine all organic extracts in the separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (to remove any remaining water-soluble impurities).
-
Saturated aqueous sodium chloride (brine) (to help break any emulsions and remove bulk water).
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or DCM/methanol).
-
Protocol 2: Aqueous Workup for a Buchwald-Hartwig Amination
This protocol assumes a reaction of this compound with a primary or secondary amine.
-
Reaction Quenching and Filtration:
-
Cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or toluene.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with the organic solvent.
-
-
Extraction and Washing:
-
Transfer the filtrate to a separatory funnel and wash sequentially with:
-
Water. Be mindful of the pH; if a strong base like NaOtBu was used, the aqueous layer will be strongly basic.
-
Saturated aqueous ammonium chloride (NH₄Cl) to help remove residual palladium and any unreacted amine.
-
Saturated aqueous sodium chloride (brine).
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Diagram 1: General Aqueous Workup Workflow
Caption: A generalized workflow for the aqueous workup of this compound reactions.
Diagram 2: Troubleshooting Logic for Low Product Recovery
Challenges in scaling up the synthesis of 3-Bromo-5-morpholinopyridine
Welcome to the technical support center for the synthesis of 3-Bromo-5-morpholinopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling up the synthesis of this important intermediate. We will delve into the causality behind experimental choices, provide troubleshooting solutions, and offer detailed protocols to ensure the successful and efficient production of your target compound.
I. Overview of Synthetic Challenges
The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds via the nucleophilic aromatic substitution (SNAr) of 3,5-dibromopyridine with morpholine. While seemingly straightforward, this reaction is often plagued by challenges, particularly when moving from bench-scale to larger-scale production. These challenges primarily revolve around achieving high yield and purity while maintaining cost-effectiveness and operational simplicity.
Historically, methods involving strong bases or long thermal heating have been employed. However, these approaches often lead to the formation of multiple by-products, complicating purification and reducing the overall yield.[1] More contemporary methods, such as microwave-assisted synthesis, have emerged as a superior alternative, offering rapid reaction times and cleaner product profiles.[1]
This guide will focus on troubleshooting the common synthetic routes and provide insights into optimizing your reaction conditions for a successful scale-up.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
Symptoms:
-
After work-up and purification, the isolated yield of this compound is significantly lower than expected.
-
TLC or LC-MS analysis of the crude reaction mixture shows a large amount of unreacted 3,5-dibromopyridine.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Reaction Time/Temperature | The SNAr reaction may not have gone to completion. Conventional heating methods can be slow and inefficient. | Transition to Microwave Synthesis: Microwave irradiation can significantly reduce reaction times from hours to minutes and improve yields. A reported method using microwave heating at 180°C for 30 minutes in NMP/toluene resulted in a 63% yield of 3-morpholinopyridine.[1] |
| Base-Promoted Side Reactions | Strong bases like t-BuONa/NaNH2 can promote the formation of unwanted by-products, consuming starting materials and reducing the yield of the desired product.[1] | Avoid Strong Bases: The reaction between 3,5-dibromopyridine and morpholine can proceed efficiently without a strong base, especially under microwave conditions where the excess amine can act as the base. |
| Poor Solvent Choice | The solvent plays a crucial role in solubilizing the reactants and facilitating the reaction. An inappropriate solvent can hinder the reaction rate. | Use a High-Boiling Point Polar Aprotic Solvent: N-Methyl-2-pyrrolidone (NMP) is an excellent choice for this reaction, often used in combination with a co-solvent like toluene to modulate the temperature and pressure in microwave synthesis.[1] |
Issue 2: Presence of Significant Impurities and By-products
Symptoms:
-
TLC or LC-MS analysis of the crude product shows multiple spots/peaks in addition to the desired product.
-
Difficulty in purifying the product using column chromatography.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Formation of Di-substituted Product | If the reaction conditions are too harsh or the reaction is run for too long, a second substitution of the remaining bromine atom on the pyridine ring can occur, leading to the formation of 3,5-dimorpholinopyridine. | Control Stoichiometry and Reaction Time: Use a controlled excess of morpholine (e.g., 2-3 equivalents). Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent over-reaction. |
| Hydrolysis of Starting Material or Product | The presence of water in the reaction mixture can lead to the formation of hydroxylated pyridine species, especially at elevated temperatures. | Use Anhydrous Solvents and Reagents: Ensure that all solvents and reagents are dry before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| Rearrangement or Isomerization | In some base-promoted reactions of substituted pyridines, rearrangement products can form. For instance, reactions of 3,5-dibromopyridine with some amines under strong base conditions have been reported to yield mixtures of isomers.[1] | Adopt Milder Reaction Conditions: Microwave-assisted synthesis without a strong base is a proven method to avoid such by-products, leading to a cleaner reaction profile and simplifying purification.[1] |
Troubleshooting Workflow
The following diagram illustrates a decision-making workflow for troubleshooting the synthesis of this compound.
Caption: Troubleshooting Decision Workflow for Synthesis
III. Recommended Experimental Protocol: Microwave-Assisted Synthesis
This protocol is based on a reported facile and efficient synthesis of 3-amino-5-bromopyridine derivatives and is recommended for its high efficiency and clean product profile.[1]
Materials:
-
3,5-Dibromopyridine
-
Morpholine
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene, anhydrous
-
Microwave reactor vials
-
Silica gel for column chromatography
-
Ethyl acetate, Hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine 3,5-dibromopyridine (1.0 eq), morpholine (3.0 eq), anhydrous NMP (0.2 M concentration relative to 3,5-dibromopyridine), and anhydrous toluene (volume equal to NMP).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 180°C and hold for 30 minutes.
-
Reaction Monitoring: After cooling, spot a small aliquot of the reaction mixture on a TLC plate to check for the consumption of 3,5-dibromopyridine.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water to remove NMP and excess morpholine. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel flash column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
IV. Frequently Asked Questions (FAQs)
Q1: Why is microwave synthesis preferred over conventional heating for this reaction?
A: Microwave heating offers several advantages:
-
Rapid Heating: Microwaves directly heat the solvent and reactants, leading to a much faster attainment of the target temperature.
-
Reduced Reaction Times: This efficiency translates to significantly shorter reaction times, often from many hours to under an hour.[1]
-
Improved Yields and Purity: The rapid heating and shorter reaction times can minimize the formation of degradation products and other by-products, resulting in a cleaner reaction and higher isolated yields.[1]
Q2: Can I use a different solvent instead of NMP/toluene?
A: While other high-boiling polar aprotic solvents like DMF or DMSO could potentially be used, the NMP/toluene system is well-documented for this specific microwave-assisted transformation.[1] Toluene is used as a co-solvent to help control the pressure within the microwave vial. If you choose to deviate, you will need to re-optimize the reaction temperature and time.
Q3: Is a base necessary for this reaction?
A: While some SNAr reactions benefit from the addition of a non-nucleophilic base to scavenge the HBr formed, in this case, using an excess of morpholine allows it to act as both the nucleophile and the base. This simplifies the reaction setup and work-up. Strong bases like t-BuONa/NaNH2 are discouraged as they can lead to side reactions and purification difficulties.[1]
Q4: I am still getting by-products even with microwave synthesis. What should I do?
A: If by-products are still an issue, consider the following:
-
Purity of Starting Materials: Ensure your 3,5-dibromopyridine and morpholine are of high purity.
-
Temperature Control: Double-check the temperature calibration of your microwave reactor. Overheating can lead to decomposition or side reactions.
-
Reaction Time: While 30 minutes is a good starting point, you may need to optimize the reaction time for your specific setup by running a time course study and monitoring by LC-MS.
Q5: How do I effectively remove NMP during the work-up?
A: NMP is a high-boiling, water-miscible solvent. The most effective way to remove it is through repeated aqueous washes. Diluting your reaction mixture with a water-immiscible organic solvent like ethyl acetate or toluene and then washing with water several times will extract the NMP into the aqueous layer.
V. References
-
Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, 83(4), 875. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Catalytic Systems for Bromopyridine Coupling Reactions
Introduction: The Central Role of the Pyridine Moiety
In the landscape of modern drug discovery and development, the pyridine scaffold is a cornerstone. Its presence in numerous blockbuster pharmaceuticals and agrochemicals underscores its importance as a privileged structure. The ability to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds from readily available bromopyridine precursors is therefore not just a synthetic convenience but a critical engine for innovation. However, the unique electronic properties of the pyridine ring—specifically the Lewis basic nitrogen atom—present distinct challenges, such as catalyst inhibition and altered reactivity compared to simple aryl halides.[1]
This guide provides an in-depth, objective comparison of the primary catalytic systems employed for bromopyridine coupling reactions. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst selection, offering field-proven insights to empower researchers, scientists, and drug development professionals to choose the optimal system for their specific synthetic challenge. We will explore the workhorse palladium systems, the cost-effective copper alternatives, the powerful nickel catalysts, and the emerging frontiers of photoredox and enzymatic transformations.
Section 1: The Workhorse: Palladium-Catalyzed Systems
Palladium catalysis is the undisputed gold standard for cross-coupling reactions due to its remarkable versatility, high efficiency, and broad functional group tolerance. The development of sophisticated ligands and air-stable pre-catalysts has revolutionized the field, making these reactions more reproducible and robust.[1]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a premier method for constructing biaryl and heteroaryl-aryl linkages. The choice of catalyst and ligand is paramount to success, especially with electron-deficient bromopyridines.
Mechanistic Rationale & System Selection
The catalytic cycle proceeds through three key steps: oxidative addition of the bromopyridine to a Pd(0) species, transmetalation with an organoboron reagent, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. The pyridine nitrogen can coordinate to the palladium center, potentially slowing the reaction.[1] To overcome this, modern catalyst systems utilize bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphines like SPhos and XPhos) or N-heterocyclic carbenes (NHCs).
Why this works: These large ligands create a sterically crowded environment around the palladium, which accelerates the rate-limiting reductive elimination step. Their strong electron-donating ability increases electron density on the metal, facilitating the initial oxidative addition and stabilizing the active catalytic species. Pre-formed, air-stable palladacycle pre-catalysts are now favored over generating the active Pd(0) in situ, leading to greater reproducibility and lower catalyst loadings.[1]
Caption: The Suzuki-Miyaura catalytic cycle for bromopyridine coupling.
Comparative Performance Data
| Entry | Bromopyridine | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Yield (%) | Reference |
| 1 | 3-Bromopyridine | Phenylboronic Acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 95 | [2] |
| 2 | 2-Bromopyridine | 4-Tolylboronic Acid | PEPPSI-IPr (2) | K₂CO₃ | THF | 92 | [1] |
| 3 | 2-Amino-3-bromopyridine | Phenylboronic Acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 88 | [3] |
| 4 | 2,6-Dibromopyridine | Phenylboronic Acid | Pd/NHC (0.1) | K₂CO₃ | H₂O/MeCN | >90 (mono-arylated) | [4] |
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the bromopyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inerting: Seal the flask, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5.0 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and quench with water (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Architecting C-N Bonds
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, a transformation of immense importance in pharmaceuticals.[5][6]
Mechanistic Rationale & System Selection
The catalytic cycle is analogous to the Suzuki coupling, but the reductive elimination step to form the C-N bond is often more challenging. Success hinges on using a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) and highly electron-rich, bulky ligands.[7][8] These ligands are critical for promoting the difficult C-N reductive elimination from the palladium-amido complex.[9] For volatile amines, conducting the reaction in sealed tubes is a practical strategy to prevent loss of the nucleophile.[7][10]
Caption: The Buchwald-Hartwig C-N coupling catalytic cycle.
Representative Experimental Protocol: Buchwald-Hartwig Amination
-
Vessel Preparation: In a glovebox, add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried vial equipped with a stir bar.
-
Reagent Addition: Add the bromopyridine (1.0 mmol, 1.0 equiv) and the palladium pre-catalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%).
-
Solvent and Amine: Remove the vial from the glovebox. Add anhydrous, degassed toluene (4.0 mL) followed by the amine (1.2 mmol, 1.2 equiv).
-
Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring & Work-up: Follow the procedure outlined for the Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing C(sp) Scaffolds
The Sonogashira coupling is an efficient method for linking terminal alkynes to aryl halides, creating C(sp²)-C(sp) bonds.[11]
Mechanistic Rationale & System Selection
The reaction typically employs a dual catalytic system: a palladium complex to perform the cross-coupling and a copper(I) salt (e.g., CuI) to act as a co-catalyst. The copper forms a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium(II) center. A common side reaction is the copper-catalyzed homocoupling of the alkyne (Glaser coupling), which is promoted by oxygen.[12] Therefore, maintaining strictly anaerobic conditions is crucial. Copper-free variants have been developed to mitigate this issue, though they may require different ligands or conditions.
Comparative Performance Data
| Entry | Bromopyridine | Alkyne | Catalyst System (mol%) | Base | Solvent | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃ (2.5/5), CuI (5) | Et₃N | DMF | 96 | [11][13] |
| 2 | 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂/PPh₃ (2.5/5), CuI (5) | Et₃N | DMF | 85 | [11][13] |
| 3 | 4-Iodo-2-bromopyridine | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | Selective coupling at C-I | [12] |
Section 2: The Economic Choice: Copper-Catalyzed Ullmann Coupling
Long before the rise of palladium, copper was the metal of choice for C-N and C-O bond formation via the Ullmann condensation. While historically plagued by harsh reaction conditions (high temperatures, stoichiometric copper), modern advancements have led to the development of efficient catalytic systems that operate under milder conditions.[14]
Mechanistic Rationale & System Selection
The exact mechanism of copper-catalyzed couplings is still debated but is distinct from the Pd(0)/Pd(II) cycle, likely involving Cu(I)/Cu(III) intermediates or radical pathways. The key to modern Ullmann-type reactions is the use of a ligand to solubilize and activate the copper salt. Simple, inexpensive ligands like 1,10-phenanthroline, 1,2-diols, or even specific imidazoles can dramatically promote the reaction, allowing for lower catalyst loadings and temperatures.[15][16][17] The primary advantage of copper is its low cost and low toxicity compared to palladium, making it highly attractive for large-scale synthesis.
Representative Experimental Protocol: Cu-Catalyzed N-Arylation
-
Vessel Preparation: To a reaction tube, add CuCl (0.05 mmol, 5 mol%), the carbazole or other amine (1.0 mmol, 1.0 equiv), the 2-bromopyridine derivative (1.2 mmol, 1.2 equiv), and t-BuOLi (2.0 mmol, 2.0 equiv).
-
Ligand and Solvent: Add 1-methyl-imidazole (0.1 mmol, 10 mol%) and toluene (3.0 mL).
-
Reaction: Seal the tube and heat the mixture to 110 °C with stirring for 12-24 hours.
-
Monitoring & Work-up: Follow standard procedures for monitoring and aqueous work-up.
Section 3: The Rising Power: Nickel-Catalyzed Coupling
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium, offering unique reactivity profiles. It is particularly adept at coupling reactions involving alkyl electrophiles and enables novel transformations like cross-electrophile coupling.[18][19][20]
Mechanistic Rationale & System Selection
Nickel can access multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)), allowing it to participate in catalytic cycles that can proceed via two-electron pathways (similar to palladium) or single-electron transfer (SET) radical-type mechanisms.[21] This dual reactivity is a key advantage. A groundbreaking application is the direct cross-coupling of two different electrophiles (e.g., a bromopyridine and an alkyl bromide) in the presence of a stoichiometric reductant (like Mn or Zn metal).[18][19] This avoids the need to pre-form sensitive organometallic reagents (like Grignards), expanding functional group compatibility. Ligands such as bipyridines or bathophenanthroline are often used to stabilize the active nickel species.[19]
Caption: General workflow for a nickel-catalyzed cross-electrophile coupling experiment.
Representative Experimental Protocol: Ni-Catalyzed Cross-Electrophile Coupling
-
Vessel Preparation: On the benchtop, add NiBr₂·3H₂O (0.15 mmol, 5 mol%), bathophenanthroline ligand (0.15 mmol, 5 mol%), and manganese powder (6.0 mmol, 2.0 equiv) to a 1-dram vial.
-
Reagent Addition: Add the 2-chloropyridine (3.0 mmol, 1.0 equiv) and the alkyl bromide (3.3 mmol, 1.1 equiv).
-
Solvent and Reaction: Add DMF (1.0 mL), seal the vial, and heat to 60-80 °C with stirring for 4-22 hours.
-
Monitoring & Work-up: Follow standard procedures for monitoring and aqueous work-up.
Section 4: The New Frontiers: Advanced Catalytic Concepts
Photoredox Catalysis
Visible-light photoredox catalysis utilizes light energy to generate highly reactive radical intermediates via single-electron transfer (SET) under exceptionally mild conditions.[22][23] A photocatalyst (e.g., an iridium or ruthenium complex) absorbs a photon, becomes excited, and can then oxidize or reduce a substrate to initiate a radical cascade. This approach enables transformations that are difficult or impossible to achieve with traditional thermal methods.[22] In the context of bromopyridines, it can be used for C-H functionalization, alkylations, and other novel couplings, often at room temperature.[24][25]
Enzymatic Catalysis
For ultimate selectivity, particularly in late-stage functionalization of complex molecules like peptides or natural products, biocatalysis is unparalleled. The strategy often involves a two-step sequence: first, a flavin-dependent halogenase enzyme installs a bromine atom at a specific, sterically accessible position on an aromatic ring (e.g., a tryptophan residue).[26][27] This enzymatically brominated intermediate can then be subjected to a standard palladium-catalyzed coupling reaction, such as a Suzuki-Miyaura coupling, to install a new functional group with surgical precision.[26][27] This chemoenzymatic approach combines the best of both worlds: the exquisite selectivity of enzymes and the broad reaction scope of transition metal catalysis.
Comparative Analysis & Decision-Making Framework
Choosing the right catalytic system is a multifactorial decision. The optimal choice depends on the specific coupling partners, desired scale, cost constraints, and available equipment.
At-a-Glance Comparison of Catalytic Systems
| Feature | Palladium Systems | Copper Systems | Nickel Systems | Photoredox Systems | Enzymatic Systems |
| Primary Use | C-C, C-N, C-O, C-S coupling | C-N, C-O, C-S coupling | C-C (esp. C-sp³), Cross-Electrophile | Novel/Radical-mediated couplings | Site-selective functionalization |
| Key Advantage | Broadest scope, high yields | Low cost, low toxicity | Unique reactivity, alkyl coupling | Extremely mild conditions (RT) | Unmatched regioselectivity |
| Key Disadvantage | High cost, potential toxicity | Harsher conditions, narrower scope | Air/moisture sensitivity | Requires specific light equipment | Very narrow substrate scope |
| Catalyst Loading | 0.1 - 5 mol% | 1 - 10 mol% | 1 - 10 mol% | 0.5 - 2 mol% | N/A (Biocatalyst) |
| Temp. Range (°C) | 25 - 120 | 80 - 200 | 25 - 100 | 20 - 40 | 20 - 40 |
Decision-Making Flowchart
Caption: A flowchart to guide catalyst system selection for bromopyridine coupling.
Conclusion
The functionalization of bromopyridines is a mature yet continually evolving field. While palladium catalysis remains the most versatile and broadly applicable tool in the synthetic chemist's arsenal, a nuanced understanding of the alternatives is essential for optimal route design. Copper provides a low-cost, scalable option for specific C-N and C-O couplings. Nickel offers powerful, unique solutions for challenging transformations, particularly in cross-electrophile coupling. Finally, photoredox and enzymatic catalysis are pushing the boundaries of what is possible, enabling reactions under remarkably mild and selective conditions. The judicious selection of a catalytic system, grounded in a firm understanding of the underlying mechanistic principles, will continue to drive innovation in the synthesis of pharmaceuticals, functional materials, and beyond.
References
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The Art of Inhibition: A Comparative Guide to the Biological Activity of 3-Bromo-5-morpholinopyridine Derivatives and Their Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology. Its derivatives have demonstrated a remarkable breadth of biological activities, frequently serving as potent and selective inhibitors of key cellular signaling proteins.[1][2] When coupled with a morpholine moiety—a privileged structure known to enhance pharmacokinetic properties—the resulting scaffold becomes a highly attractive starting point for drug discovery.[3] This guide delves into the biological activity of 3-bromo-5-morpholinopyridine derivatives, a class of compounds with significant potential as kinase inhibitors. Through a comparative analysis with structurally related analogues, we will explore the nuanced structure-activity relationships (SAR) that govern their efficacy and selectivity, providing a framework for the rational design of next-generation targeted therapies.
The this compound Scaffold: A Privileged Core for Kinase Inhibition
The this compound core combines several key features that make it a compelling scaffold for kinase inhibitor design. The pyridine ring can engage in crucial hydrogen bonding interactions with the hinge region of the ATP-binding site of kinases.[4] The morpholine group, beyond improving solubility and metabolic stability, can form additional hydrogen bonds, further anchoring the molecule within the active site.[5] The bromine atom at the 5-position serves as a versatile synthetic handle, allowing for the introduction of a wide array of substituents through cross-coupling reactions, enabling the exploration of different regions of the kinase active site to enhance potency and selectivity.[4]
Comparative Analysis of Biological Activity: this compound Derivatives vs. Analogues
While specific data on this compound derivatives is emerging, a wealth of information on analogous structures provides invaluable insights into their likely biological activities and SAR. The primary target for many morpholine-containing pyridine and pyrimidine derivatives is the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[5][6]
Morpholinopyrimidine Analogues: Potent PI3K/mTOR Inhibitors
A significant body of research has focused on morpholinopyrimidine derivatives as inhibitors of the PI3K/mTOR pathway. These compounds often exhibit potent and, in some cases, dual inhibitory activity against both PI3K and mTOR.
Table 1: Biological Activity of Selected Morpholinopyrimidine Analogues
| Compound ID | R1 | R2 | Target | IC50 (nM) | Cell Line | Reference |
| ZSTK474 | Morpholino | Morpholino | PI3Kα | 16 | - | [7] |
| Compound 12b | Morpholino | 4-Fluorophenylamino | PI3Kα | 31.8 | - | [2] |
| Compound 12d | Morpholino | 4-Chlorophenylamino | mTOR | 830 | - | [2] |
The data in Table 1 highlights the potent PI3Kα inhibitory activity of morpholinopyrimidine derivatives. ZSTK474, a well-characterized pan-PI3K inhibitor, serves as a benchmark for this class of compounds.[7] The work by Aborehab et al. demonstrates that substitution at the 2-position of the pyrimidine ring can modulate activity and selectivity, with different aryl amine substituents influencing potency against PI3Kα and mTOR.[2]
Thienopyrimidine Analogues: Exploring the Impact of the Core Scaffold
Replacing the pyrimidine core with a thienopyrimidine scaffold offers another avenue for modulating biological activity. These analogues have also shown promise as PI3K inhibitors.
Table 2: Biological Activity of Selected Morpholinothienopyrimidine Analogues
| Compound ID | R Group | Target | % Inhibition @ 10 µM | Cell Line | Reference |
| Compound 29 | 3-Hydroxyphenyl | PI3Kβ | 62 | - | [1] |
| Compound 30 | 3-Hydroxyphenyl | PI3Kγ | 84 | - | [1] |
As shown in Table 2, the work by Elmenier et al. on 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives indicates that these compounds can exhibit significant inhibitory activity against different PI3K isoforms.[1] The presence of a 3-hydroxyphenyl group appears to be favorable for activity against the β and γ isoforms of PI3K.
Structure-Activity Relationship (SAR) Insights
Based on the analysis of these and other related analogues, we can infer key SAR trends that are likely to be relevant for this compound derivatives:
-
The Morpholine Moiety is Crucial: The morpholine group is consistently found to be a key pharmacophore, likely forming critical hydrogen bonds within the kinase active site.[5]
-
Substituents at the 5-Position (Bromo Position Analogue): This position is a key vector for introducing diversity. Aryl and heteroaryl substitutions, often introduced via Suzuki or other cross-coupling reactions, can lead to significant gains in potency by accessing deeper pockets within the ATP-binding site.[4]
-
The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor, interacting with the hinge region of the kinase.[4]
-
Impact of the Bromo Substituent: The presence of a halogen, such as bromine, on the aromatic ring can enhance binding affinity through halogen bonding and by influencing the electronic properties of the scaffold.[8]
Signaling Pathway and Experimental Workflow
The primary mechanism of action for these compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.
Experimental Protocols
The evaluation of the biological activity of these compounds typically involves a series of in vitro assays to determine their potency and selectivity.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay is used to determine the IC50 value of a compound against a specific kinase.
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, the appropriate substrate, and ATP.
-
Compound Addition: Add the diluted test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO alone).
-
Incubation: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
ATP Detection: Add a reagent that stops the kinase reaction and detects the amount of remaining ATP by generating a luminescent signal.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[4]
Caption: A typical workflow for an in vitro luminescence-based kinase inhibition assay.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the cytotoxic effect of a compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Live cells will reduce the MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.[9]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors, particularly targeting the PI3K/Akt/mTOR pathway. By leveraging the extensive structure-activity relationship data from analogous morpholinopyrimidine and thienopyrimidine derivatives, medicinal chemists can rationally design new compounds with enhanced potency, selectivity, and desirable pharmacokinetic properties. The bromine at the 5-position provides a key point for diversification, allowing for the fine-tuning of activity against specific kinase isoforms. Future research in this area will likely focus on exploring a wider range of substituents at this position and further characterizing the biological activity of these exciting new molecules in relevant preclinical models of cancer.
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Beyond the Bromo: A Comparative Guide to Alternative Reagents for the 3-Bromo-5-morpholinopyridine Scaffold in Drug Discovery
An In-Depth Technical Guide for Researchers
Introduction: The Strategic Value of 3-Bromo-5-morpholinopyridine
In the landscape of modern medicinal chemistry, this compound stands out as a highly valuable heterocyclic building block. Its utility is rooted in a trifecta of advantageous features: the pyridine core, a common bioisostere for phenyl rings that enhances solubility and allows for fine-tuning of basicity; the morpholine moiety, a "privileged structure" known to bestow favorable pharmacokinetic properties such as improved metabolic stability and aqueous solubility[1][2]; and the strategically placed bromine atom. This bromine at the C-3 position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures[3][4].
This building block is frequently employed in the synthesis of kinase inhibitors and other targeted therapeutics, where the morpholinopyridine scaffold can form crucial hydrogen bonds and hydrophobic interactions within the target's active site[5][6][7]. However, reliance on a single building block can limit chemical space exploration and introduce synthetic or cost-related bottlenecks. This guide provides a comprehensive comparison of viable alternative reagents, offering researchers a broader palette for lead optimization and novel scaffold design. We will dissect alternatives from two key perspectives: alternative coupling partners on the morpholinopyridine core and bioisosteric replacements for the entire scaffold.
Part 1: Alternative Coupling Partners on the 5-Morpholinopyridine Core
The bromine atom in this compound is a reliable reactant for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, the workhorses of modern drug discovery for C-C and C-N bond formation, respectively[8][9]. The choice of halide or leaving group, however, is a critical experimental parameter that directly influences reactivity, cost, and catalyst selection.
Comparative Analysis of Halides and Triflates
The reactivity of aryl halides in palladium-catalyzed oxidative addition typically follows the trend I > Br > Cl. This has significant implications for reaction conditions.
-
3-Chloro-5-morpholinopyridine : As the most cost-effective option, the chloro-analogue is highly desirable for large-scale synthesis. However, its lower reactivity necessitates the use of more electron-rich, sterically hindered phosphine ligands (e.g., Buchwald or Fu-type ligands) and often requires higher temperatures to achieve efficient oxidative addition of the Pd(0) catalyst to the C-Cl bond[9].
-
3-Iodo-5-morpholinopyridine : This analogue offers the highest reactivity, often enabling coupling at lower temperatures or with less active catalyst systems. This can be advantageous when working with thermally sensitive substrates. The trade-off is significantly higher cost and potentially lower stability of the starting material.
-
5-Morpholinopyridin-3-yl trifluoromethanesulfonate (Triflate) : Triflates are excellent leaving groups with reactivity often comparable to or exceeding that of iodides. They are synthesized from the corresponding 3-hydroxy-5-morpholinopyridine. This route is particularly valuable when direct halogenation is problematic or when milder coupling conditions are paramount.
Flipping the Script: The Boronic Acid/Ester Alternative
An alternative and powerful strategy is to reverse the roles of the coupling partners. Instead of a halide, the morpholinopyridine core can be functionalized with a boronic acid or a more stable boronate ester (e.g., pinacol ester).
-
5-Morpholinopyridin-3-ylboronic Acid/Ester : This reagent allows for coupling with a wide array of commercially available aryl or heteroaryl halides and triflates. Boronic acids and their derivatives are central to the Suzuki-Miyaura reaction's success due to their general stability and low toxicity[10][11]. This approach dramatically expands the diversity of accessible final compounds.
Below is a summary table comparing these coupling partners.
| Feature | 3-Chloro- | 3-Bromo- | 3-Iodo- | 3-Triflate- | 3-Boronic Ester- |
| Relative Reactivity | Low | Medium | High | High | (Acts as Nucleophile) |
| Typical Catalyst | Pd(OAc)₂, Electron-rich ligands (e.g., XPhos, SPhos) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄ | Pd(PPh₃)₄ | Pd(dppf)Cl₂ |
| Relative Cost | Low | Medium | High | High | Medium-High |
| Key Advantage | Cost-effective for scale-up | Balanced reactivity & cost | High reactivity, mild conditions | High reactivity, alternative synthesis | Versatility, couples with halides |
| Key Disadvantage | Harsher conditions, specialized ligands | May require optimization | Cost, stability | Cost, extra synthetic step | Potential for protodeboronation |
Part 2: Bioisosteric Replacements and Scaffold Hopping
Bioisosterism, the strategy of replacing a functional group with another that retains similar physicochemical and steric properties, is a cornerstone of lead optimization[12][13]. Alternatives to the this compound scaffold can be explored by replacing the morpholine moiety or by "scaffold hopping" to an entirely different heterocyclic core.
Morpholine Bioisosteres: Modulating Properties at the Periphery
The morpholine ring is prized for its metabolic stability and ability to act as a hydrogen bond acceptor. However, modifying this group can profoundly impact a compound's properties[14][15].
-
Thiomorpholine : Replacing the oxygen with sulfur increases lipophilicity and can alter metabolic pathways. The sulfur can exist in different oxidation states (sulfide, sulfoxide, sulfone), offering multiple avenues for property modulation.
-
Piperazine Derivatives : Substituting oxygen with a nitrogen atom introduces a basic center and a potential point for further derivatization. While this can enhance solubility, it can also dramatically alter target binding. For instance, in studies of the PI3K inhibitor ZSTK474, replacing a morpholine with a piperazine led to a significant loss of inhibitory activity, highlighting the structural sensitivity of the binding pocket[5].
-
Piperidine : Removing the second heteroatom to form a piperidine ring increases lipophilicity and removes a hydrogen bond acceptor, which can be used to probe the importance of that interaction.
-
Spirocyclic Ethers/Amines (e.g., 2-Oxa-6-azaspiro[3.3]heptane) : These more rigid, three-dimensional bioisosteres can improve aqueous solubility and metabolic stability while providing a fixed conformational vector for substituents, which can enhance binding affinity by reducing the entropic penalty of binding[16].
Comparative Data for Key Morpholine Bioisosteres
| Bioisostere | Key Property Changes | Potential Impact on Drug Profile |
| Thiomorpholine | ↑ Lipophilicity, new metabolic handle (S-oxidation) | Altered ADME, potential for new interactions |
| Piperazine | ↑ Basicity (pKa), additional H-bond donor/acceptor | Improved solubility, potential for off-target effects, new synthetic handle |
| Piperidine | ↑ Lipophilicity, loss of H-bond acceptor | Probes importance of H-bonding, may increase clearance |
| Azaspiro[3.3]heptane | ↑ 3-Dimensionality, ↑ Rigidity, ↑ Solubility | Improved ADME, potentially higher binding affinity |
Experimental Protocols and Workflow Visualization
To translate theory into practice, we provide detailed, self-validating protocols for key synthetic transformations involving this compound. The causality behind each step is explained to ensure reproducibility and understanding.
Workflow for a General Suzuki-Miyaura Cross-Coupling Reaction
This workflow illustrates the synthesis of an aryl-substituted morpholinopyridine, a common step in building kinase inhibitors.
Caption: Buchwald-Hartwig amination workflow.
-
Experimental Rationale :
-
Strong Base (Step 1) : A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, making it a more effective nucleophile for displacement of the halide from the palladium center during the catalytic cycle.[8][17]
-
Catalyst System (Step 2) : A combination of a palladium source (Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (like XPhos) is essential. The ligand stabilizes the palladium complex, promotes oxidative addition, and facilitates the crucial reductive elimination step that forms the C-N bond.[18]
-
Logical Relationships of Alternative Reagents
The following diagram illustrates the strategic relationships between this compound and its primary alternatives.
Caption: Alternatives to this compound.
Conclusion
While this compound is an exceptional and reliable building block, a thorough understanding of its alternatives is critical for robust and innovative drug discovery programs. The choice between a chloro-, bromo-, or iodo-analogue represents a classic optimization problem, balancing reactivity against cost. The use of boronic esters provides an orthogonal synthetic strategy that greatly expands access to novel chemical matter. Furthermore, the judicious application of bioisosterism—replacing the morpholine with moieties like thiomorpholine or advanced spirocycles—allows for the systematic fine-tuning of a drug candidate's ADME/Tox profile. By leveraging this expanded toolkit of reagents and synthetic strategies, researchers can accelerate the journey from hit to lead and develop next-generation therapeutics with improved efficacy and safety profiles.
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The Pivotal Role of the Morpholine Moiety: A Comparative Guide to the Structure-Activity Relationship of Morpholinopyridines in Kinase Inhibition
In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors for oncology, the morpholinopyridine scaffold has emerged as a cornerstone for the development of potent and selective therapeutic agents. The inherent physicochemical and pharmacological properties of the morpholine ring, coupled with the versatility of the pyridine core, provide a robust framework for fine-tuning molecular interactions with target kinases.[1] This guide offers an in-depth exploration of the structure-activity relationships (SAR) of morpholinopyridine derivatives, providing a comparative analysis of their performance as kinase inhibitors, supported by experimental data and detailed protocols for their evaluation.
The Morpholine Advantage: More Than Just a Solubilizing Group
The morpholine moiety is far more than a simple appendage to enhance solubility. Its true value lies in its ability to act as a crucial pharmacophore, primarily through the hydrogen-bonding capacity of its oxygen atom.[2] This interaction is frequently observed in the hinge region of kinase active sites, a critical area for ATP binding. For instance, in many phosphatidylinositol 3-kinase (PI3K) inhibitors, the morpholine oxygen forms a key hydrogen bond with the backbone amide of a valine residue in the hinge region, anchoring the inhibitor in the ATP-binding pocket.[3] This fundamental interaction is a recurring theme in the SAR of numerous morpholinopyridine-based kinase inhibitors.
Decoding the Structure-Activity Landscape: A Comparative Analysis
The biological activity of morpholinopyridine derivatives can be exquisitely modulated by strategic structural modifications. Here, we dissect the key SAR trends observed in the literature, focusing on substitutions on both the pyridine and morpholine rings, as well as the overall scaffold architecture.
The Pyridine Core: A Hub for Potency and Selectivity
The pyridine ring serves as the central scaffold from which various substituents can be explored to optimize potency and selectivity. The position and nature of these substituents are critical determinants of a compound's inhibitory profile.
-
Substitutions at the 2- and 4-positions: These positions are frequently exploited to introduce groups that can interact with the affinity pocket and the solvent-exposed region of the kinase active site. For example, in a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, modifications at other positions of the pyrimidine core were explored, but the dimorpholino substitution pattern was found to be crucial for potent PI3K inhibitory activity.
-
Aryl and Heteroaryl Substitutions: The introduction of aryl or heteroaryl groups on the pyridine ring can lead to additional π-π stacking or hydrophobic interactions with the kinase, significantly enhancing potency. The nature and substitution pattern of these aromatic rings can also influence selectivity for different kinase isoforms. For instance, a series of 4-aryl-3-cyano-2-(3-hydroxyphenyl)-6-morpholino-pyridines displayed varying selectivity profiles against PI3K isoforms depending on the aryl group at the 4-position.[4]
The Morpholine Ring: Not an Immutable Pharmacophore
While the morpholine ring is a key interacting element, its structure is not sacrosanct. Analogs with modified morpholine rings have been synthesized to probe the importance of its conformation and the role of the oxygen atom.
-
Replacement of the Morpholine Oxygen: Studies on ZSTK474, a pan-Class I PI3K inhibitor, have shown that replacing one of the morpholine oxygens with a nitrogen (piperazine analog) leads to a significant drop in inhibitory activity.[3] This highlights the critical role of the hydrogen bond acceptor at this position. However, N-acetylation of the piperazine analog was able to restore the inhibitory profile, suggesting that the acetyl group's oxygen could mimic the hydrogen bonding of the original morpholine oxygen.[3]
-
Bridged Morpholines: The introduction of bridged morpholine moieties has been explored to rigidly constrain the conformation of the ring. This can lead to enhanced binding affinity and selectivity by locking the molecule into a more favorable conformation for interaction with the target kinase.
Quantitative Comparison of Morpholinopyridine Derivatives as PI3K Inhibitors
To provide a clear comparison of the impact of structural modifications, the following table summarizes the in vitro inhibitory activities (IC50 values) of representative morpholinopyridine derivatives against class I PI3K isoforms.
| Compound | Scaffold | R1 | R2 | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Reference |
| ZSTK474 | 2,4-dimorpholino-s-triazine | Morpholino | Morpholino | 5.0 | 20.8 | 16.6 | 3.9 | [3][5] |
| Analog 2a | 2-morpholino-4-piperazino-s-triazine | Morpholino | Piperazino | 180 | >1000 | >1000 | 140 | [3] |
| Analog 2b | 2-morpholino-4-(N-acetylpiperazino)-s-triazine | Morpholino | N-acetylpiperazino | 2.9 | 21.0 | 14.0 | 4.8 | [3] |
| Compound 14 | Trisubstituted morpholinopyrimidine | - | - | ~1.5-3x more potent than ZSTK474 | - | - | - | [6][7] |
| Compound 9b | 4-aryl-6-morpholinopyridine | 3-hydroxyphenyl | 4-chlorophenyl | 0.12 µM | 1.2 µM | 1.5 µM | 0.8 µM | [4] |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to potential variations in assay conditions.
Experimental Workflows: From Synthesis to Biological Evaluation
The successful development of morpholinopyridine inhibitors relies on robust synthetic methodologies and reliable biological assays. This section provides an overview of the key experimental workflows.
Synthetic Strategy: Building the Morpholinopyridine Core
The synthesis of morpholinopyridine derivatives often involves sequential nucleophilic aromatic substitution and cross-coupling reactions.[7] A common approach starts with a di- or tri-chlorinated pyridine or pyrimidine core.
Caption: General synthetic workflow for morpholinopyridine analogs.
Biological Evaluation: Assessing Kinase Inhibition and Cellular Activity
The biological activity of synthesized compounds is typically assessed through a cascade of in vitro assays.
-
In Vitro Kinase Inhibition Assay: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³³P]-ATP into a substrate.[8] Alternatively, luminescence-based assays like ADP-Glo™ measure the amount of ADP produced during the kinase reaction.[9]
-
Cellular Proliferation Assay (MTT/MTS Assay): This colorimetric assay is widely used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.[10] Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, the amount of which is proportional to the number of viable cells.[11][12]
Caption: Tiered workflow for evaluating morpholinopyridine inhibitors.
Detailed Experimental Protocols
General Procedure for Synthesis of 2,4-Disubstituted Pyrimidines
To a solution of 2,4-dichloropyrimidine (1 equivalent) in a suitable solvent such as chloroform, the first nucleophile (e.g., morpholine, 1 equivalent) and a base (e.g., triethylamine, 1.3 equivalents) are added at room temperature.[13] The reaction mixture is stirred for a specified time, and the progress is monitored by thin-layer chromatography (TLC). After completion, the volatile components are removed under vacuum, and the crude product is purified by silica gel chromatography to yield the monosubstituted intermediate. The second substitution is then carried out using a different nucleophile and appropriate reaction conditions, often a Buchwald-Hartwig or Suzuki cross-coupling reaction to introduce an aryl or amino group at the 4-position.[13]
Protocol for MTT Cell Proliferation Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Treat the cells with serial dilutions of the morpholinopyridine compounds and incubate for a specified period (e.g., 72 hours).[14]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the MTT solution. Add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[11][14] Cell viability is calculated as a percentage of the untreated control.
Protocol for In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, the specific substrate (e.g., a peptide or protein), and the kinase assay buffer.
-
Inhibitor Addition: Add serially diluted morpholinopyridine compounds or a vehicle control (DMSO) to the reaction mixture.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]-ATP. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.[8]
-
Incubation: Incubate the reaction at 30°C for a predetermined linear time course.
-
Reaction Termination and Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate, which will bind the phosphorylated substrate.[8]
-
Washing and Detection: Wash the filter plate to remove unincorporated [γ-³³P]-ATP. Add a scintillation cocktail to the wells and measure the radioactivity using a microplate scintillation counter.[8] The percentage of kinase inhibition is calculated relative to the vehicle control.
The PI3K/Akt/mTOR Signaling Pathway: A Key Target
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Morpholinopyridine derivatives have been extensively developed as inhibitors of PI3K, a key kinase in this pathway.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholinopyridine compounds.
Conclusion
The morpholinopyridine scaffold represents a privileged structure in the design of kinase inhibitors. The systematic exploration of its structure-activity relationships has led to the development of highly potent and, in some cases, isoform-selective inhibitors. The key to this success lies in the strategic interplay between the hydrogen-bonding capacity of the morpholine ring and the diverse substitutions on the pyridine core that fine-tune interactions with the kinase active site. As our understanding of kinase biology deepens, the principles of SAR outlined in this guide will continue to inform the rational design of the next generation of morpholinopyridine-based therapeutics, offering hope for more effective and targeted cancer treatments.
References
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- Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
- Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR.
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A Comparative Guide to the Synthesis of 3-Bromo-5-morpholinopyridine: A Cost-Benefit Analysis for the Modern Laboratory
For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 3-Bromo-5-morpholinopyridine is a valuable building block in the synthesis of a variety of pharmacologically active compounds. This guide provides an in-depth, objective comparison of the most common synthetic routes to this important molecule, offering supporting data and field-proven insights to inform your selection of the most appropriate method for your research and development needs.
Introduction: The Significance of this compound
This compound serves as a crucial scaffold in medicinal chemistry. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the morpholine moiety can enhance solubility, metabolic stability, and target engagement of the final drug candidate. The strategic positioning of these groups on the pyridine ring makes this compound a versatile starting material for the synthesis of molecules targeting a range of therapeutic areas.
This guide will focus on a cost-benefit analysis of three primary synthetic strategies starting from commercially available precursors:
-
Nucleophilic Aromatic Substitution (SNAr) from 3,5-Dibromopyridine
-
Palladium-Catalyzed Buchwald-Hartwig Amination from 3,5-Dibromopyridine
-
A Potential Route from 3-Amino-5-bromopyridine
We will delve into the experimental protocols, cost of goods, safety and environmental considerations, and overall efficiency of each approach to provide a holistic view for informed decision-making.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
The direct reaction of 3,5-dibromopyridine with morpholine is a classic example of nucleophilic aromatic substitution. The electron-withdrawing nature of the pyridine nitrogen and the second bromine atom sufficiently activates the ring for nucleophilic attack by morpholine. This reaction can be driven to completion under thermal conditions, with microwave irradiation offering a significant acceleration.
Reaction Mechanism
The SNAr mechanism proceeds via a two-step addition-elimination pathway. The nucleophilic morpholine attacks the C5 position of 3,5-dibromopyridine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring. In the subsequent step, the leaving group, a bromide ion, is eliminated, restoring the aromaticity of the ring and yielding the desired product.
Experimental Protocols
Protocol 1A: Conventional Heating
While specific protocols for conventional heating of 3,5-dibromopyridine with morpholine are less common in recent literature due to long reaction times and potential side product formation, a general procedure would involve heating the neat reactants or using a high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) at elevated temperatures (100-150 °C) for an extended period (12-48 hours). A base, such as potassium carbonate or cesium carbonate, is often added to scavenge the HBr formed.
Protocol 1B: Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a significant improvement in terms of reaction time and often, yield.
-
Reaction Setup: To a microwave process vial, add 3,5-dibromopyridine (1.0 equiv.), morpholine (2.0 equiv.), and a high-boiling solvent such as NMP/toluene (1:1 mixture, to a concentration of ~0.5 M).
-
Reaction Conditions: The vial is sealed and subjected to microwave irradiation at 180 °C for 30-60 minutes.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford this compound. A reported yield for a similar reaction is 63%[1].
Cost-Benefit Analysis of the SNAr Route
| Parameter | Conventional Heating | Microwave-Assisted |
| Starting Material Cost | Low | Low |
| Reagent Cost | Low | Low |
| Energy Cost | High (prolonged heating) | Low (short reaction time) |
| Time Efficiency | Poor | Excellent |
| Yield | Moderate to Good | Good (reported 63%[1]) |
| Scalability | Moderate | Moderate (batch size limited by microwave reactor) |
| Safety Concerns | High temperatures, pressure build-up | High temperatures and pressure in a sealed vessel |
| Environmental Impact | Use of high-boiling, potentially hazardous solvents (NMP, DMF) | Use of high-boiling, potentially hazardous solvents (NMP) |
Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and represents a more modern approach to the synthesis of aryl amines[2][3]. This method is particularly useful for less reactive aryl halides and can often be performed under milder conditions than traditional SNAr reactions.
Reaction Mechanism
The catalytic cycle of the Buchwald-Hartwig amination is well-established. It begins with the oxidative addition of the aryl bromide (3,5-dibromopyridine) to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine (morpholine). In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the active Pd(0) catalyst.
Experimental Protocol
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add 3,5-dibromopyridine (1.0 equiv.), a palladium precursor such as tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 1-2 mol%), a suitable phosphine ligand like (±)-BINAP or XPhos (2-4 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu, 1.4-2.0 equiv.).
-
Reagent Addition: Add anhydrous, degassed toluene as the solvent, followed by morpholine (1.2 equiv.).
-
Reaction Conditions: The reaction mixture is heated to 80-110 °C and stirred for 2-24 hours, with the progress monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite to remove palladium residues. The filtrate is then washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography. Expected yields for such reactions are typically in the range of 70-95%.
Cost-Benefit Analysis of the Buchwald-Hartwig Route
| Parameter | Analysis |
| Starting Material Cost | Low |
| Reagent Cost | High (Palladium catalyst and phosphine ligand are expensive) |
| Energy Cost | Moderate (requires heating, but for shorter durations than conventional SNAr) |
| Time Efficiency | Good |
| Yield | High (typically >70%) |
| Scalability | Excellent |
| Safety Concerns | Handling of pyrophoric base (NaOt-Bu), toxicity of palladium and ligands |
| Environmental Impact | Use of organic solvents, generation of palladium-containing waste |
Route 3: A Potential Pathway from 3-Amino-5-bromopyridine
A third conceivable route involves starting with the more functionalized 3-amino-5-bromopyridine and constructing the morpholine ring. This could theoretically be achieved by reacting the amino group with a bifunctional electrophile such as bis(2-chloroethyl) ether in the presence of a base.
Proposed Reaction
The primary amino group of 3-amino-5-bromopyridine would need to undergo a double N-alkylation with bis(2-chloroethyl) ether to form the six-membered morpholine ring. This reaction would likely require a strong base to deprotonate the amine and facilitate the nucleophilic attack on the electrophile.
Challenges and Considerations
This route is not well-documented in the literature for the synthesis of this compound. Several challenges can be anticipated:
-
Low Reactivity: The nucleophilicity of the amino group on the pyridine ring is reduced due to the electron-withdrawing nature of the ring.
-
Side Reactions: Intermolecular reactions between molecules of 3-amino-5-bromopyridine and bis(2-chloroethyl) ether could lead to polymerization or the formation of undesired oligomers. Intramolecular cyclization might be inefficient.
-
Harsh Conditions: Forcing conditions (high temperatures, very strong bases) would likely be required, which could lead to decomposition of the starting materials or product.
-
Hazardous Reagents: Bis(2-chloroethyl) ether is a toxic and carcinogenic compound, posing significant safety risks[2][6][7][8][9].
Due to the lack of established protocols and the significant potential for complications and safety hazards, this route is considered less viable and is not recommended without substantial process development and optimization. A detailed cost-benefit analysis is therefore not presented for this route.
Comparative Summary and Data Presentation
To facilitate a direct comparison, the key metrics for the two primary synthetic routes are summarized below.
| Feature | SNAr (Microwave) | Buchwald-Hartwig Amination |
| Starting Material | 3,5-Dibromopyridine | 3,5-Dibromopyridine |
| Key Reagents | Morpholine, NMP/Toluene | Morpholine, Pd2(dba)3, Ligand (e.g., XPhos), NaOt-Bu, Toluene |
| Reported/Expected Yield | ~63%[1] | 70-95% (estimated) |
| Reaction Time | 30-60 minutes | 2-24 hours |
| Estimated Reagent Cost per Mole of Product | Low | High |
| Process Complexity | Low | Moderate |
| Scalability | Moderate | High |
| Key Hazards | High pressure/temp, hazardous solvent | Pyrophoric base, toxic catalyst/ligand |
| Environmental Impact | Solvent waste (NMP) | Solvent and heavy metal waste |
Cost Estimation of Key Reagents (per gram, for illustrative purposes)
| Reagent | Approximate Cost (USD/g) |
| 3,5-Dibromopyridine | $1-5[3][5][10][11][12] |
| Morpholine | < $1[13][14][15][16][17] |
| 3-Amino-5-bromopyridine | $5-15[1][18][19][20] |
| Sodium tert-butoxide | $0.5-2[21][22][23][24][25] |
| Pd2(dba)3 | $70-150[21][22][26][27][28] |
| (±)-BINAP | $70-100[29][30] |
| XPhos | $100-200[28][29][31][32][33] |
| N-Methyl-2-pyrrolidone (NMP) | < $1 |
| Bis(2-chloroethyl) ether | ~$1-3 |
Note: Prices are estimates based on bulk catalog listings and are subject to change. For large-scale synthesis, costs can be significantly lower.
Visualization of Synthetic Workflows
Caption: Comparative workflows for the synthesis of this compound.
Safety and Environmental Considerations
-
N-Methyl-2-pyrrolidone (NMP): NMP is a versatile solvent but is coming under increasing regulatory scrutiny due to its reproductive toxicity[4][26][27][34][35]. Many organizations are seeking to replace NMP with greener alternatives. It is, however, biodegradable[1][6].
-
Palladium Catalysts and Ligands: Palladium compounds, while used in catalytic amounts, are toxic and must be handled with care. Phosphine ligands can also be toxic and air-sensitive. Proper disposal of heavy metal waste is crucial to minimize environmental impact[30][36][37][38].
-
Sodium tert-butoxide: This is a strong base that is highly flammable and reacts violently with water. It should be handled under an inert atmosphere.
-
3,5-Dibromopyridine: This compound is harmful if swallowed or in contact with skin and causes skin and eye irritation[12].
-
Morpholine: Morpholine is a flammable and corrosive liquid that can cause severe skin burns and eye damage.
-
Bis(2-chloroethyl) ether: This compound is highly toxic, a probable human carcinogen, and poses a significant health risk[2][6][7][8][9]. Its use should be avoided if possible.
Senior Application Scientist's Recommendation
The choice of synthetic route for this compound is a trade-off between cost, speed, yield, and scalability.
For small-scale, rapid synthesis in a research or discovery setting , the microwave-assisted SNAr reaction (Route 1B) is highly recommended. The exceptionally short reaction times and simple reagent profile make it an attractive option for quickly generating material for initial studies. The primary drawback is the use of NMP, which may be a concern in some laboratories.
For large-scale synthesis and process development , the Buchwald-Hartwig amination (Route 2) is the superior choice. Despite the higher upfront cost of the catalyst and ligand, this route offers higher yields, greater substrate scope (should modifications be needed), and is more readily scalable. The milder reaction conditions (compared to high-temperature SNAr) and the vast body of literature on this reaction provide a solid foundation for robust process optimization. The cost of the catalyst can be mitigated on a larger scale, and catalyst recycling strategies can be explored.
The proposed route from 3-amino-5-bromopyridine (Route 3) is not recommended for general use due to the lack of a reliable protocol and the significant safety concerns associated with bis(2-chloroethyl) ether.
Ultimately, the optimal choice will depend on the specific needs of your project, including the scale of the synthesis, the available equipment, and your institution's policies on solvent and reagent use.
References
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- Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia.
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- U.S. Environmental Protection Agency. (n.d.). Dichloroethyl ether (BIS(2-Chloroethyl)Ether).
- Wikipedia. (n.d.). Bis(chloroethyl) ether. In Wikipedia.
- Government of Canada. (2024, January 26). NMP and your health.
- Univar Solutions. (n.d.). Morpholine.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Bromopyridine Isomers
For researchers, scientists, and professionals in drug development, the unambiguous identification of positional isomers is a foundational requirement for ensuring the purity, safety, and efficacy of synthesized compounds. Bromopyridines, as versatile building blocks in medicinal chemistry and materials science, present a classic analytical challenge: distinguishing between the 2-, 3-, and 4-isomers. While they share the same molecular formula and weight, the position of the bromine atom profoundly influences their electronic environment, leading to distinct spectroscopic fingerprints.
This guide provides an in-depth comparison of 2-, 3-, and 4-bromopyridine using four cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Beyond presenting data, we will explore the causality behind the spectral differences and provide field-proven experimental protocols to enable robust and reproducible characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Elucidation
NMR spectroscopy is arguably the most powerful technique for distinguishing between the bromopyridine isomers. The chemical shift (δ) and spin-spin coupling (J) patterns of the aromatic protons and carbons provide a detailed map of the molecule's electronic structure.[1]
Expertise & Experience: Understanding the Electronic Effects
The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This effect is most pronounced at the α-positions (C2/C6), causing the attached protons to resonate at a lower field (higher ppm) compared to the β- (C3/C5) and γ- (C4) protons.[2][3] The introduction of an electronegative bromine atom further deshields adjacent protons. The interplay between these two effects creates a unique and predictable NMR spectrum for each isomer.
¹H NMR Comparative Data
The ¹H NMR spectra reveal the most dramatic differences. The symmetry of 4-bromopyridine results in a simple AA'BB' system, while the lower symmetry of the 2- and 3-isomers produces more complex four-spin systems.
| Isomer | Proton Assignment | Approx. Chemical Shift (δ, ppm) in CDCl₃ | Characteristic Coupling Constants (J, Hz) |
| 2-Bromopyridine | H-6 (α to N) | ~8.36 | ³J₅,₆ ≈ 4.8 Hz |
| H-3 (β to N) | ~7.49 | ³J₃,₄ ≈ 8.0 Hz | |
| H-4 (γ to N) | ~7.26 | ³J₄,₅ ≈ 7.4 Hz | |
| H-5 (β to N) | ~7.56 | ⁴J₃,₅ ≈ 1.8 Hz; ⁴J₄,₆ ≈ 2.1 Hz | |
| 3-Bromopyridine | H-2 (α to N) | ~8.68 | ⁴J₂,₄ ≈ 1.9 Hz |
| H-6 (α to N) | ~8.52 | ³J₅,₆ ≈ 4.8 Hz | |
| H-4 (γ to N, α to Br) | ~7.80 | ³J₄,₅ ≈ 8.3 Hz | |
| H-5 (β to N) | ~7.19 | ⁵J₂,₆ ≈ 0.0 Hz | |
| 4-Bromopyridine | H-2, H-6 (α to N) | ~8.68 | ³J₂,₃ / J₅,₆ ≈ 5.4 Hz |
| H-3, H-5 (β to N, α to Br) | ~7.73 | ⁴J₂,₆ / J₃,₅ ≈ 1.8 Hz |
Note: Chemical shifts are highly dependent on solvent and concentration. The data above is compiled from various sources for comparative purposes.[4][5][6]
¹³C NMR Comparative Data
¹³C NMR provides complementary information about the carbon skeleton. The carbon directly attached to the bromine (ipso-carbon) is significantly shifted, providing a key diagnostic signal.
| Isomer | Carbon Assignment | Approx. Chemical Shift (δ, ppm) in CDCl₃ |
| 2-Bromopyridine | C-2 (C-Br) | ~142.4 |
| C-3 | ~128.4 | |
| C-4 | ~122.8 | |
| C-5 | ~138.6 | |
| C-6 | ~150.3 | |
| 3-Bromopyridine | C-2 | ~150.0 |
| C-3 (C-Br) | ~120.5 | |
| C-4 | ~138.0 | |
| C-5 | ~123.8 | |
| C-6 | ~147.5 | |
| 4-Bromopyridine | C-2, C-6 | ~151.0 |
| C-3, C-5 | ~127.0 | |
| C-4 (C-Br) | ~132.0 |
Note: Data is compiled from spectral databases and may vary based on experimental conditions.[7]
Caption: Molecular structures of 2-, 3-, and 4-bromopyridine.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides information about the functional groups and overall structure of a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For substituted pyridines, the key regions are the C-H stretching (3000-3100 cm⁻¹), the C=C and C=N ring stretching (1400-1600 cm⁻¹), and the out-of-plane C-H bending vibrations (700-900 cm⁻¹), which are highly sensitive to the substitution pattern.[8]
Expertise & Experience: The Fingerprint of Substitution
While many ring stretching vibrations are common across the isomers, the pattern of C-H out-of-plane (OOP) bending in the fingerprint region (below 1000 cm⁻¹) is often diagnostic. The number and position of adjacent hydrogens on the ring dictate these strong absorptions. For example, 2-substituted pyridines often show a strong band around 750-780 cm⁻¹, while 3-substituted pyridines show bands near 780-820 cm⁻¹ and 700-740 cm⁻¹. The highly symmetric 4-substituted isomer typically exhibits a single strong OOP band.
IR Comparative Data
| Vibrational Mode | 2-Bromopyridine (cm⁻¹) | 3-Bromopyridine (cm⁻¹) | 4-Bromopyridine (cm⁻¹) |
| Aromatic C-H Stretch | ~3060 | ~3050 | ~3040 |
| Ring Stretching (C=C, C=N) | ~1575, 1558, 1458, 1420 | ~1570, 1560, 1465, 1410 | ~1575, 1470, 1385 |
| C-Br Stretch | ~1120 | ~1020 | ~1050 |
| C-H Out-of-Plane Bending | ~770, 725 | ~870, 775, 705 | ~810 |
Note: Data compiled from NIST and other spectral databases. Peak positions can vary slightly.[9][10][11]
Mass Spectrometry (MS): Confirming Mass and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides the molecular weight of the compound and structural information through its fragmentation pattern.[12]
Expertise & Experience: The Bromine Isotope Pattern
The most crucial diagnostic feature for any brominated compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[13] This results in a characteristic "doublet" for the molecular ion (M⁺) and any bromine-containing fragments, where the M⁺ peak and the (M+2)⁺ peak have almost equal intensity. This immediately confirms the presence of a single bromine atom in the molecule.
The molecular ion for all three isomers will appear as a doublet at m/z 157 and 159. While the primary fragmentation pathways—loss of a bromine radical (·Br) to give m/z 78 or loss of HCN to give m/z 130/132—are common to all three, the relative intensities of the fragment ions may differ slightly, though often not enough for unambiguous isomer differentiation on its own.
MS Comparative Data
| Isomer | Molecular Ion (M⁺, m/z) | Key Fragments (m/z) |
| 2-Bromopyridine | 157/159 | 78 ([M-Br]⁺), 51 |
| 3-Bromopyridine | 157/159 | 78 ([M-Br]⁺), 51 |
| 4-Bromopyridine | 157/159 | 78 ([M-Br]⁺), 51 |
Data compiled from the NIST Mass Spectrometry Data Center.[14][15][16] While MS confirms the elemental composition, it is the least effective of these four techniques for distinguishing the positional isomers.
UV-Vis Spectroscopy: Observing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions in aromatic systems like pyridine. The absorption maxima (λ_max) are sensitive to the electronic effects of substituents.[17]
Expertise & Experience: Solvent and Substituent Effects
The UV spectrum of pyridine shows a strong π → π* transition around 255-260 nm.[18][19] The position of the bromine atom, a weak chromophore, causes slight shifts (bathochromic or hypsochromic) in this absorption band. These shifts are often subtle and highly dependent on the solvent used, making UV-Vis a less definitive tool than NMR for isomer differentiation. However, it can serve as a quick check for purity or identity when a reference spectrum is available.
UV-Vis Comparative Data (in Ethanol)
| Isomer | Approximate λ_max (nm) |
| 2-Bromopyridine | ~235, 275 |
| 3-Bromopyridine | ~262 |
| 4-Bromopyridine | ~265 |
Note: Values are approximate and can vary based on solvent and pH.[9][20][21]
Self-Validating Experimental Protocols
Adherence to standardized protocols is critical for generating high-quality, reproducible data.
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A Senior Application Scientist's Guide to Confirming the Structure of 3-Bromo-5-morpholinopyridine Reaction Products
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of methodologies to confirm the structures of reaction products derived from 3-Bromo-5-morpholinopyridine, a versatile building block in medicinal chemistry. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and trustworthy analytical workflow.
The Strategic Importance of this compound
This compound is a key intermediate, valued for its strategic placement of reactive sites. The pyridine core is a common motif in pharmaceuticals, and the bromine atom at the 3-position serves as a handle for various cross-coupling reactions. The morpholine group at the 5-position modulates the electronic properties of the pyridine ring and provides a point for potential further functionalization or interaction with biological targets.
Given its structure, this compound is primarily susceptible to reactions at the C-Br bond. While direct nucleophilic aromatic substitution (SNAr) at the 3-position of a pyridine ring is generally disfavored due to the inability to delocalize the negative charge of the Meisenheimer intermediate onto the nitrogen atom, modern cross-coupling methodologies have opened up a plethora of synthetic possibilities.[1][2] This guide will focus on the products of two of the most powerful and widely used of these reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
Comparative Analysis of Reaction Products and Structural Elucidation Workflow
The two primary reaction pathways we will consider for this compound are C-N bond formation (Buchwald-Hartwig amination) and C-C bond formation (Suzuki-Miyaura coupling). The resulting products, while both derived from the same starting material, will have distinct structural features that necessitate a robust and multi-faceted analytical approach for confirmation.
| Reaction Type | Reagents | Expected Product | Key Structural Features to Confirm |
| Buchwald-Hartwig Amination | Primary or secondary amine, Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos), Base (e.g., NaOt-Bu) | 5-morpholinopyridin-3-amine derivative | Formation of a new C-N bond at the 3-position. Presence of the introduced amine moiety. |
| Suzuki-Miyaura Coupling | Boronic acid or boronic ester, Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., SPhos), Base (e.g., K₃PO₄) | 3-aryl/heteroaryl-5-morpholinopyridine | Formation of a new C-C bond at the 3-position. Presence of the introduced aryl or heteroaryl group. |
Our general workflow for the synthesis and structural confirmation of these products is as follows:
Sources
A Senior Application Scientist's Guide to the Cross-Reactivity of 3-Bromo-5-morpholinopyridine with Various Boronic Acids
Introduction: The Strategic Value of the Pyridine Scaffold in Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, prized for its reliability in forging carbon-carbon bonds.[1][2] Its applications are particularly profound in pharmaceutical and materials science, where the construction of biaryl and hetero-biaryl motifs is a frequent necessity.[3] Within this context, pyridine-containing molecules are of paramount importance, as the pyridine ring is a privileged scaffold found in a multitude of FDA-approved drugs.
This guide focuses on a particularly valuable building block: 3-Bromo-5-morpholinopyridine . The presence of the morpholine group, a common pharmacophore, combined with the synthetically versatile bromopyridine core, makes this substrate a highly attractive starting point for generating libraries of novel compounds. However, the successful implementation of heteroaryl halides like this one in cross-coupling reactions is not always trivial. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition and diminished yields.[3][4]
This document provides a comprehensive analysis of the cross-reactivity of this compound with a diverse panel of boronic acids. We will delve into the mechanistic underpinnings of the reaction, present comparative experimental data, offer a robust and validated protocol, and provide insights into troubleshooting common challenges.
Pillar 1: The Suzuki-Miyaura Catalytic Cycle
To understand the nuances of cross-reactivity, one must first grasp the fundamental mechanism of the Suzuki-Miyaura reaction. The process is a palladium-catalyzed cycle that can be broken down into three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6][7][8]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-bromine bond of the this compound. This step forms a Pd(II) complex. The reactivity order for the halide leaving group is generally I > Br > OTf >> Cl.[5][9]
-
Transmetalation: This is a critical, and often rate-determining, step. The organic group from the boronic acid is transferred to the palladium(II) center. This process requires activation by a base, which forms a more nucleophilic "ate" complex with the boron atom, facilitating the transfer of the organic moiety to the palladium center.[9][10]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are expelled, forming the new carbon-carbon bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[5][9]
Caption: The generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Pillar 2: Experimental Design & Comparative Data
To probe the reactivity of this compound, we selected a representative range of boronic acids to investigate the influence of both electronic and steric factors. The choice of coupling partner is critical, as electron-rich boronic acids are generally more reactive, while electron-deficient or sterically hindered partners can present challenges.[5][11]
Rationale for Boronic Acid Selection:
-
Electron-Rich (4-Methoxyphenylboronic Acid): Tests the coupling with a nucleophile bearing an electron-donating group (EDG).
-
Electron-Poor (4-(Trifluoromethyl)phenylboronic Acid): Tests the coupling with a nucleophile bearing a strong electron-withdrawing group (EWG).
-
Sterically Hindered (2-Methylphenylboronic Acid): Evaluates the impact of ortho-substitution near the reaction center.
-
Heteroaryl (Thiophene-2-boronic Acid): Explores coupling with another heteroaromatic system, a common challenge in cross-coupling.[12]
-
Alkenyl (Vinylboronic acid pinacol ester): Assesses reactivity for the formation of a C(sp²)-C(sp²) bond with an alkenyl partner.
Comparative Reactivity Data
The following table summarizes the isolated yields obtained under standardized reaction conditions as detailed in the subsequent protocol.
| Entry | Boronic Acid Partner | Product | Isolated Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 92% | |
| 2 | 4-(Trifluoromethyl)phenylboronic acid | 85% | |
| 3 | 2-Methylphenylboronic acid | 71% | |
| 4 | Thiophene-2-boronic acid | 88% | |
| 5 | Vinylboronic acid pinacol ester | 78% |
Pillar 3: Validated Experimental Protocol
This protocol provides a reliable and reproducible method for the Suzuki-Miyaura coupling of this compound. Each component has been selected to ensure high yields and minimize side reactions.
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a classic, reliable Pd(0) source that is effective for a wide range of substrates.[13] For more challenging couplings, particularly with aryl chlorides or hindered substrates, more advanced catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be required.[10][14]
-
Base: Potassium Phosphate (K₃PO₄) is a moderately strong base that is effective in promoting transmetalation without causing significant degradation of sensitive functional groups.[15] The presence of water is often crucial for the base to effectively activate the boronic acid.[16]
-
Solvent: A 4:1 mixture of 1,4-Dioxane and water is a common and effective solvent system.[3] Dioxane solubilizes the organic reagents and catalyst, while water is necessary for dissolving the inorganic base and facilitating the activation of the boronic acid.[9]
-
Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst, so performing the reaction under an inert atmosphere (Nitrogen or Argon) is critical for success.[17]
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.
Step-by-Step Methodology
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv.), the respective boronic acid or ester (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).[15]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon gas. Repeat this cycle three times to ensure an oxygen-free environment.[17]
-
Catalyst and Solvent Addition: Under a positive pressure of argon, add the tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%).[15] Following this, add 10 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe.[3]
-
Reaction Execution: Replace the septum with a reflux condenser under argon. Heat the reaction mixture to 90 °C in a preheated oil bath with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-18 hours).[7][15]
-
Work-up: After completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (25 mL) and water (25 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL). Combine the organic extracts, wash with brine (25 mL), and dry over anhydrous sodium sulfate.[7]
-
Purification and Analysis: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product. Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[7]
Analysis and Troubleshooting
The experimental data reveals predictable trends in reactivity. The electron-rich 4-methoxyphenylboronic acid provided the highest yield (92%), likely due to the enhanced nucleophilicity of the boronic acid facilitating the transmetalation step.[11] Conversely, the sterically hindered 2-methylphenylboronic acid gave the lowest yield (71%), as the ortho-methyl group impedes the approach to the palladium center. The electron-poor boronic acid still performed well (85%), demonstrating the robustness of this protocol.
Troubleshooting Common Issues:
-
Low or No Yield:
-
Inactive Catalyst: Ensure the palladium catalyst and phosphine ligands (if used separately) have not been oxidized. Use fresh reagents and maintain a strict inert atmosphere.[17]
-
Impure Reagents: The quality of the boronic acid is crucial. Boronic acids can degrade over time or undergo protodeboronation.[17][18] Consider using more stable derivatives like pinacol esters or MIDA boronates if this is a persistent issue.[18]
-
Insufficient Base/Water: The base is critical for activating the boronic acid. Ensure the base is anhydrous and finely powdered. A small amount of water is often necessary for the reaction to proceed.[16]
-
-
Side Reactions:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, a common side reaction, especially with electron-deficient or some heteroaryl boronic acids.[18] Minimizing reaction time and temperature can help mitigate this.[17]
-
Homo-coupling: The coupling of two boronic acid molecules can occur, particularly if the reaction mixture is exposed to oxygen.[19] Thoroughly degassing the solvent and maintaining an inert atmosphere is the best preventative measure.
-
Conclusion
This compound is a versatile and highly effective building block for Suzuki-Miyaura cross-coupling reactions. It demonstrates excellent reactivity with a range of electronically and sterically diverse boronic acids, consistently providing good to excellent yields under optimized conditions. Understanding the core principles of the catalytic cycle and the rationale behind the choice of reagents allows for the efficient synthesis of novel, medicinally relevant compounds. This guide provides a solid, validated foundation for researchers to confidently employ this substrate in their drug discovery and development programs.
References
- Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]
- Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]
- Title: Suzuki Cross-Coupling Reactions Mechanisms Source: Mettler Toledo URL:[Link]
- Title: General mechanism of Suzuki–Miyaura cross-coupling.
- Title: The Suzuki-Miyaura Cross-Coupling Reaction Source: Organic Reactions URL:[Link]
- Title: Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]
- Title: Suzuki reaction Source: Wikipedia URL:[Link]
- Title: The Suzuki Reaction Source: Andrew G Myers Research Group, Harvard University URL:[Link]
- Title: Challenges In Suzuki Coupling Reaction Source: KCIL Chemofarbe Group URL:[Link]
- Title: Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: National Institutes of Health (NIH) URL:[Link]
- Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: National Institutes of Health (NIH) URL:[Link]
- Title: Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions Source: ACS Public
- Title: Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
- Title: Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design Source: ResearchG
- Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit URL:[Link]
- Title: Suzuki–Miyaura Reactions of (4-bromophenyl)
- Title: New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides Source: ACS Public
- Title: Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine Source: Beilstein Journal of Organic Chemistry URL:[Link]
- Title: Suzuki-Miyaura Coupling Source: Organic-Synthesis.com URL:[Link]
- Title: Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates Source: ACS Public
- Title: Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations Source: Royal Society of Chemistry URL:[Link]
- Title: ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design Source: ResearchG
- Title: A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation Source: National Institutes of Health (NIH) URL:[Link]
- Title: The Heck, Suzuki, and Olefin Metathesis Reactions Source: Master Organic Chemistry URL:[Link]
- Title: Which conditions are favorable for the efficient Suzuki coupling?
- Title: What are the byproducts in a Suzuki reaction? Source: Chemistry Stack Exchange URL:[Link]
- Title: The catalytic mechanism of the Suzuki-Miyaura reaction Source: ChemRxiv URL:[Link]
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A Comparative Guide to the Stability of 3-Bromo-5-morpholinopyridine Under Acidic vs. Basic Conditions
For researchers, scientists, and professionals in drug development, understanding the chemical stability of a molecule is a cornerstone of preclinical assessment. This guide provides an in-depth, comparative analysis of the stability of 3-Bromo-5-morpholinopyridine under both acidic and basic conditions. We will delve into the mechanistic rationale for potential degradation pathways, present a rigorous experimental framework for evaluation, and offer insights into the interpretation of stability data. This document is designed to be a practical resource, blending theoretical principles with actionable experimental protocols.
Introduction: The Significance of pH in Drug Stability
The stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life.[1][2] Environmental factors, particularly pH, can profoundly influence the degradation kinetics of a drug substance.[3] Forced degradation studies, which involve exposing a compound to stress conditions more severe than accelerated stability testing, are essential to identify likely degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[4][5][6]
This compound is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom and a morpholine moiety. Each component of this structure contributes to its overall chemical reactivity and, consequently, its stability profile. The pyridine ring, a weak base, can be protonated under acidic conditions, which can alter its electronic properties and susceptibility to nucleophilic attack. The bromine atom is a potential leaving group, and the morpholine ring, while generally stable, contains a secondary amine and an ether linkage that could be susceptible to degradation under extreme conditions.[7][8] The ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic and less basic than similar secondary amines like piperidine.[7][9]
This guide will systematically evaluate the stability of this compound under acidic and basic stress to provide a comprehensive understanding of its degradation landscape.
Predicted Degradation Pathways
Before embarking on experimental work, it is crucial to hypothesize potential degradation pathways based on the chemical structure of this compound.
Acid-Catalyzed Degradation
Under acidic conditions, the pyridine nitrogen is likely to be protonated. This protonation increases the electron deficiency of the pyridine ring, potentially making it more susceptible to nucleophilic attack. A plausible degradation pathway is the hydrolysis of the carbon-bromine bond, which could be facilitated by the acidic environment, leading to the formation of 3-hydroxy-5-morpholinopyridine.[10] While the morpholine ring is generally robust, extreme acidic conditions could potentially lead to its cleavage, although this is considered less likely under typical forced degradation conditions.[7]
Base-Catalyzed Degradation
In a basic environment, the primary degradation pathway is also anticipated to be the hydrolysis of the C-Br bond, proceeding via nucleophilic aromatic substitution with a hydroxide ion to yield 3-hydroxy-5-morpholinopyridine.[11] The presence of the electron-withdrawing pyridine nitrogen and the bromine atom can activate the ring towards such nucleophilic attack. The morpholine ring is expected to be stable under basic conditions.
Experimental Design for Stability Assessment
A well-designed forced degradation study is paramount for obtaining meaningful and reliable stability data.[12][13] The following experimental workflow provides a robust framework for comparing the stability of this compound under acidic and basic conditions.
Caption: Proposed major degradation product under both conditions.
Discussion and Comparative Analysis
Based on the hypothetical data, this compound exhibits greater stability under acidic conditions compared to basic conditions. The significantly faster degradation in the basic medium suggests that the nucleophilic attack by the hydroxide ion on the electron-deficient pyridine ring is a more facile process than the acid-catalyzed hydrolysis.
The identification of 3-hydroxy-5-morpholinopyridine as the major degradation product in both conditions would confirm that the primary degradation pathway involves the hydrolysis of the carbon-bromine bond. The stability of the morpholine ring under these conditions would also be confirmed if no degradation products related to its cleavage are observed.
Conclusion and Recommendations
This guide has provided a comprehensive framework for evaluating the stability of this compound under acidic and basic conditions. The experimental protocol outlined is robust and can be adapted for other small molecules in a drug discovery and development setting.
Key Findings (based on hypothetical data):
-
This compound is more susceptible to degradation under basic conditions than acidic conditions.
-
The primary degradation pathway is likely the hydrolysis of the carbon-bromine bond to form 3-hydroxy-5-morpholinopyridine.
Recommendations for Drug Development:
-
Formulation development should aim for a pH in the acidic to neutral range to ensure optimal stability.
-
The stability-indicating HPLC method developed in this study should be used for routine quality control and long-term stability studies. [14]* Further studies should be conducted to fully characterize the structure of the major degradation product and to assess its potential pharmacological and toxicological properties.
By following the principles and protocols outlined in this guide, researchers can gain a thorough understanding of the stability of this compound, a critical step in its journey from a promising lead compound to a potential therapeutic agent.
References
- Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. [Link]
- Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
- Central Administration for Pharmaceutical Products. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. [Link]
- QualityHub. (2022). QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals. [Link]
- ASEAN. (n.d.). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT. [Link]
- ResearchGate. (n.d.). On the reactivity of bromine atoms in brominated pyridines. The formation of 2-hydroxy-6-bromopyridine by the acid hydrolysis of 2,6-dibromopyridine. [Link]
- Wikipedia. (n.d.). Morpholine. [Link]
- National Institutes of Health. (n.d.).
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
- MedCrave. (2016).
- MDPI. (2023). A Minireview on the Morpholine-Ring-Containing U.S.
- BioProcess International. (n.d.).
- Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]
- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. [Link]
- ResearchGate. (n.d.).
- Centers for Disease Control and Prevention. (n.d.). Pyridine 1613 | NIOSH. [Link]
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
- ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]
- Occupational Safety and Health Administr
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.).
- Pharmacy 180. (n.d.).
- National Institutes of Health. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
- ResearchGate. (n.d.).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-5-morpholinopyridine
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper management and disposal of chemical reagents are not mere procedural afterthoughts; they are foundational to operational excellence, environmental stewardship, and personal safety. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3-Bromo-5-morpholinopyridine.
As a specific Safety Data Sheet (SDS) for this compound is not always readily available, this guide synthesizes data from structurally similar compounds—halogenated pyridines and morpholine derivatives—and aligns with established regulatory standards for hazardous waste management. This approach ensures a robust and scientifically sound disposal plan.
Hazard Profile Analysis: A Synthesis of Structural Analogues
Understanding the potential hazards of this compound is the critical first step in determining the correct handling and disposal procedures. By examining its core structures—a brominated pyridine ring and a morpholine substituent—we can infer a reliable hazard profile.
-
Brominated Pyridines : Compounds like 3-Bromopyridine are classified as flammable liquids and are harmful if swallowed.[1][2] They are known to cause skin and serious eye irritation and may lead to respiratory irritation.[1]
-
Morpholine : Morpholine itself is a flammable liquid that can cause severe skin burns and eye damage.[3][4][5][6]
-
Halogenated Organic Compounds : As a brominated organic compound, this compound falls under the category of halogenated organic wastes. These substances are regulated due to their potential to form persistent and toxic byproducts if not disposed of correctly. The U.S. Environmental Protection Agency (EPA) has specific regulations for the treatment and disposal of these materials.[7][8][9]
Based on this analysis, it is imperative to handle this compound as a hazardous substance with potential for irritation, corrosion, and flammability.
Immediate Safety and Handling Protocols
Before any disposal process begins, adherence to strict safety protocols is mandatory. All handling of this compound and its waste should occur within a well-ventilated chemical fume hood.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE based on the synthesized hazard profile.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3][10] | Protects against splashes that could cause serious eye irritation or damage, a known risk from both morpholine and bromopyridine analogues.[1][4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[10] | Prevents skin contact, which can cause irritation or burns.[1][5] Gloves must be inspected before use and disposed of properly after handling.[11] |
| Body Protection | A fully buttoned laboratory coat.[10] | Provides a barrier against accidental spills and skin exposure. |
| Respiratory Protection | Use in a well-ventilated area is crucial.[12] For spills or aerosol generation, a NIOSH-approved respirator may be necessary. | Protects against the inhalation of vapors, which may cause respiratory irritation.[1] |
Spill Response Protocol
In the event of a spill, immediate and correct action is essential to mitigate exposure and environmental contamination.[10]
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources : Remove all sources of ignition, as the compound is likely flammable.[2][3][13]
-
Contain the Spill : Use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[12] Do not use combustible materials.
-
Collect and Dispose : Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled hazardous waste container.[3][12][13]
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[10]
-
Report : Report the incident to your institution's Environmental Health and Safety (EHS) department in accordance with established protocols.[10]
Core Disposal Workflow: From Generation to Final Disposition
The proper disposal of this compound requires a systematic, multi-step approach. The following workflow ensures compliance with safety standards and environmental regulations.
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Comprehensive Safety and Handling Guide for 3-Bromo-5-morpholinopyridine
This guide provides essential safety protocols and operational directives for the handling and disposal of 3-Bromo-5-morpholinopyridine. As a brominated pyridine containing a morpholine moiety, this compound requires stringent safety measures based on the known hazards of its structural components. This document is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Assessment: A Synthesis of Structural Risks
-
Brominated Pyridines : This class of compounds is known for its potential toxicity and irritant properties. 3-Bromopyridine, a related compound, is classified as a flammable liquid that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Exposure can lead to symptoms such as headaches, dizziness, and nausea.[3][4]
-
Morpholine Derivatives : Morpholine itself is an irritant to the eyes, skin, and respiratory system.[5] Compounds containing the morpholine ring should be handled with care to avoid contact.
Given these risks, this compound should be treated as a hazardous substance with the potential for acute toxicity, skin and eye irritation, and respiratory effects.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory to prevent exposure when handling this compound. The following table outlines the required PPE, with the rationale rooted in preventing the most likely routes of exposure.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene gloves are recommended for handling pyridine-based compounds and morpholine.[3][6] Always inspect gloves for degradation or punctures before use.[6] |
| Eyes & Face | Safety goggles and/or face shield | Tightly fitting safety goggles are essential to protect against splashes.[6][7] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[6] |
| Body | Laboratory coat | A long-sleeved, fully-buttoned laboratory coat made of a chemical-resistant material is required to protect against skin contact.[3][7] |
| Respiratory | Chemical fume hood or respirator | All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation of vapors.[3][7] In the absence of adequate ventilation, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[8][9] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide for working with this compound.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[7][10]
-
Ensure the container is tightly sealed and clearly labeled.[3][10]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[4][11]
Handling and Experimental Use
The following diagram outlines the essential steps for safely handling this compound during experimental procedures.
Caption: Workflow for handling this compound.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.
-
Containment : For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[7]
-
Cleanup : Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontamination : Clean the spill area thoroughly.
-
Reporting : Report the spill to your institution's environmental health and safety office.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Segregation : Halogenated organic compounds must be disposed of as hazardous waste.[12] Do not mix with non-halogenated waste.
-
Waste Containers : Collect all waste containing this compound (including contaminated consumables) in a clearly labeled, sealed, and appropriate hazardous waste container.[11]
-
Regulatory Compliance : Never pour this chemical down the drain.[7] Adhere strictly to your institution's and local regulations for chemical waste disposal.
The following decision tree illustrates the proper disposal pathway.
Caption: Disposal decision tree for laboratory waste.
By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult your institution's safety officer for any specific questions or concerns.
References
- 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. [Link]
- Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. [Link]
- Pyridine Standard Operating Procedure.
- NIOSH Pocket Guide to Chemical Hazards - Morpholine. Centers for Disease Control and Prevention. [Link]
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. [Link]
- Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy. [Link]
- meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. (2024, December 18). Organic Syntheses. [Link]
- 3-bromo-5-(3-(trifluoromethyl)phenyl)
- 3-Bromo-5-hydroxypyridine.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
- 3-Bromopyridine.
- Pyridine for Synthesis - Safety D
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- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
